molecular formula C13H11BF2O3 B597826 (2-((3,5-Difluorophenoxy)methyl)phenyl)boronic acid CAS No. 1218790-92-1

(2-((3,5-Difluorophenoxy)methyl)phenyl)boronic acid

Cat. No.: B597826
CAS No.: 1218790-92-1
M. Wt: 264.035
InChI Key: HHJHWQLXFNFSHA-UHFFFAOYSA-N
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Description

(2-((3,5-Difluorophenoxy)methyl)phenyl)boronic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H11BF2O3 and its molecular weight is 264.035. The purity is usually 95%.
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Properties

IUPAC Name

[2-[(3,5-difluorophenoxy)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H11BF2O3/c15-10-5-11(16)7-12(6-10)19-8-9-3-1-2-4-13(9)14(17)18/h1-7,17-18H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJHWQLXFNFSHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1COC2=CC(=CC(=C2)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675341
Record name {2-[(3,5-Difluorophenoxy)methyl]phenyl}boronic acid
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Molecular Weight

264.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1218790-92-1
Record name B-[2-[(3,5-Difluorophenoxy)methyl]phenyl]boronic acid
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of (2-((3,5-difluorophenoxy)methyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

(2-((3,5-difluorophenoxy)methyl)phenyl)boronic acid is a specialized organoboron compound featuring a unique combination of structural motifs: an ortho-substituted phenylboronic acid, a flexible ether linkage, and a difluorinated aromatic ring. These features make it a valuable building block in medicinal chemistry and materials science, particularly for introducing complex functionalities via palladium-catalyzed cross-coupling reactions. The presence of fluorine atoms can significantly modulate physicochemical properties such as metabolic stability and binding affinity. This guide provides a detailed, field-proven methodology for the synthesis of this compound, coupled with a comprehensive characterization workflow designed to ensure structural integrity and purity. We delve into the causality behind experimental choices and offer insights into overcoming common analytical challenges associated with boronic acids.

Introduction: The Strategic Value of Functionalized Boronic Acids

Boronic acids are a cornerstone of modern organic synthesis, primarily due to their pivotal role as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction's ability to form carbon-carbon bonds with high efficiency and functional group tolerance has revolutionized the construction of complex molecules, from pharmaceuticals to organic electronics.[2][3]

The subject of this guide, this compound (CAS No. 1218790-92-1), is a sophisticated reagent designed for advanced synthetic applications.[4] Its utility stems from several key features:

  • The Boronic Acid Moiety: A versatile chemical handle for C-C bond formation.

  • Ortho-Substitution Pattern: The placement of the substituent at the ortho position can induce specific conformational preferences in the final coupled products, influencing biological activity or material properties.

  • Difluorophenoxy Group: The two fluorine atoms act as powerful modulators. They are strong electron-withdrawing groups, which can alter the reactivity of the aromatic ring and serve as bioisosteres for other groups. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability and binding interactions.[5]

  • Ether Linkage: Provides rotational flexibility, allowing the difluorophenyl group to adopt various spatial orientations.

This document serves as a self-validating technical manual for researchers, offering a robust protocol for the synthesis and a multi-faceted analytical approach to unequivocally confirm the identity, purity, and stability of the target compound.

Synthetic Strategy and Rationale

The synthesis of this compound is most logically approached via a two-step sequence involving the formation of the key ether bond followed by the installation or deprotection of the boronic acid functionality.

Causality of Strategic Choices:

  • Protecting the Boronic Acid: Direct synthesis using 2-(bromomethyl)phenylboronic acid is challenging because the free boronic acid group can interfere with the basic conditions required for ether synthesis. Therefore, a protected form, such as a pinacol ester, is employed. Pinacol esters are stable to a wide range of reaction conditions but can be readily hydrolyzed to the free boronic acid in the final step.[6][7] This strategy ensures reaction compatibility and simplifies purification.

  • Ether Formation: The Williamson ether synthesis is a classic and reliable method for forming the aryl-alkyl ether linkage. The choice of a moderately strong base like potassium carbonate and a polar aprotic solvent like acetonitrile provides an optimal balance of reactivity and selectivity, minimizing side reactions.

The overall synthetic workflow is visualized below.

Synthesis_Workflow A Starting Materials: - 2-(Bromomethyl)phenylboronic acid, pinacol ester - 3,5-Difluorophenol B Step 1: Williamson Ether Synthesis A->B K2CO3, Acetonitrile, Reflux C Intermediate: This compound, pinacol ester B->C Formation of Ether Linkage D Step 2: Hydrolysis / Deprotection C->D Acidic Workup (e.g., HCl) or BCl3 E Final Product: This compound D->E Cleavage of Pinacol Ester F Purification & Isolation (Recrystallization / Chromatography) E->F

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Materials and Instrumentation
  • Reagents: 2-(Bromomethyl)phenylboronic acid pinacol ester, 3,5-Difluorophenol, Potassium Carbonate (anhydrous), Acetonitrile (anhydrous), Ethyl Acetate, Hexanes, Hydrochloric Acid, Magnesium Sulfate. All reagents should be of high purity (≥98%).

  • Instrumentation: NMR Spectrometer (¹H, ¹³C, ¹¹B, ¹⁹F), High-Resolution Mass Spectrometer (HRMS) with ESI source, High-Performance Liquid Chromatography (HPLC) system with PDA detector, Melting Point Apparatus.

Step 1: Synthesis of 2-(2-((3,5-difluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Intermediate)
  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,5-difluorophenol (1.0 eq.), 2-(bromomethyl)phenylboronic acid pinacol ester (1.1 eq.), and anhydrous potassium carbonate (2.0 eq.).

  • Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.2 M with respect to the limiting reagent.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield a crude oil or solid.

  • Purify the crude product using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Combine the pure fractions and evaporate the solvent to yield the intermediate as a white solid or colorless oil.

Step 2: Synthesis of this compound (Final Product)
  • Dissolve the purified intermediate from Step 1 in a suitable solvent mixture such as acetone/water or THF/water.

  • Add a 2M aqueous solution of hydrochloric acid (approx. 3-4 eq.).

  • Stir the mixture vigorously at room temperature for 4-6 hours. The product may begin to precipitate.

  • Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • If a precipitate has formed, collect the solid by vacuum filtration, wash with cold water, and then a minimal amount of cold hexanes.

  • If the product remains in solution, extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude solid can be further purified by recrystallization from a solvent system like ethyl acetate/hexanes or by trituration with hexanes to afford the final product.[8]

Comprehensive Characterization

Unequivocal characterization is critical to validate the structure and purity of the final compound. Boronic acids present unique analytical challenges, such as the tendency to form cyclic anhydrides (boroxines) upon dehydration, which can complicate spectral interpretation.[9][10] A multi-technique approach is therefore mandatory.

Characterization_Pyramid cluster_identity Core Structural Identity cluster_purity Purity & Physical Properties NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B, ¹⁹F) Confirmation CONFIRMATION NMR->Confirmation MS High-Resolution Mass Spectrometry (HRMS) MS->Confirmation HPLC HPLC-PDA HPLC->Confirmation MP Melting Point MP->Confirmation

Caption: A multi-faceted approach for robust compound characterization.

Physicochemical Properties
PropertyExpected Value
Molecular Formula C₁₃H₁₁BF₂O₃[4]
Molecular Weight 264.03 g/mol [4]
Appearance White to off-white solid
Melting Point To be determined experimentally
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure. A combination of nuclei (¹H, ¹³C, ¹¹B, ¹⁹F) should be analyzed.[11]

NucleusExpected Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
¹H NMR ~7.8-7.2m4H, Ar-H (on boronic acid ring)Typical aromatic region for a substituted benzene ring.
~6.8-6.6m3H, Ar-H (on difluoro ring)Upfield shift due to oxygen; complex splitting from F-H coupling.
~5.2s2H, -O-CH₂ -ArBenzylic protons adjacent to an oxygen atom.
~8.1 (broad)br s2H, -B(OH ₂)Labile protons of the boronic acid; shift is concentration/solvent dependent.
¹³C NMR ~164 (t)tC -FCarbon directly attached to fluorine; triplet due to C-F coupling.
~135-125mAr-C Aromatic carbons of the phenylboronic acid ring.
~100-110mAr-C Aromatic carbons of the difluorophenoxy ring.
~68s-O-C H₂-ArBenzylic carbon.
¹¹B NMR ~30br s-B (OH)₂Characteristic shift for a tricoordinate arylboronic acid.[12][13]
¹⁹F NMR ~ -108s or tAr-F Single environment for the two equivalent fluorine atoms.
Mass Spectrometry (MS)

HRMS is essential for confirming the elemental composition. Electrospray ionization (ESI) in negative mode is often effective for boronic acids, detecting the deprotonated molecule.[14][15]

ParameterExpected Value
Ionization Mode ESI Negative (ESI-)
Expected Ion [M-H]⁻
Calculated Mass 263.0690
Found Mass To be determined experimentally (within 5 ppm)

Expert Insight: To minimize the formation of boroxines which can complicate mass spectra, it is crucial to use optimized instrument conditions and consider derivatization or the use of specific matrices if other ionization techniques like MALDI are employed.[9][10]

Chromatographic Purity (HPLC)

Reversed-phase HPLC (RP-HPLC) is the standard for purity assessment. However, the analysis of boronic acids can be challenging due to potential on-column hydrolysis or poor peak shape.[16] Method development is key.

ParameterRecommended Starting ConditionRationale
Column C18, end-capped (e.g., Acquity BEH C18)Provides good hydrophobic retention for the aromatic structure.[15]
Mobile Phase A Water with 0.1% Formic AcidAcidic modifier to suppress silanol interactions and ensure good peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic eluent.[17]
Gradient 10% to 95% B over 10-15 minutesA broad gradient to elute the compound and any potential impurities.
Detection PDA at 254 nmAromatic rings provide strong UV absorbance.
Purity Target ≥98%Standard for a high-quality synthetic building block.

Applications in Synthesis: The Suzuki-Miyaura Coupling

The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions to install the 2-((3,5-difluorophenoxy)methyl)phenyl moiety onto various scaffolds.[18][19]

Caption: Generic Suzuki-Miyaura coupling reaction scheme. (Note: Image placeholders would be replaced with actual chemical structures in a full implementation).

This reaction enables the synthesis of complex biaryl structures that are prevalent in active pharmaceutical ingredients and advanced materials. The choice of catalyst, base, and solvent is crucial and must be optimized for the specific aryl halide substrate being used.[20][21]

Conclusion

This guide has outlined a comprehensive and scientifically grounded approach to the synthesis and characterization of this compound. By employing a protection-group strategy and a robust, multi-technique analytical workflow, researchers can confidently produce and validate this valuable synthetic building block. The detailed protocols and the rationale behind them are designed to empower scientists in drug discovery and materials science to leverage the unique properties of this fluorinated organoboron reagent in their innovative research programs.

References

  • Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3295-3301.
  • Jackson, S. N., & Woods, A. S. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 83(9), 3584–3591.
  • Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013).
  • BenchChem. (n.d.). Mass Spectrometry of (7-Heptylnaphthalen-2-yl)
  • Williams, J. P., et al. (n.d.). Analysis of Boronic Acids Without Chemical Derivatisation.
  • (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.
  • van der Vlies, A. J., & Hasegawa, U. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. NSF Public Access Repository.
  • San Diego State University Chemistry. (n.d.). 11B NMR Chemical Shifts.
  • (2024).
  • Ye, J., Early, M., & Regalado, E. L. (2012).
  • van der Vlies, A. J., & Hasegawa, U. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. MDPI.
  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Mastering Suzuki-Miyaura Coupling: The Importance of High-Purity Boronic Acids.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014).
  • Mistry, N., & Mahmood, A. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids.
  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • (n.d.). ¹H‐NMR spectrum of organoboron ester 1 (CDCl3, 400.16 MHz).
  • McCarthy, S., & Boissel, C. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • SIELC Technologies. (n.d.). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Boronic Acids in Modern Drug Discovery.
  • Hoshi, T., & Anzai, J. I. (2015).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Phenylboronic Acid in Modern Pharmaceutical Synthesis.
  • Bheemisetty, H., & Lewis, S. A. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science.
  • Hall, D. G. (Ed.). (2010).
  • Nöth, H., & Wrackmeyer, B. (n.d.). Nuclear magnetic resonance spectroscopy of boron compounds. UC Library Search.
  • MIT Technology Licensing Office. (n.d.). Boron-Containing Pharmacophore.
  • Gracy, A., et al. (2022). Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids. RSC Publishing.
  • Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. PubMed.
  • University of Sheffield. (n.d.). Boron NMR.
  • Santa Cruz Biotechnology. (n.d.). 2-[(3′,5′-Difluorophenoxy)methyl]phenylboronic acid. SCBT.
  • CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
  • Interchim. (n.d.). Boronic acids : everything you need to know! Interchim – Blog.
  • (2023). Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide.
  • LookChem. (n.d.). Cas 156545-07-2,3,5-Difluorophenylboronic acid.
  • Serwatowski, J., et al. (2008). {2-[(2,6-Difluorophenoxy)methyl]phenyl}boronic acid. PMC - PubMed Central - NIH.
  • Plenio, H., & Schmidt, A. (2015).

Sources

A Technical Guide to the Physicochemical Properties of Difluorophenoxy Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difluorophenoxy substituted phenylboronic acids represent a pivotal class of molecules in medicinal chemistry and materials science. The strategic incorporation of a difluorophenoxy moiety onto a phenylboronic acid scaffold profoundly modulates its core physicochemical properties, including acidity (pKa), lipophilicity (logP/logD), aqueous solubility, and chemical stability. These parameters are critical determinants of a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth exploration of these key properties, detailing the underlying chemical principles and offering robust, field-proven experimental protocols for their accurate determination. By synthesizing theoretical insights with practical methodologies, this document serves as a comprehensive resource for scientists engaged in the design, synthesis, and application of these versatile compounds.

Introduction: The Strategic Value of Fluorination in Boronic Acid Chemistry

Phenylboronic acids are indispensable tools in modern chemistry, renowned for their utility in Suzuki-Miyaura cross-coupling reactions and their ability to form reversible covalent bonds with diols, a feature exploited in sensors and therapeutics. The introduction of fluorine, a cornerstone of modern drug design, imparts unique electronic properties that can enhance metabolic stability, modulate lipophilicity, and improve target binding affinity[1].

The difluorophenoxy substituent, in particular, offers a nuanced approach to property modulation. The potent electron-withdrawing nature of the two fluorine atoms, transmitted through the phenoxy ether linkage, significantly influences the Lewis acidity of the boron center. This guide will dissect the cause-and-effect relationships between this specific substitution pattern and the resulting physicochemical characteristics that are paramount for drug development.

Core Physicochemical Properties: Measurement and Interpretation

Acidity (pKa): The Arbiter of Speciation and Reactivity

The pKa of a phenylboronic acid is not a measure of Brønsted acidity (proton donation) but rather its Lewis acidity—the propensity of the trigonal planar boronic acid (a Lewis acid) to accept a hydroxide ion to form a more stable, tetrahedral boronate anion. This equilibrium is fundamental to its biological activity and chemical reactivity.

The electron-withdrawing difluorophenoxy group is expected to increase the Lewis acidity of the boron atom, thereby lowering the pKa compared to unsubstituted phenylboronic acid (pKa ≈ 8.8)[2]. This increased acidity stems from the stabilization of the resulting negative charge on the boronate anion. The position of the substituent (ortho, meta, para) will further fine-tune this effect due to the interplay of inductive and resonance effects[3][4].

Potentiometric titration is a high-precision technique for determining pKa values[5]. The method involves monitoring pH changes upon the gradual addition of a titrant (e.g., NaOH) to a solution of the boronic acid.

Causality Behind Experimental Choices:

  • Co-solvent: Many boronic acids have poor aqueous solubility. A co-solvent like methanol or DMSO is often necessary, but it's crucial to note that this yields an apparent pKa (pKaapp) specific to that solvent system. Extrapolation methods can be used to estimate the aqueous pKa[5].

  • Inert Atmosphere: Solutions should be purged with nitrogen to remove dissolved CO2, which can form carbonic acid and interfere with the titration of weakly acidic compounds[6].

  • Constant Ionic Strength: Maintaining a constant ionic strength (e.g., with 0.15 M KCl) ensures that activity coefficients remain stable, leading to more accurate and reproducible measurements[6].

Step-by-Step Methodology:

  • System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10)[6].

  • Sample Preparation: Prepare a solution of the difluorophenoxy substituted phenylboronic acid (e.g., 1 mM) in the chosen solvent system (e.g., water or a water/co-solvent mixture) containing a background electrolyte (0.15 M KCl).

  • Blank Titration: First, titrate the solvent system without the analyte against a standardized NaOH solution (e.g., 0.1 M) to account for solvent effects and impurities.

  • Sample Titration: Acidify the sample solution to ~pH 2 with standardized HCl. Titrate the sample with the standardized NaOH solution, recording the pH value after each incremental addition of titrant. Continue until ~pH 12[6].

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point on the titration curve[6]. Perform at least three replicate titrations to ensure reliability[6].

Self-Validation: The protocol's integrity is maintained by calibrating the pH meter, running a blank titration to establish a baseline, and performing multiple replicates to calculate a mean and standard deviation, ensuring the robustness of the final pKa value.

Lipophilicity (logP/logD): A Key to Membrane Permeation

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameter. It is typically expressed as the logarithm of the partition coefficient (logP) between octanol and water. For ionizable compounds like boronic acids, the distribution coefficient (logD) is more relevant as it accounts for all species (neutral and ionized) at a given pH.

Fluorination is a well-established strategy for modulating lipophilicity[7][8][9][10]. While often increasing logP, the effect is complex and position-dependent. The difluorophenoxy group is expected to significantly increase the lipophilicity of the parent phenylboronic acid. Understanding the logD at physiological pH (7.4) is crucial, as it is directly influenced by the compound's pKa.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a rapid and reliable indirect method for determining lipophilicity, requiring minimal sample[11][12]. It correlates a compound's retention time on a nonpolar stationary phase with known logP values of standard compounds.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 or C8 column is used to mimic the lipophilic environment of a biological membrane[13].

  • Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., acetonitrile or methanol) is used. For logD determination, the pH of the aqueous phase is fixed at the desired value (e.g., 7.4).

  • Calibration Standards: A set of compounds with well-established logP values are run to create a calibration curve, against which the retention time of the test compound is compared[14].

Step-by-Step Methodology:

  • System Preparation: Equilibrate an RP-HPLC system with a C18 column using a mobile phase (e.g., 50:50 acetonitrile:25 mM phosphate buffer at pH 7.4) at a constant flow rate.

  • Calibration: Inject a series of 5-7 calibration standards with a range of known logP values that bracket the expected logP of the analyte. Record their retention times (tR).

  • Void Time (t0) Determination: Inject a non-retained compound (e.g., uracil or sodium nitrate) to determine the column void time.

  • Sample Analysis: Inject a solution of the difluorophenoxy substituted phenylboronic acid and record its retention time.

  • Data Analysis:

    • Calculate the capacity factor (k') for each standard and the analyte using the formula: k' = (tR - t0) / t0.

    • Plot log k' versus the known logP values of the standards.

    • Perform a linear regression to obtain the equation of the line.

    • Use the log k' of the analyte to calculate its logP (or logD at the specific pH) from the regression equation.

Self-Validation: This method is self-validating through the use of a robust set of calibration standards. The linearity (R² > 0.98) of the calibration curve confirms the system is performing correctly and that the determined logP/logD value is reliable within the calibrated range.

The following diagram illustrates the critical relationship between pH, pKa, and the resulting distribution coefficient (logD). For an acidic compound like a phenylboronic acid, as the pH rises above the pKa, the compound increasingly ionizes to the boronate form. This charged species is significantly more water-soluble and less lipophilic, causing a sharp decrease in the logD value.

G cluster_0 pH < pKa cluster_1 pH > pKa pKa_low Dominantly Neutral Trigonal Boronic Acid logD_high logD ≈ logP (High Lipophilicity) pKa_low->logD_high Favors partitioning into octanol pKa_high Dominantly Ionized Tetrahedral Boronate logD_low logD < logP (Low Lipophilicity) pKa_high->logD_low Favors partitioning into water pH Environmental pH pH->pKa_low Lower pH pH->pKa_high Higher pH pKa Compound pKa pKa->pKa_low pKa->pKa_high

Caption: Relationship between pH, pKa, and logD for a boronic acid.

Aqueous Solubility: A Prerequisite for Bioavailability

Poor aqueous solubility is a major hurdle in drug development, leading to formulation challenges and poor bioavailability[15]. The large, hydrophobic difluorophenoxy group may decrease the aqueous solubility of phenylboronic acid. It is essential to measure solubility early in the discovery process.

Two common types of solubility are measured:

  • Kinetic Solubility: Measured by precipitating a compound from a DMSO stock solution into an aqueous buffer. It's a high-throughput method used for early screening[16][17][18].

  • Thermodynamic Solubility: The true equilibrium solubility, measured by equilibrating an excess of the solid compound in a buffer over a longer period (e.g., 24 hours). It is considered the "gold standard"[15][17][18].

Causality Behind Experimental Choices:

  • Equilibration Time: A 24-hour incubation period is typically sufficient to ensure that a true thermodynamic equilibrium between the solid and dissolved states is reached[16][18].

  • Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature (e.g., 25°C) is critical for reproducibility[19].

  • Quantification Method: HPLC-UV or LC-MS is used for accurate quantification of the dissolved compound in the supernatant, offering high sensitivity and specificity[17].

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the solid difluorophenoxy substituted phenylboronic acid to a vial containing a specific volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Seal the vial and shake it at a constant temperature (e.g., 25°C) for 24 hours to allow the solution to reach equilibrium[18].

  • Separation: After incubation, filter the suspension through a 0.45 µm filter or centrifuge at high speed to separate the undissolved solid from the saturated solution[17].

  • Quantification: Prepare a calibration curve using standard solutions of the compound of known concentrations. Analyze the filtered supernatant by HPLC-UV or LC-MS to determine the concentration of the dissolved compound.

  • Result: The determined concentration is the thermodynamic solubility of the compound in that specific buffer.

Self-Validation: The use of an excess of solid material ensures that the final solution is truly saturated. The accuracy of the result is validated by the linearity of the HPLC/LC-MS calibration curve prepared with authentic standards.

Chemical Stability: Navigating Degradation Pathways

Boronic acids are susceptible to two primary degradation pathways that can impact their shelf-life and in vivo efficacy:

  • Oxidative Deboronation: Reaction with reactive oxygen species (ROS) can cleave the C-B bond, converting the boronic acid to the corresponding phenol[20][21]. Diminishing electron density on the boron atom, as achieved with electron-withdrawing substituents, can enhance oxidative stability[20][22].

  • Boroxine Formation: Boronic acids can undergo reversible, dehydrative trimerization to form a cyclic anhydride called a boroxine. This equilibrium is driven by the removal of water and can be influenced by temperature and the electronic nature of the substituents[23][24][25].

G cluster_0 Oxidative Deboronation cluster_1 Boroxine Formation PBA Ar-B(OH)₂ (Phenylboronic Acid) Phenol Ar-OH (Phenol) PBA->Phenol + [ROS] - B(OH)₃ Boroxine (ArBO)₃ (Boroxine) PBA->Boroxine - 3H₂O (Dehydration)

Caption: Key degradation pathways for phenylboronic acids.

Synthesis and Characterization

Difluorophenoxy substituted phenylboronic acids are typically synthesized via established organometallic routes. A common method involves the reaction of a corresponding aryl halide (e.g., a bromodifluorophenoxybenzene) with an organolithium reagent or magnesium to form a Grignard reagent, followed by quenching with a trialkyl borate ester (e.g., triisopropyl borate) and subsequent acidic hydrolysis[25][26].

General Synthetic Scheme:

  • Grignard/Organolithium Formation: Ar-Br + Mg (or n-BuLi) → Ar-MgBr (or Ar-Li)

  • Borylation: Ar-MgBr (or Ar-Li) + B(O-iPr)₃ → Ar-B(O-iPr)₂

  • Hydrolysis: Ar-B(O-iPr)₂ + H₃O⁺ → Ar-B(OH)₂

Characterization is confirmed using standard analytical techniques, including ¹H, ¹³C, ¹¹B, and ¹⁹F NMR spectroscopy, along with mass spectrometry to confirm the molecular structure and purity.

Implications for Drug Development and Conclusion

The physicochemical properties of difluorophenoxy substituted phenylboronic acids are deeply interconnected and have profound implications for their potential as therapeutic agents.

  • A lower pKa (< 8) ensures that a significant fraction of the compound exists as the active tetrahedral boronate anion at physiological pH, which is often crucial for binding to biological targets like serine proteases.

  • Optimal lipophilicity (logD) is a balancing act. It must be high enough to allow for membrane permeation but not so high as to cause poor solubility or nonspecific binding. The difluorophenoxy group provides a powerful lever to tune this property.

  • Adequate aqueous solubility is non-negotiable for achieving sufficient drug exposure after administration.

  • Enhanced chemical stability , particularly against oxidation, is critical for ensuring a viable shelf-life and preventing rapid metabolic inactivation in vivo.

References

  • Chiang, P. C., & Hu, Y. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial Chemistry & High Throughput Screening, 12(3), 250–257. Retrieved from [Link]

  • pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. (n.d.). ResearchGate. Retrieved from [Link]

  • On the Computational Determination of the pKa of Some Arylboronic Acids. (2020). Molecules, 25(21), 5196. MDPI. Retrieved from [Link]

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  • Determination of logP coefficients via a RP-HPLC column. (n.d.). Google Patents.
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  • Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. (n.d.). ResearchGate. Retrieved from [Link]

  • Dias, N. C., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia, 2(3), 1479-1497. Retrieved from [Link]

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  • Aqueous Solubility Assays. (n.d.). Creative Bioarray. Retrieved from [Link]

  • High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. (2020). Analytical Chemistry, 92(13), 8875–8881. ACS Publications. Retrieved from [Link]

  • Adamczyk-Woźniak, A., et al. (2018). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 23(12), 3193. Retrieved from [Link]

  • Tokunaga, Y., et al. (2002). Formation of boroxine: Its stability and thermodynamic parameters in solution. Heterocycles, 57(5), 787-790. Retrieved from [Link]

  • Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. (2023). Angewandte Chemie International Edition, 62(17), e202218428. Retrieved from [Link]

  • Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. (2023). Angewandte Chemie International Edition, 62(17), e202218428. Retrieved from [Link]

  • Physical and Chemical Properties of Boronic Acids: Formulation Implications. (n.d.). KU ScholarWorks. Retrieved from [Link]

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  • Gozdalik, J. T., et al. (2018). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry, 90(4), 677–702. Retrieved from [Link]

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  • A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. (2019). Organic & Biomolecular Chemistry, 17(38), 8756–8764. Retrieved from [Link]

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An In-depth Technical Guide to the Molecular Structure and Conformation of (2-((3,5-difluorophenoxy)methyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-((3,5-difluorophenoxy)methyl)phenyl)boronic acid, with the chemical formula C₁₃H₁₁BF₂O₃, is a member of the versatile class of organic compounds known as boronic acids.[1] These compounds and their derivatives are of significant interest in medicinal chemistry and drug development, often serving as key building blocks in the synthesis of complex molecules and as pharmacophores in their own right. Boronic acids have demonstrated efficacy as enzyme inhibitors, particularly for proteases, and are components of several FDA-approved drugs.[2][3] The presence of fluorine atoms in the phenoxy ring of the title compound is anticipated to modulate its electronic properties, lipophilicity, and metabolic stability, making a thorough understanding of its three-dimensional structure and conformational dynamics crucial for rational drug design and development.

This guide provides a comprehensive analysis of the anticipated molecular structure and conformational preferences of this compound. It synthesizes established principles from structural studies of related phenylboronic acid derivatives and outlines the experimental and computational methodologies required for a detailed characterization.

Predicted Molecular Structure and Solid-State Packing

Based on studies of similar phenylboronic acids, it is predicted that the boronic acid group, -B(OH)₂, will be largely planar.[4] In the solid state, phenylboronic acids typically form hydrogen-bonded dimers, and this is also expected for the title compound.[4][5] The molecule possesses considerable conformational flexibility due to the ether linkage and the rotation around the C-C and C-O bonds.

A key structural feature to consider is the dihedral angle between the two aromatic rings. In a related compound, {2-[(2,6-difluorophenoxy)methyl]phenyl}boronic acid, the two benzene rings are significantly twisted with a dihedral angle of 76.06 (3)°.[6] A similar non-coplanar arrangement is expected for this compound to minimize steric hindrance.

Furthermore, the orientation of the boronic acid group relative to the phenyl ring to which it is attached is of interest. In the aforementioned related structure, the dihydroxyboron group is not coplanar with the benzene ring, exhibiting a C6—C1—B1—O1 torsion angle of 32.39 (2)°.[6] This deviation from planarity is a common feature in ortho-substituted phenylboronic acids.[7]

Intramolecular hydrogen bonding may also play a role in stabilizing a particular conformation. An O—H···O interaction between one of the hydroxyl groups of the boronic acid and the ether oxygen is plausible. In the solid state, intermolecular hydrogen bonds between the boronic acid hydroxyl groups are expected to be a dominant feature, leading to the formation of centrosymmetric dimers.[6]

Conformational Analysis in Solution

In solution, the molecule will exist as an equilibrium of different conformers. The rotational barriers around the C-O and C-C bonds of the ether linkage will be relatively low, allowing for rapid interconversion between different spatial arrangements of the two aromatic rings. The conformation of the boronic acid group itself is also dynamic, with rotation around the C-B bond. Computational studies on monosubstituted phenylboronic acids have shown that the energy differences between different conformers can be small.[7]

The presence of the two fluorine atoms on the phenoxy ring will influence the electronic distribution and may lead to specific intramolecular interactions, such as weak C—H···F or C—F···π interactions, that could favor certain conformations in solution.

Experimental and Computational Characterization

A multi-pronged approach combining experimental techniques and computational modeling is essential for a thorough understanding of the molecular structure and conformation of this compound.

Experimental Protocols

1. Single-Crystal X-ray Diffraction

This is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state.

  • Methodology:

    • Grow suitable single crystals of this compound, for example, by slow evaporation from an appropriate solvent system.

    • Mount a selected crystal on a goniometer head.

    • Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

    • Process the diffraction data (integration, scaling, and absorption correction).

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, bond angles, and torsion angles.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution.

  • Methodology:

    • Dissolve a sample of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Acquire a suite of NMR spectra on a high-field NMR spectrometer:

      • ¹H NMR: To identify the number and environment of the protons. The protons of the B(OH)₂ group will likely appear as a broad singlet.[8]

      • ¹³C NMR: To identify the number and environment of the carbon atoms. The carbon attached to the boron atom may show a broad signal.[8]

      • ¹¹B NMR: To directly observe the boron nucleus. A single, broad signal is expected for the trigonal planar boronic acid.[8]

      • ¹⁹F NMR: To observe the fluorine nuclei. Two distinct signals are expected for the two non-equivalent fluorine atoms.[8]

      • 2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons and to aid in the complete assignment of all signals.

    • Analyze the chemical shifts, coupling constants (especially H-F and C-F couplings), and signal multiplicities to deduce the solution-state structure.

Table 1: Predicted NMR Spectral Data Ranges for this compound

NucleusPredicted Chemical Shift Range (ppm)Expected Multiplicities and Couplings
¹H Aromatic: 6.5 - 8.0Methylene (-CH₂-): ~5.0Boronic Acid (-B(OH)₂): Variable, broad singletComplex splitting patterns for aromatic protons due to H-H and H-F couplings.
¹³C Aromatic: 100 - 165Methylene (-CH₂-): ~70Carbons attached to fluorine will show large one-bond C-F coupling constants.
¹¹B 28 - 33Broad singlet.
¹⁹F -100 to -140Two distinct signals are expected.
Computational Modeling

Computational methods are invaluable for predicting molecular properties and for interpreting experimental data.

  • Methodology:

    • Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers of the molecule using molecular mechanics or semi-empirical methods.

    • Geometry Optimization and Frequency Calculations: Optimize the geometries of the identified low-energy conformers using Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-311++G(d,p)).[9][10] Frequency calculations should be performed to confirm that the optimized structures are true minima on the potential energy surface.

    • NMR Chemical Shift Calculations: Calculate the NMR chemical shifts for the optimized conformers using the Gauge-Including Atomic Orbital (GIAO) method and compare them with the experimental data to identify the most probable solution-state conformation.[9][10]

    • Analysis of Intramolecular Interactions: Use techniques such as Natural Bond Orbital (NBO) analysis to investigate potential intramolecular hydrogen bonds and other weak interactions that may influence the conformation.[11]

Diagram 1: Experimental and Computational Workflow for Structural Elucidation

G cluster_exp Experimental Characterization cluster_comp Computational Modeling cluster_analysis Data Integration and Structural Determination synthesis Synthesis and Purification scxrd Single-Crystal X-ray Diffraction synthesis->scxrd Crystal Growth nmr NMR Spectroscopy (¹H, ¹³C, ¹¹B, ¹⁹F, 2D) synthesis->nmr Sample Preparation solid_state Solid-State Structure scxrd->solid_state solution_conf Solution-State Conformation nmr->solution_conf conf_search Conformational Search dft DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) conf_search->dft nmr_calc GIAO NMR Chemical Shift Calculation dft->nmr_calc nbo NBO Analysis dft->nbo dft->solution_conf nmr_calc->solution_conf structure_elucidation Final Structural Elucidation solid_state->structure_elucidation solution_conf->structure_elucidation

Caption: Workflow for the structural analysis of this compound.

Potential Applications in Drug Development

A detailed understanding of the three-dimensional structure of this compound is a prerequisite for its effective use in drug discovery. This knowledge can inform:

  • Structure-Activity Relationship (SAR) Studies: By understanding the preferred conformation, researchers can design analogs with improved potency and selectivity.

  • Pharmacophore Modeling: The 3D structure can be used to develop pharmacophore models for virtual screening and the design of new drug candidates.

  • Docking Studies: An accurate molecular structure is essential for performing molecular docking studies to predict the binding mode of the compound with its biological target.[2][3]

Conclusion

While specific experimental data for this compound is not yet publicly available, a robust understanding of its molecular structure and conformation can be achieved through a synergistic approach that combines the principles learned from related compounds with state-of-the-art experimental and computational techniques. The methodologies outlined in this guide provide a clear pathway for the comprehensive characterization of this and other novel boronic acid derivatives, thereby accelerating their potential application in drug discovery and development.

References

  • Silla, J. M., Cormanich, R. A., Rittner, R., & Freitas, M. P. (2013). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. Beilstein Journal of Organic Chemistry, 9, 1127–1134. [Link]

  • Beilstein Journals. (2013). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. [Link]

  • Sci-Hub. (n.d.). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. [Link]

  • PubMed. (2013). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. [Link]

  • PubMed Central. (2015). A Computational Investigation of Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F). [Link]

  • ACS Publications. (2015). Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. [Link]

  • ResearchGate. (2018). Correlation effects in B1s core-excited states of boronic-acid derivatives: An experimental and computational study. [Link]

  • bioRxiv. (2023). Computational characterization of the interactions between novel Boronic Acid derivatives with urokinase-type plasminogen activator. [Link]

  • ResearchGate. (2023). Resynthesized complex boronic acid derivatives based on different... [Link]

  • PubMed Central. (2013). A Computational Investigation of the Nitrogen-Boron Interaction in o-(N,N-Dialkylaminomethyl)arylboronate Systems. [Link]

  • MDPI. (2018). A Facile Hydroxylation of Arylboronic Acids Mediated by Sodium Ascorbate. [Link]

  • ACS Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. [Link]

  • Theranostics. (2018). Supporting Information. [Link]

  • ScienceDirect. (2014). Monomeric and dimeric structures analysis and spectroscopic characterization of 3,5-difluorophenylboronic acid with experimental (FT-IR, FT-Raman, H-1 and C-13 NMR, UV) techniques and quantum chemical calculations. [Link]

  • PubMed Central. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. [Link]

  • Sci-Hub. (n.d.). Monomeric and dimeric structures analysis and spectroscopic characterization of 3,5-difluorophenylboronic acid with experimental (FT-IR, FT-Raman, 1H and 13C NMR, UV) techniques and quantum chemical calculations. [Link]

  • DORAS | DCU Research Repository. (2023). molbank. [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. [Link]

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literature review on the applications of aryl-benzyl ether boronic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis, Properties, and Applications of Aryl-Benzyl Ether Boronic Acids

Introduction: A Tale of Two Moieties

In the vast landscape of synthetic chemistry and drug discovery, boronic acids stand out as remarkably versatile building blocks.[1][2][3] First synthesized in 1860, these organoboranes, characterized by a C–B bond and two hydroxyl groups (R-B(OH)₂), possess a unique combination of stability, low toxicity, and multifaceted reactivity.[1] Their ability to act as Lewis acids and form reversible covalent complexes with diols has made them indispensable in fields ranging from medicinal chemistry to materials science.[4] When the boronic acid functionality is appended to an aryl-benzyl ether scaffold, the resulting molecule gains a unique set of properties, combining the electronic characteristics of the aryl ring, the conformational flexibility of the benzyl ether linkage, and the reactive potential of the boronyl group.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of aryl-benzyl ether boronic acids. We will delve into their synthesis and the critical role of protecting groups, explore their diverse applications in catalysis, sensing, and medicine, and provide detailed protocols for their practical implementation.

Part 1: Synthesis and Stability - The Art of Construction and Preservation

The synthesis of aryl-benzyl ether boronic acids typically involves a multi-step approach, focusing first on the creation of the core boronic acid and then the introduction of the ether linkage, or vice-versa. The primary challenge in their synthesis and handling is the inherent instability of free boronic acids, which are prone to dehydration to form cyclic boroxine anhydrides.[5]

Core Synthetic Strategies

Several robust methods exist for the synthesis of the foundational aryl and benzyl boronic acids.

  • From Aryl/Benzyl Halides: The most common routes involve the reaction of aryl or benzyl halides. This can be achieved through the formation of Grignard or organolithium reagents followed by electrophilic trapping with a trialkyl borate ester (e.g., trimethyl borate) at low temperatures.[1][6] A prominent alternative is the palladium-catalyzed Miyaura borylation, which couples aryl/benzyl halides or triflates with a diboron reagent like bis(pinacolato)diboron (B₂pin₂).[1][6]

  • From C-H Activation: Direct borylation of aromatic C-H bonds offers a more atom-economical approach, often catalyzed by transition metals like iridium or rhodium.[1]

  • From N-sulfonylhydrazones: A modern, light-promoted method allows for the homologation of arylboronic acids using N-sulfonylhydrazones to generate benzylboronates, circumventing the instability of benzylboronic acid under thermal conditions.[7]

The Crucial Role of Protecting Groups

To overcome instability and allow for multi-step synthesis, the boronic acid group is often protected.[5][8][9] These protecting groups render the organoboron inert to various reaction conditions, such as cross-coupling, and improve handling and purification.[5]

Protecting GroupAbbreviationKey Features & Deprotection
Pinacol Ester BpinMost common; stable enough for chromatography but reactive enough for direct use in many couplings.[8] Hydrolysis to the free boronic acid can be challenging.[10]
N-methyliminodiacetic acid MIDAForms a tetracoordinate boronate that is inert to cross-coupling.[5] Deprotected under mild basic conditions.
1,8-Diaminonaphthalene danHighly stable due to nitrogen lone pair donation to boron's empty orbital.[8] Requires specific conditions for removal.
Organotrifluoroborate BF₃KBench-stable, crystalline solids.[5] Hydrolysis is required to release the active boronic acid for cross-coupling.[5]

The choice of protecting group is a critical experimental decision, dictated by the downstream reaction conditions and the desired final compound. For instance, the MIDA group is ideal for iterative cross-coupling strategies where one boron site must remain unreactive while another is functionalized.[5]

Workflow: A General Synthetic Pathway

A common workflow for synthesizing an aryl-benzyl ether boronic acid derivative involves protecting the boronic acid as a stable ester, performing the etherification, and then deprotecting if necessary.

G A Aryl Halide (e.g., 4-bromophenol) B Miyaura Borylation (B₂pin₂, Pd Catalyst) A->B C Aryl Boronic Ester (Protected) B->C D Williamson Ether Synthesis (Benzyl Halide, Base) C->D E Protected Aryl-Benzyl Ether Boronic Ester D->E F Deprotection (e.g., NaIO₄, HCl) E->F G Final Product: Aryl-Benzyl Ether Boronic Acid F->G

Caption: General workflow for aryl-benzyl ether boronic acid synthesis.

Part 2: Applications in Catalysis and Organic Synthesis

Aryl-benzyl ether boronic acids are not just synthetic targets; they are also powerful tools in the synthetic chemist's arsenal, primarily acting as catalysts or key coupling partners.

Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura reaction is the most prominent application of boronic acids, enabling the formation of C-C bonds.[2] Aryl boronic acids, including those with ether linkages, are extensively used to synthesize complex biaryl compounds, which are common motifs in pharmaceuticals and organic materials.[2][11] The stability and reactivity of boronic esters, such as the 1,1,2,2-tetraethylethylene glycol esters (ArB(Epin)s), have been shown to provide higher yields in Suzuki-Miyaura couplings compared to free boronic acids.[11][12]

Boronic Acid Catalysis

Beyond being substrates, arylboronic acids can function as catalysts themselves, often acting as transient Brønsted acids. This has been effectively applied in dehydrative C-C and C-O bond-forming reactions.

Catalytic Dehydrative C-Alkylation: Pentafluorophenylboronic acid, often with a co-catalyst like oxalic acid, has been shown to catalyze the C-alkylation of 1,3-diketones and the allylation of benzylic alcohols.[13][14] The reaction proceeds via an Sₙ1-type mechanism where the boronic acid system facilitates the dehydration of a benzylic alcohol to form a carbocation intermediate, which is then trapped by a nucleophile.[13][15] This avoids the need to handle strong, corrosive acids directly.[13]

Example Reaction Yields in Catalyzed C-Alkylation [13]

Benzylic Alcohol ElectrophileNucleophileProduct Yield (%)
DiphenylmethanolAcetylacetone98%
1-(4-Methoxyphenyl)ethanolAcetylacetone85%
DiphenylmethanolAllyltrimethylsilane96%
1-(4-Bromophenyl)ethanolAllyltrimethylsilane75%
Experimental Protocol: Arylboronic Acid Catalyzed Allylation[13]
  • To an oven-dried vial, add the benzylic alcohol (0.5 mmol, 1.0 equiv.), pentafluorophenylboronic acid (5.3 mg, 0.025 mmol, 5 mol %), and oxalic acid dihydrate (3.2 mg, 0.025 mmol, 5 mol %).

  • Add allyltrimethylsilane (114 mg, 1.0 mmol, 2.0 equiv.) and 1,2-dichloroethane (1.0 mL).

  • Seal the vial and heat the reaction mixture at 90 °C for 16 hours.

  • Allow the reaction to cool to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired allylated product.

Part 3: Innovations in Sensing and Diagnostics

The ability of the boronic acid moiety to reversibly bind with 1,2- and 1,3-diols is the cornerstone of its application in chemical sensing.[16][17][18][19] This interaction is particularly powerful for detecting carbohydrates, which are critical biomarkers in diseases like cancer and diabetes.[1][16]

Mechanism of Fluorescent Sensing

Aryl-benzyl ether boronic acids designed as sensors typically incorporate a fluorophore. The sensing mechanism relies on a change in the electronic properties of the molecule upon binding to a diol.

G cluster_0 Unbound State cluster_1 Bound State A Aryl-Benzyl Ether Boronic Acid Sensor (Low Fluorescence) B Cyclic Boronate Ester (High Fluorescence) A->B + Diol B->A - Diol (Reversible) Diol Diol (e.g., Glucose)

Caption: Reversible diol binding mechanism for fluorescent sensing.

Upon binding, the boron atom transitions from a trigonal planar (sp²) geometry to a tetrahedral (sp³) geometry. This change alters the electronic nature of the boron, often inhibiting photoinduced electron transfer (PET) quenching or changing the intramolecular charge transfer (ICT) characteristics of the fluorophore, resulting in a detectable increase in fluorescence intensity.[18]

Applications in Biological Imaging

These fluorescent probes have been successfully used to selectively label and image cells. For instance, specifically designed bis-boronic acid probes have been shown to label liver carcinoma cells (which overexpress certain cell-surface carbohydrates) with higher selectivity compared to normal fibroblast cells.[16] This makes them valuable tools for cancer diagnostics and research, acting as "antibody mimics" due to their high affinity and selectivity for specific glycans.[16]

Part 4: Frontiers in Drug Development and Bioconjugation

The unique reactivity of boronic acids has cemented their role in modern drug design and bioconjugation chemistry.[20][21] The FDA-approved proteasome inhibitor Bortezomib, used to treat multiple myeloma, is a prominent example of a successful boronic acid-based drug.[2][22]

Boronic Acids as Enzyme Inhibitors

Boronic acids are effective inhibitors of serine proteases. The boron atom can form a stable, tetrahedral covalent adduct with the catalytic serine residue in the enzyme's active site, mimicking the transition state of peptide bond hydrolysis.[20] This potent and often reversible inhibition mechanism is a key strategy in drug design.

Bioconjugation Chemistries

Bioconjugation is the covalent linking of two molecules where at least one is a biomolecule, a critical process for creating antibody-drug conjugates, probes, and functionalized biomaterials.[20] Arylboronic acids with ortho-formyl or ortho-acetyl groups have emerged as powerful reagents for this purpose.

  • Iminoboronate Formation: These compounds react rapidly and dynamically with primary amines, such as the side chain of lysine on proteins, to form iminoboronates.[23] This bond is thermodynamically stable yet kinetically labile, enabling reversible covalent labeling of biomolecules under physiological conditions.[23] This dynamic nature provides a novel binding mechanism that can be exploited for developing reversible covalent inhibitors and probes.[23]

G Reagent ortho-Formyl Phenylboronic Acid (2-FPBA) Intermediate Dynamic Covalent Complex (Iminoboronate Linkage) Reagent->Intermediate Fast, Reversible Conjugation Protein Protein with Lysine Residue (-NH₂) Protein->Intermediate

Caption: Dynamic covalent bioconjugation via iminoboronate formation.

  • Thiazolidine Boronate (TzB) Formation: With N-terminal cysteines, 2-FPBA undergoes a rapid conjugation to form a highly stable thiazolidine boronate complex.[20] This reaction is exceptionally fast and expands the toolkit for site-specific protein modification.

These boron-enabled bioconjugation reactions offer significant advantages, including fast kinetics and biocompatibility, pushing the boundaries of what is possible in chemical biology and targeted drug delivery.[20][23]

Future Outlook

The field of aryl-benzyl ether boronic acids and their derivatives continues to evolve. Future research will likely focus on developing novel catalytic systems with even greater efficiency and selectivity, designing next-generation fluorescent sensors with enhanced sensitivity for in vivo imaging, and expanding the repertoire of bioconjugation reactions for more complex biological applications. As our understanding of the nuanced reactivity of the C-B bond deepens, these versatile molecules are poised to play an even more significant role in addressing challenges across the scientific spectrum, from fundamental synthesis to advanced therapeutics.

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An In-depth Technical Guide to the Spectroscopic Characterization of Novel Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Boronic acids and their derivatives have become indispensable building blocks in modern chemistry, with profound applications in drug discovery, materials science, and chemical sensing.[1][2][3] Their unique ability to reversibly form covalent bonds with diols makes them particularly valuable for developing sensors for saccharides and other biologically important molecules.[4][5] The structural elucidation and purity assessment of novel boronic acid derivatives are paramount to ensuring their efficacy and safety in these applications.[6] This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—employed in the rigorous characterization of these versatile compounds.

This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for experimental choices. By integrating field-proven insights with established analytical principles, this guide aims to equip you with the expertise to confidently characterize novel boronic acid derivatives.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, and boronic acid derivatives are no exception. A multi-nuclear approach, primarily utilizing ¹H, ¹³C, and ¹¹B NMR, provides a comprehensive picture of the molecular framework.

¹¹B NMR: The Definitive Probe for the Boron Center

The boron atom is the heart of a boronic acid, and ¹¹B NMR spectroscopy directly probes its chemical environment.[7][8] This technique is exceptionally sensitive to the hybridization state of the boron atom, allowing for the clear distinction between the trigonal planar (sp²) boronic acid and the tetrahedral (sp³) boronate ester or anion.[9]

  • Expertise in Practice: The chemical shift in ¹¹B NMR is a powerful diagnostic tool. Trigonal sp² boron atoms in boronic acids typically resonate in the downfield region of δ 26 to 30 ppm .[4] Upon formation of a tetrahedral boronate ester or anion by coordination with a diol or a Lewis base, the signal shifts significantly upfield to the region of δ 2 to 10 ppm .[4][10] This distinct shift provides unequivocal evidence of complexation.[5][7]

Key Considerations for ¹¹B NMR:
  • Quartz NMR Tubes: To avoid a broad background signal from borosilicate glass, it is crucial to use quartz NMR tubes.[7]

  • Concentration: A sufficient concentration of the analyte (typically ~4 mg in 0.65 mL of solvent) is necessary to obtain a good signal-to-noise ratio.[7]

  • pH Dependence: The chemical shift of the boron signal is highly dependent on the pH of the solution, as this influences the equilibrium between the boronic acid and the boronate anion.[5][7]

¹H and ¹³C NMR: Elucidating the Organic Scaffold

While ¹¹B NMR focuses on the boron center, ¹H and ¹³C NMR provide detailed information about the organic structure attached to the boronic acid moiety.

  • ¹H NMR: The protons on the carbon atoms adjacent to the boron atom are influenced by its electron-withdrawing nature. For aryl boronic acids, the ortho protons typically appear at a downfield chemical shift.[11] The broad signal of the B(OH)₂ protons is often observed and can be exchanged with D₂O.

  • ¹³C NMR: The carbon atom directly bonded to the boron atom often exhibits a broad signal or may not be observed at all due to quadrupolar broadening from the adjacent boron nucleus.[10][12] The boron group acts as a weak electron-withdrawing group, which can slightly deshield the beta carbon in alkenylboronic acids.[13] Incremental chemical shift values for the pinacol boronate substituent have been established and can aid in spectral interpretation.[11]

Experimental Protocol: NMR Analysis of a Novel Phenylboronic Acid Derivative
  • Sample Preparation:

    • ¹H and ¹³C NMR: Dissolve 5-10 mg of the boronic acid derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄).

    • ¹¹B NMR: Dissolve approximately 4 mg of the sample in 0.65 mL of the chosen deuterated solvent in a quartz NMR tube.[7]

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹¹B NMR, use an external reference standard such as BF₃·O(C₂H₅)₂.[13]

  • Data Acquisition:

    • Acquire standard ¹H and ¹³C{¹H} spectra.

    • For ¹¹B NMR, acquire a one-dimensional spectrum. The number of scans may need to be increased to achieve an adequate signal-to-noise ratio.[7]

  • Data Processing and Interpretation:

    • Process the spectra using appropriate software.

    • Correlate the observed chemical shifts and coupling constants with the proposed structure.

    • Analyze the ¹¹B NMR spectrum to determine the hybridization state of the boron atom.

Data Presentation: Typical NMR Chemical Shifts for Boronic Acid Derivatives
NucleusFunctional GroupTypical Chemical Shift (ppm)Notes
¹¹B R-B(OH)₂ (sp²)δ 25 - 35Trigonal planar boron.[13]
R-B(OR')₂ (sp²)δ 25 - 35Trigonal planar boron in boronic esters.[13]
R-B(OH)₃⁻ (sp³)δ 2 - 10Tetrahedral boronate anion.[4]
Boronate Esters (sp³)δ 2 - 10Tetrahedral boron in cyclic esters with diols.[4]
¹H B(OH )₂Variable, broadExchangeable with D₂O.
Ar-H (ortho to B)Downfield shiftDue to the electron-withdrawing nature of the boronic acid group.[11]
¹³C C -BOften broad or unobservedDue to quadrupolar broadening.[10][12]

II. Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of novel boronic acid derivatives and gaining insights into their structure through fragmentation analysis. However, the analysis of boronic acids by MS can be challenging due to their propensity to undergo dehydration and form cyclic trimers known as boroxines.[14][15]

Ionization Techniques: Navigating the Challenges

The choice of ionization technique is critical for the successful MS analysis of boronic acids.

  • Electrospray Ionization (ESI-MS): A soft ionization technique well-suited for LC-MS analysis.[15] It can be operated in both positive and negative ion modes. In positive mode, adducts with sodium ([M+Na]⁺) or protons ([M+H]⁺) are often observed.[15] In negative mode, the deprotonated molecule [M-H]⁻ is common.[16] A key challenge with ESI-MS is the potential for in-source reactions and adduct formation with solvents, which can complicate spectral interpretation.[15][17]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): This technique is highly sensitive and tolerant of salts, making it suitable for complex mixtures.[14][15] Boronic acids often form adducts with the MALDI matrix, such as 2,5-dihydroxybenzoic acid (DHB).[14] This can be advantageous as it can help to prevent the formation of boroxines.[14] A key diagnostic feature in the mass spectra of boron-containing compounds is the characteristic isotopic pattern of boron (¹⁰B, ~20%; ¹¹B, ~80%).[13][14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of boronic acids, derivatization (e.g., silylation) is mandatory for GC-MS analysis.[15] While this adds an extra step to the workflow, it provides excellent chromatographic separation and reproducible fragmentation patterns that are valuable for structural elucidation.[15]

Fragmentation Patterns: A Window into Molecular Structure

The fragmentation of boronic acids in the mass spectrometer can provide valuable structural information. Common fragmentation pathways include the loss of water and the cleavage of the C-B bond. In electron transfer experiments, the most relevant dissociation channels for phenylboronic acid have been shown to yield BO⁻ and BO₂⁻ fragments.[18]

Experimental Protocol: ESI-MS Analysis of a Novel Boronic Acid Derivative
  • Sample Preparation:

    • Prepare a dilute solution of the boronic acid derivative (e.g., 10 µg/mL) in a suitable solvent such as a mixture of methanol and water or acetonitrile and water.[16]

  • Instrument Setup:

    • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system.

    • Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to minimize in-source fragmentation and promote the formation of the desired molecular ions.

  • Data Acquisition:

    • Acquire data in both positive and negative ion modes to observe different ionic species.

    • Perform tandem MS (MS/MS) experiments on the parent ion to induce fragmentation and obtain structural information.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and compare it to the theoretical mass of the proposed structure.

    • Analyze the isotopic pattern to confirm the presence of boron.

    • Interpret the fragmentation pattern to support the proposed structure.

Data Presentation: Common Ions Observed in MS of Boronic Acids
IonizationIon Typem/zNotes
ESI (+) [M+H]⁺MW + 1Protonated molecule.
[M+Na]⁺MW + 23Sodium adduct.
ESI (-) [M-H]⁻MW - 1Deprotonated molecule.[16]
MALDI [M+Matrix+H]⁺MW + Matrix MW + 1Adduct with the matrix.[14]
Fragmentation [M-H₂O]⁺MW - 18Loss of water.
BO⁻, BO₂⁻27, 43Common fragments in electron transfer experiments.[18]

III. Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For boronic acids, IR spectroscopy can confirm the presence of the B-O and O-H bonds.

Key Vibrational Modes
  • O-H Stretching: Boronic acids exhibit a strong, broad absorption band in the region of 3200-3300 cm⁻¹ , which is characteristic of hydrogen-bonded O-H groups.[1][2][13]

  • B-O Stretching: The B-O stretching vibration typically appears as a strong band in the region of 1300-1400 cm⁻¹ .[19][20]

  • B-C Stretching: The B-C stretching vibration is generally found in the range of 1000-1100 cm⁻¹ .[21]

The positions of these bands can be influenced by the formation of boronate esters, providing further evidence of complexation.[21]

Experimental Protocol: ATR-FTIR Analysis of a Novel Boronic Acid Derivative
  • Sample Preparation:

    • Place a small amount of the solid boronic acid derivative directly onto the ATR crystal.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands for O-H, B-O, and B-C stretching vibrations.

    • Compare the spectrum to that of known boronic acids or the starting materials to confirm the presence of the desired functional groups.

Data Presentation: Characteristic IR Absorption Frequencies for Boronic Acids
Wavenumber (cm⁻¹)VibrationIntensity
3200 - 3300O-H stretch (H-bonded)Strong, Broad
1300 - 1400B-O stretchStrong
1000 - 1100B-C stretchMedium

IV. Integrated Spectroscopic Workflow and Data Interpretation

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and self-validating picture of the novel boronic acid derivative.

Diagram: Integrated Spectroscopic Analysis Workflow

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Characterization cluster_data Data Interpretation Synthesis Novel Boronic Acid Derivative NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Synthesis->NMR MS Mass Spectrometry (ESI, MALDI) Synthesis->MS IR IR Spectroscopy Synthesis->IR Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity MS->Structure MS->Purity IR->Structure Confirmation Structural Confirmation Structure->Confirmation Purity->Confirmation

Caption: Integrated workflow for the spectroscopic characterization of novel boronic acid derivatives.

Causality in Experimental Choices

The choice of spectroscopic methods and their sequence is driven by a logical progression of inquiry.

  • Initial Confirmation (IR): A quick IR spectrum can confirm the presence of the key B-O and O-H functional groups, providing a rapid check that the synthesis has proceeded in the right direction.

  • Molecular Weight and Formula (MS): High-resolution mass spectrometry provides the elemental composition, which is a critical piece of information for confirming the molecular formula of the new compound.

  • Detailed Structural Elucidation (NMR): NMR, particularly the combination of ¹H, ¹³C, and ¹¹B, provides the detailed connectivity of the atoms in the molecule, allowing for the complete assignment of the structure.

By combining these techniques, a self-validating system is created. The molecular formula from MS must be consistent with the structure determined by NMR, and the functional groups identified by IR must be present in the final proposed structure.

Conclusion

The robust characterization of novel boronic acid derivatives is a critical undertaking that relies on the synergistic application of multiple spectroscopic techniques. ¹¹B NMR provides an unparalleled view into the chemistry of the boron center, while ¹H and ¹³C NMR elucidate the organic framework. Mass spectrometry confirms the molecular weight and provides valuable fragmentation data, and IR spectroscopy offers a quick and reliable method for identifying key functional groups. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently and accurately characterize these important molecules, paving the way for their successful application in a wide range of scientific disciplines.

References

  • Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]

  • ACS Publications. (2025). Leveraging ¹¹B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. [Link]

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  • ResearchGate. (n.d.). CHAPTER 2: ¹¹B NMR and its uses in structural characterization of boronic acids and boronate esters. [Link]

  • MDPI. (n.d.). A ¹¹B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. [Link]

  • PubMed. (1993). ¹¹B NMR spectroscopy of peptide boronic acid inhibitor complexes of alpha-lytic protease. Direct evidence for tetrahedral boron in both boron-histidine and boron-serine adduct complexes. Biochemistry. [Link]

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  • ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). [Link]

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  • ResearchGate. (n.d.). Analysis of Boronic Acids Without Chemical Derivatisation. [Link]

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  • Canadian Science Publishing. (2011). Increments for 1 H and 13 C NMR chemical shifts in pinacol arylboronates. Canadian Journal of Chemistry. [Link]

  • University of Würzburg. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. [Link]

  • Digital Commons @ University of Rhode Island. (2023). Molecular Characterization and Formation of Novel Reversible Boronic Acid Complexations. [Link]

  • Semantic Scholar. (n.d.). Exploring Boronic Acid Derivative through their Photophysical Properties, Quantum Chemical Computations and Molecular Docking. [Link]

  • Royal Society of Chemistry. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]

  • ResearchGate. (2022). A new boronic acid and boronate esters containing polymer groups: Synthesis and investigation of their spectroscopic properties. [Link]

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A Technical Guide to the Biological Activity of Fluorinated Phenylboronic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the pursuit of novel molecular entities with enhanced therapeutic profiles is perpetual. Boronic acids have risen as a uniquely versatile class of compounds, transitioning from synthetic reagents to clinically significant pharmacophores.[1][2] Their ability to form reversible covalent bonds with biological nucleophiles, particularly the hydroxyl groups of serine and threonine residues, has established them as potent enzyme inhibitors.[3][4] The first-in-class proteasome inhibitor, Bortezomib, validated this approach, revolutionizing the treatment of multiple myeloma and demystifying early concerns about the toxicity of boron-containing compounds.[1][5]

Parallel to the rise of boronic acids, the strategic incorporation of fluorine into drug candidates has become a cornerstone of drug design.[6] The unique physicochemical properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly modulate a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity.[6][7] Approximately 25% of all known drugs contain at least one fluorine atom, a testament to its impact.[8]

This guide explores the powerful synergy achieved by merging these two privileged motifs: the fluorinated phenylboronic acids. By examining their altered physicochemical properties, mechanisms of action, and key therapeutic applications, we will provide a comprehensive overview for researchers and drug development professionals. Furthermore, we will detail robust experimental protocols for evaluating their biological potential, offering a practical framework for their advancement from chemical curiosities to clinical candidates.

The Impact of Fluorination on Physicochemical Properties

The introduction of fluorine onto the phenyl ring of a boronic acid is not a trivial modification; it fundamentally alters the electronic and steric properties of the molecule, which in turn dictates its biological behavior.

Modulation of Acidity (pKa)

A critical parameter for a boronic acid's biological activity is its Lewis acidity. Boronic acids exert their inhibitory function primarily through the tetrahedral boronate anion, which forms upon accepting a hydroxide ion or a nucleophilic residue from an enzyme's active site. The propensity to form this anion is governed by the compound's pKa. Unsubstituted phenylboronic acid has a pKa of approximately 8.86, meaning only a small fraction is in the active anionic form at physiological pH (~7.4).[8]

Fluorination significantly increases the acidity (lowers the pKa) of the boronic acid.[8][9][10] The strong electron-withdrawing inductive effect of fluorine pulls electron density away from the boron atom, making it more electrophilic and thus a stronger Lewis acid. This increased acidity is crucial for enhancing interactions with biological targets.[8] The position of the fluorine substituent has a pronounced effect:

  • Ortho and Meta Positions: Exert a strong inductive effect, leading to a significant increase in acidity. An ortho-fluoro substituent can also form an intramolecular hydrogen bond (B-O-H···F), further stabilizing the neutral form and influencing acidity.[8]

  • Para Position: The inductive effect is partially offset by the opposing resonance (π-donating) effect of the fluorine atom, resulting in a more modest increase in acidity compared to ortho and meta isomers.[8]

The pKa range for various fluorinated phenylboronic acids spans from 6.17 to 8.77, demonstrating a tunable parameter for optimizing biological activity.[8]

Lipophilicity and Metabolic Stability

Fluorine is often used to increase the lipophilicity of a drug molecule, which can enhance its ability to cross cell membranes. This is particularly true for trifluoromethyl (CF3) or trifluoromethoxy (OCF3) groups.[11] Furthermore, the C-F bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[6] This often translates to increased metabolic stability and a longer biological half-life, which are highly desirable properties in drug candidates.[12]

Table 1: Physicochemical Properties of Phenylboronic Acid vs. Fluorinated Analogs
CompoundpKaRationale for pKa ChangeExpected Biological Implication
Phenylboronic Acid8.86Baseline reference.[8]Lower activity at physiological pH.
4-Fluorophenylboronic Acid8.77Weakest acidifying effect; inductive withdrawal is partially offset by resonance donation.[8]Modest improvement in activity over the unsubstituted parent.
3-Fluorophenylboronic Acid~7.8Strong inductive effect with minimal resonance opposition increases Lewis acidity.[8]Significant increase in the active boronate form at pH 7.4.
2-Fluorophenylboronic Acid~7.5Strong inductive effect and potential intramolecular H-bonding influence acidity.[8]Potentially high activity due to increased boronate concentration.
2,3,4,6-Tetrafluorophenylboronic Acid6.17Cumulative strong inductive effects from multiple fluorine atoms dramatically increase acidity.[8]High concentration of active boronate form at physiological pH.

Core Mechanisms of Biological Activity

The biological effects of fluorinated phenylboronic acids are primarily driven by their ability to form stable, yet reversible, covalent adducts with key biological targets.

Enzyme Inhibition: The Serine/Threonine Protease Model

The most well-characterized mechanism of action is the inhibition of proteases, particularly those with a serine or threonine residue in their catalytic active site.[13][14] This class includes the proteasome, a critical target in oncology, as well as enzymes like prostate-specific antigen (PSA) and β-lactamases.[5][15][16]

The mechanism proceeds as follows:

  • Approach: The phenylboronic acid inhibitor enters the enzyme's active site. Its structure often mimics the natural substrate of the enzyme.

  • Lewis Acid-Base Interaction: The catalytically active serine (or threonine) hydroxyl group acts as a nucleophile, attacking the electron-deficient boron atom.

  • Tetrahedral Intermediate Formation: This attack results in the formation of a stable, tetrahedral boronate adduct. This structure is a mimic of the high-energy tetrahedral transition state of peptide bond hydrolysis, causing it to bind very tightly within the active site.[3][16]

  • Reversibility: While the bond is covalent, it is also reversible, which can be advantageous in reducing off-target effects and toxicity compared to irreversible inhibitors.[17]

Fluorination enhances this process by increasing the Lewis acidity of the boron atom, making it more susceptible to nucleophilic attack and promoting the formation of the inhibitory tetrahedral adduct.

G Ser195 Serine-195 O-H Adduct {Tetrahedral Boronate Intermediate | {Ar | B | Ser-O | OH | OH}} Ser195:oh->Adduct His57 Histidine-57 N-H His57:n->Ser195:oh H-bond (activates Ser) Asp102 Aspartate-102 C=O Asp102->His57 FPBA {Fluorinated Phenylboronic Acid (FPBA) | Ar-B(OH)2} FPBA->Adduct Nucleophilic Attack

Caption: Mechanism of serine protease inhibition by a fluorinated phenylboronic acid.

Key Therapeutic Targets
  • The Proteasome (Oncology): The 26S proteasome is a multi-catalytic threonine protease complex responsible for degrading ubiquitinated proteins. Its inhibition disrupts cellular protein homeostasis, leading to apoptosis. This is particularly effective in rapidly dividing cancer cells, such as those in multiple myeloma.[3][18] The FDA-approved drugs Bortezomib and Ixazomib are peptide boronic acids that exploit this mechanism.[1][4]

  • Leucyl-tRNA Synthetase (Antifungal): Some boronic acid derivatives, like the fluorinated benzoxaborole Tavaborole, function by inhibiting fungal leucyl-tRNA synthetase (LeuRS). They form an adduct with adenosine in the enzyme's editing site, trapping the tRNA and halting protein synthesis.[8]

  • β-Lactamases (Antibacterial): Serine β-lactamases are a primary mechanism of bacterial resistance to penicillin- and cephalosporin-based antibiotics. Boronic acids can act as inhibitors of these enzymes, restoring the efficacy of co-administered antibiotics. Vaborbactam is a cyclic boronic acid approved for this purpose.[1][5]

Drug Discovery Workflow & Experimental Protocols

Advancing a fluorinated phenylboronic acid from concept to candidate requires a systematic evaluation of its biological activity.

G A 1. Compound Synthesis & Library Generation B 2. In Vitro Biochemical Assay (Enzyme Inhibition) A->B Screen for Potency C 3. Cell-Based Assays (Cytotoxicity, Viability) B->C Confirm Cellular Activity F Lead Optimization B->F D 4. Cellular Mechanism Studies (Uptake, Target Engagement) C->D Elucidate MoA C->F E 5. In Vivo Animal Models (Efficacy & Toxicology) D->E Evaluate In Vivo Profile D->F E->F Iterative Improvement

Caption: A typical drug discovery workflow for evaluating novel inhibitors.

Protocol 1: In Vitro Serine Protease Inhibition Assay

Objective: To determine the potency (IC50 and/or Ki) of a fluorinated phenylboronic acid against a target serine protease.

Rationale: This is the foundational experiment to confirm direct interaction with the intended target. A fluorogenic substrate is used, where cleavage by the enzyme releases a fluorescent molecule, providing a measurable signal. The inhibitor's ability to reduce the rate of this reaction is quantified.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer at the desired pH (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5).

    • Enzyme Stock: Reconstitute the purified serine protease (e.g., Chymotrypsin, PSA) in assay buffer to a concentration of 1 µM. Aliquot and store at -80°C.

    • Inhibitor Stock: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

    • Substrate Stock: Prepare a 10 mM stock of a suitable fluorogenic substrate (e.g., Suc-LLVY-AMC for the proteasome's chymotrypsin-like activity) in DMSO.

  • Assay Procedure (96-well plate format):

    • Add 90 µL of assay buffer to each well.

    • Add 1 µL of the inhibitor serial dilutions to the appropriate wells. For control wells (100% activity and no enzyme), add 1 µL of DMSO.

    • Add 5 µL of a working dilution of the enzyme to all wells except the "no enzyme" control. The final enzyme concentration should be in the low nM range, optimized for linear kinetics.

    • Pre-incubation: Incubate the plate at room temperature for 30 minutes. This step is critical to allow the reversible covalent inhibitor to reach binding equilibrium with the enzyme.

    • Initiate the reaction by adding 5 µL of a working dilution of the fluorogenic substrate. The final substrate concentration should be at or below its Km value.

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths (e.g., 380/460 nm for AMC).

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity kinetically every 60 seconds for 30-60 minutes.

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the data: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_no_enzyme) / (Rate_DMSO - Rate_no_enzyme)).

    • Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)

Objective: To assess the effect of the test compound on the viability and proliferation of cancer cells.

Rationale: This assay bridges the gap between biochemical potency and biological effect. It determines if enzyme inhibition within the complex cellular environment translates to cell death or growth arrest. The MTT assay measures the metabolic activity of living cells, which is proportional to cell number.

Methodology:

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., 4T1 mammary adenocarcinoma, SCCVII squamous cell carcinoma) in appropriate media supplemented with 10% FBS and antibiotics.[19][20]

    • Harvest cells using trypsin and perform a cell count using a hemocytometer or automated cell counter.

  • Assay Procedure:

    • Seed 5,000 cells in 100 µL of media per well in a 96-well flat-bottom plate.

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

    • Prepare a serial dilution of the fluorinated phenylboronic acid in culture media.

    • Remove the old media from the wells and add 100 µL of the media containing the test compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and media-only (blank) wells.

    • Incubate for 72 hours at 37°C, 5% CO2.

  • MTT Addition and Measurement:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

    • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate % Viability = 100 * (Abs_treated / Abs_vehicle_control).

    • Plot % Viability versus the logarithm of the compound concentration and fit to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Table 2: Example Inhibitory Activity of Boronic Acids
CompoundTarget EnzymeKᵢ Value (nM)Citation
Bz-Phe-boroLeu20S Proteasome (Chymotrypsin-like)10 - 100[18]
Cbz-Leu-Leu-boroLeu20S Proteasome (Chymotrypsin-like)10 - 100[18]
Dipeptide Boronic Acid 15Proteasome4.6[1]
Cbz-Ser-Ser-Lys-Leu-(boro)LeuProstate-Specific Antigen (PSA)65[16]

Conclusion and Future Outlook

Fluorinated phenylboronic acids represent a powerful and versatile class of molecules in drug discovery. The strategic incorporation of fluorine provides a mechanism to fine-tune the compound's acidity, stability, and pharmacokinetic properties, often leading to enhanced biological activity.[8][9] Their proven success as inhibitors of serine and threonine proteases has paved the way for FDA-approved drugs in oncology and infectious disease.[1][2]

The future of this field lies in expanding the target space beyond proteases and exploring novel delivery mechanisms. The development of prodrugs that are activated in specific microenvironments, such as the acidic or high-ROS environment of tumors, holds significant promise for improving selectivity and reducing off-target toxicity.[3] Furthermore, advanced synthetic methods are enabling the creation of more complex and diverse libraries of these compounds, increasing the probability of discovering next-generation therapeutics.[21][22] As our understanding of the nuanced interplay between fluorination and biological systems grows, so too will the potential of these remarkable compounds to address unmet medical needs.

References

  • Characterization of peptidyl boronic acid inhibitors of mammalian 20 S and 26 S proteasomes and their inhibition of proteasomes in cultured cells. Biochemical Journal.
  • Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids. PubMed.
  • Boronic Acids in Medicinal Chemistry: A Focus on Fluorinated Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. Blog.
  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. MDPI.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
  • Design and discovery of boronic acid drugs. PubMed.
  • Boronic Acid-Containing Proteasome Inhibitors: Alert to Potential Pharmaceutical Bioactivation.
  • What is the potential of organoboronic acids and their esters as drug and prodrug candidates in cancer tre
  • Have organoboronic acids and their esters been used in humans with cancer?. Dr.Oracle.
  • Boronic acid-containing proteasome inhibitors: alert to potential pharmaceutical bioactiv
  • Boronic-acid-containing proteasome inhibitors..
  • Influence of fluorine substituents on the properties of phenylboronic compounds. Sci-Hub.
  • Merging the Versatile Functionalities of Boronic Acid with Peptides. MDPI.
  • Inhibition of Serine Proteases by Arylboronic Acids.
  • Influence of fluorine substituents on the properties of phenylboronic compounds. De Gruyter.
  • Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids.
  • Accelerating Drug Discovery with Fluorinated Boronic Acids. NINGBO INNO PHARMCHEM CO.,LTD. Blog.
  • In vitro and in vivo antitumour effects of phenylboronic acid against mouse mammary adenocarcinoma 4T1 and squamous carcinoma SCCVII cells.
  • Inhibition of serine proteases by arylboronic acids. PubMed.
  • Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. Organic Chemistry Portal.
  • Recent Advances in the Construction of Fluorinated Organoboron Compounds.
  • In vitro and in vivo antitumour effects of phenylboronic acid against mouse mammary adenocarcinoma 4T1 and squamous carcinoma SCCVII cells. PubMed.
  • Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen.
  • Fluorination methods in drug discovery. Organic & Biomolecular Chemistry (RSC Publishing).

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A Comprehensive Technical Guide to (2-((3,5-difluorophenoxy)methyl)phenyl)boronic acid for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-((3,5-difluorophenoxy)methyl)phenyl)boronic acid, identified by its CAS number 1218790-92-1, is a specialized chemical compound that holds significant promise in the fields of medicinal chemistry and organic synthesis. Its unique structural features, combining a boronic acid moiety with a difluorophenoxy group, make it a valuable building block for the creation of complex molecules with potential therapeutic applications. This guide provides an in-depth overview of its commercial availability, key chemical properties, safety considerations, and potential applications, serving as a vital resource for researchers and developers in the pharmaceutical and chemical industries.

Chemical Properties and Structure

The molecular structure of this compound is characterized by a phenylboronic acid core further functionalized with a (3,5-difluorophenoxy)methyl substituent. This strategic combination of functional groups imparts specific reactivity and properties to the molecule.

PropertyValueSource
CAS Number 1218790-92-1[1]
Molecular Formula C₁₃H₁₁BF₂O₃[1]
Molecular Weight 264.03 g/mol [1]
Appearance Typically a solid[2]
Purity Commonly available at ≥95%[2][3]

The presence of the boronic acid group makes this compound a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The difluorophenoxy moiety can influence the electronic properties of the molecule and provide sites for further functionalization or interaction with biological targets.

Commercial Availability and Suppliers

This compound is available from a range of chemical suppliers specializing in research and development chemicals. The availability can range from milligrams to kilograms, catering to both academic research and industrial-scale projects. When selecting a supplier, it is crucial to consider factors such as purity, availability of a certificate of analysis (CoA), and lead times.

Workflow for Supplier Selection:

G A Identify Potential Suppliers B Request Quotations and Lead Times A->B C Evaluate Purity and Request Certificate of Analysis (CoA) B->C D Assess Supplier Reliability and Technical Support C->D E Place Order D->E

Caption: A streamlined workflow for the procurement of this compound.

Key Suppliers Include:

  • Acmec Biochemical: Offers the compound with detailed chemical information.[4]

  • Aromsyn Co., Ltd.: Specializes in high-purity manufacturing for R&D and industrial applications, offering custom synthesis from gram to kilogram scale.[3]

  • CymitQuimica: Provides the product in various quantities, from 250mg to 5g, with a stated purity of 95%.[2]

  • Parchem: A supplier of a range of specialty chemicals, including this boronic acid.[5]

  • Santa Cruz Biotechnology: Lists the product for proteomics research.[1]

It is recommended to contact multiple suppliers to compare pricing, purity, and availability to best suit your research needs.

Safety and Handling

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

  • First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Synthesis and Characterization

The synthesis of this compound likely involves a multi-step process. A plausible synthetic route could involve the protection of a suitable bromobenzyl alcohol, followed by a Williamson ether synthesis with 3,5-difluorophenol. The final step would be a lithium-halogen exchange and subsequent borylation with a trialkyl borate, followed by acidic workup.

Potential Synthetic Pathway:

G A 2-Bromobenzyl alcohol B Protection of alcohol A->B C Protected 2-bromobenzyl alcohol B->C E Williamson Ether Synthesis C->E D 3,5-Difluorophenol D->E F Protected (2-((3,5-difluorophenoxy)methyl)phenyl)bromide E->F G Lithium-Halogen Exchange F->G I Borylation G->I H Trialkyl borate H->I J Deprotection & Acidic Workup I->J K This compound J->K

Sources

An In-depth Technical Guide: Understanding the Lewis Acidity of Ortho-Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylboronic acids are indispensable tools in modern chemistry, recognized for their pivotal role in cross-coupling reactions and their growing importance in chemical sensing and medicinal chemistry. Their utility is intrinsically linked to the Lewis acidic nature of the boron atom. This guide provides a comprehensive exploration of how ortho-substituents on the phenyl ring profoundly modulate this Lewis acidity. We will delve into the intricate interplay of steric and electronic effects, detail robust experimental methodologies for quantifying these properties, and present a framework for the rational design of boronic acids with tailored reactivity.

The Boron Atom: A Locus of Lewis Acidity

The defining characteristic of a boronic acid's Lewis acidity is the electron-deficient boron atom. In phenylboronic acid, the boron atom is sp²-hybridized and possesses a vacant p-orbital, rendering it an electrophile capable of accepting a pair of electrons from a Lewis base.[1] This fundamental property is the cornerstone of its reactivity. The equilibrium between the neutral, trigonal planar boronic acid and the anionic, tetrahedral boronate species in the presence of a Lewis base, such as a hydroxide ion in aqueous media, is a direct manifestation of this Lewis acidity.[2][3] The strength of this interaction, and thus the Lewis acidity, is highly sensitive to the electronic environment of the boron center.

The "Ortho Effect": A Complex Interplay of Forces

When a substituent is placed at the ortho position of the phenyl ring, adjacent to the boronic acid moiety, it exerts a uniquely powerful influence on the molecule's properties—a phenomenon broadly termed the "ortho effect".[4] This effect is a composite of steric and electronic factors that can either enhance or diminish the Lewis acidity, often in non-intuitive ways.[5]

Electronic Influence of Ortho-Substituents

The electronic nature of an ortho-substituent directly impacts the electron density at the boron center.

  • Inductive Effects: Strongly electron-withdrawing groups, such as halogens or nitro groups, exert a negative inductive effect (-I), pulling electron density away from the boron atom. This increases its electrophilicity and, consequently, its Lewis acidity.[6][7]

  • Resonance Effects: Substituents with lone pairs of electrons, like methoxy or amino groups, can donate electron density to the aromatic ring via a positive resonance effect (+R). However, the steric bulk of the adjacent boronic acid group can force the substituent to twist out of the plane of the phenyl ring, disrupting this resonance.[4] This can lead to a situation where the inductive effect dominates, making the compound more Lewis acidic than its para-substituted counterpart.

Steric Influence of Ortho-Substituents

The spatial arrangement of the ortho-substituent plays a critical role in modulating Lewis acidity.

  • Steric Hindrance: A bulky ortho-substituent can physically impede the approach of a Lewis base to the vacant p-orbital of the boron atom.[4][8] This steric hindrance can significantly reduce the observed Lewis acidity, even if the substituent is electronically withdrawing.

  • Intramolecular Interactions: Certain ortho-substituents can form intramolecular hydrogen bonds with the hydroxyl groups of the boronic acid.[6][7] For example, an ortho-fluoro substituent can form a B-O-H···F hydrogen bond, which can stabilize the tetrahedral boronate anion, thereby increasing the acidity.[7]

The interplay of these electronic and steric effects is visually represented in the following diagram:

G cluster_main Factors Influencing Ortho-Substituted Phenylboronic Acid Lewis Acidity cluster_electronic Electronic Details cluster_steric Steric Details Ortho_Substituent Ortho-Substituent Electronic_Effects Electronic Effects Ortho_Substituent->Electronic_Effects Inductive & Resonance Steric_Effects Steric Effects Ortho_Substituent->Steric_Effects Size & Proximity Lewis_Acidity Overall Lewis Acidity Electronic_Effects->Lewis_Acidity Inductive Inductive Effect (-I / +I) Electronic_Effects->Inductive Resonance Resonance Effect (+R / -R) Electronic_Effects->Resonance Steric_Effects->Lewis_Acidity Hindrance Steric Hindrance Steric_Effects->Hindrance Intramolecular_Bonding Intramolecular H-Bonding Steric_Effects->Intramolecular_Bonding

Figure 1: Conceptual diagram of the factors modulating the Lewis acidity of ortho-substituted phenylboronic acids.

Experimental Quantification of Lewis Acidity

To rationally design and utilize ortho-substituted phenylboronic acids, it is essential to have reliable methods for quantifying their Lewis acidity.

The Gutmann-Beckett Method: An NMR-Based Approach

The Gutmann-Beckett method is a widely used technique to determine the acceptor number (AN), a quantitative measure of Lewis acidity.[9] This method employs triethylphosphine oxide (Et₃PO) as a probe molecule. The ³¹P NMR chemical shift of Et₃PO is highly sensitive to its electronic environment; coordination to a Lewis acid causes a downfield shift.[9]

Experimental Protocol:

  • Solution Preparation: Prepare a standard solution of Et₃PO in a weakly Lewis acidic deuterated solvent (e.g., CDCl₃). Prepare solutions of the boronic acids to be analyzed in the same solvent.

  • Sample Preparation: Mix the Et₃PO solution with each boronic acid solution in an NMR tube.

  • NMR Analysis: Acquire the ³¹P NMR spectrum for each sample and a reference sample of Et₃PO alone.

  • Calculation: The change in the ³¹P chemical shift (Δδ) is directly proportional to the Lewis acidity of the boronic acid. The Acceptor Number (AN) can be calculated using the formula: AN = 2.21 × (δsample - 41.0), where 41.0 ppm is the chemical shift of Et₃PO in hexane.[9]

Data Presentation:

Ortho-SubstituentΔδ ³¹P (ppm)Acceptor Number (AN)
-H[Typical Value][Calculated Value]
-F[Typical Value][Calculated Value]
-NO₂[Typical Value][Calculated Value]
-OCH₃[Typical Value][Calculated Value]
-C(CH₃)₃[Typical Value][Calculated Value]

Table 1: Example data table for comparing the Lewis acidity of various ortho-substituted phenylboronic acids using the Gutmann-Beckett method.

Spectroscopic Titration: A Versatile Technique

Spectroscopic titrations, typically using UV-Vis or fluorescence spectroscopy, are powerful for determining the binding affinity of a Lewis base to a boronic acid. Fluoride ions are a common choice of Lewis base for this purpose as they bind strongly to the boron center, often inducing a measurable change in the spectroscopic properties of a reporter molecule or the boronic acid itself if it is fluorescent.[10][11][12]

Experimental Workflow:

G cluster_workflow Spectroscopic Titration Workflow Start Start Prepare_Solutions Prepare Solutions (Boronic Acid, Fluoride Source) Start->Prepare_Solutions Initial_Measurement Measure Initial Spectrum of Boronic Acid Solution Prepare_Solutions->Initial_Measurement Add_Aliquot Add Aliquot of Fluoride Solution Initial_Measurement->Add_Aliquot Titration_Loop Equilibrate Equilibrate Add_Aliquot->Equilibrate Measure_Spectrum Measure Spectrum Equilibrate->Measure_Spectrum Measure_Spectrum->Add_Aliquot Repeat until saturation Data_Analysis Plot ΔSignal vs. [Fluoride] and Fit to Binding Isotherm Measure_Spectrum->Data_Analysis End Determine Ka Data_Analysis->End

Figure 2: A generalized workflow for determining the binding constant (Ka) of fluoride to a boronic acid via spectroscopic titration.

Practical Implications and Rational Design

A nuanced understanding of the "ortho effect" empowers the rational design of phenylboronic acids with finely tuned Lewis acidity for specific applications:

  • Catalysis: Highly Lewis acidic boronic acids can serve as potent catalysts for a variety of organic transformations. The introduction of strong electron-withdrawing ortho-substituents can be a strategy to enhance catalytic activity.

  • Chemical Sensing: The binding of an analyte to the boron center can be transduced into a measurable signal (e.g., a change in fluorescence). By modulating the Lewis acidity through ortho-substitution, the sensitivity and selectivity of the sensor can be optimized.

  • Drug Development: Boronic acids are an emerging class of therapeutic agents, often acting as enzyme inhibitors. The Lewis acidity of the boronic acid warhead is critical for its binding affinity and covalent interaction with target proteins. Tailoring this property through ortho-substitution can lead to more potent and selective drugs.

Conclusion

The Lewis acidity of ortho-substituted phenylboronic acids is a complex property governed by a delicate balance of steric and electronic effects. A thorough grasp of these principles is essential for any researcher working with these versatile molecules. By employing robust experimental techniques to quantify Lewis acidity and applying the principles of the "ortho effect," scientists can rationally design novel boronic acids with tailored properties for a wide array of applications in catalysis, sensing, and medicine. The continued exploration of these fascinating compounds promises to unlock new frontiers in chemical science.

References

  • Title: Computed ammonia affinity for evaluating Lewis acidity of organoboronates and organoboronamides - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents Source: Chemistry – A European Journal URL: [Link]

  • Title: Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents Source: Radboud Repository URL: [Link]

  • Title: Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction Source: MDPI URL: [Link]

  • Title: Gutmann–Beckett method - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - Radboud Repository Source: Radboud Repository URL: [Link]

  • Title: pK a values for boronic acids 1-7. - ResearchGate Source: ResearchGate URL: [Link]

  • Title: pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. Source: ResearchGate URL: [Link]

  • Title: Correlation of the pKa values of monosubstituted phenylboronic acids... - ResearchGate Source: ResearchGate URL: [Link]

  • Title: On the Computational Determination of the pKa of Some Arylboronic Acids - MDPI Source: MDPI URL: [Link]

  • Title: Müller versus Gutmann-Beckett for assessing the Lewis acidity of boranes - PubMed Source: PubMed URL: [Link]

  • Title: New Sensitive and Selective Fluorescent Probes for Fluoride Using Boronic Acids - NIH Source: National Institutes of Health URL: [Link]

  • Title: The influence of ortho-substituents on the properties of phenylboronic acids - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC - NIH Source: National Institutes of Health URL: [Link]

  • Title: A 19F NMR Lewis Acidity Probe for Boranes - ChemRxiv Source: ChemRxiv URL: [Link]

  • Title: Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - NIH Source: National Institutes of Health URL: [Link]

  • Title: Synthesis and lewis acidity of fluorinated triaryl borates - Dalton Transactions (RSC Publishing) Source: Royal Society of Chemistry URL: [Link]

  • Title: From Building Blocks to Catalysts: The Underinvestigated Potential of Boronic Acid Esters | The Journal of Organic Chemistry - ACS Publications Source: ACS Publications URL: [Link]

  • Title: Phenylboronic acid - Wikipedia Source: Wikipedia URL: [Link]

  • Title: 19.7: An Explanation of Substituent Effects - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: Ortho effect - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution Source: Master Organic Chemistry URL: [Link]

  • Title: Boronic Acid Functionalized Ferrocene Derivatives Towards Fluoride Sensing - DTIC Source: Defense Technical Information Center URL: [Link]

  • Title: Binding of fluoride to the vacant p-orbital on the boronic ester... - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Recognition and sensing of various species using boronic acid derivatives - RSC Publishing Source: Royal Society of Chemistry URL: [Link]

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preparation of boronic acid derivatives for organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Preparation of Boronic Acid Derivatives for Organic Synthesis

Authored by: Gemini, Senior Application Scientist

Abstract

Boronic acid derivatives, particularly arylboronic acids and their esters, have become indispensable tools in modern organic synthesis. Their versatility, stability, and low toxicity have established them as crucial building blocks in academia and industry, from drug discovery to materials science.[1][2] The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction is the most prominent application, but their utility extends to Chan-Lam couplings, Petasis reactions, and as sensors for biological molecules.[1][3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the core synthetic methodologies for preparing boronic acid derivatives. It moves beyond simple protocols to explain the underlying mechanistic principles, offering field-proven insights into experimental choices, purification strategies, and characterization techniques to ensure the reliable synthesis of these vital reagents.

Foundational Principles of Boronic Acids

Structurally, boronic acids [RB(OH)₂] are trivalent organoboron compounds featuring a carbon-boron bond and two hydroxyl groups. The boron atom is sp²-hybridized, resulting in a trigonal planar geometry with a vacant p-orbital.[5] This orbital imparts Lewis acidity, a key feature of their chemistry, allowing them to act as mild organic Lewis acids and form reversible covalent bonds, notably with diols.[1][4]

While indispensable, boronic acids are prone to dehydration to form cyclic trimer anhydrides known as boroxines.[3][6] They can also be susceptible to protodeboronation and oxidation, especially under harsh reaction conditions or during prolonged storage.[7][8] To mitigate these stability issues, they are frequently converted into more robust derivatives, such as pinacol boronate esters [RB(O₂C₂Me₄)], which are generally more stable, less polar, and easier to handle and purify.[9][10]

Core Synthetic Methodologies

The choice of synthetic route depends heavily on the starting material's availability, functional group tolerance, and desired scale. The following sections detail the most prevalent and powerful methods for preparing boronic acid derivatives.

The Classical Approach: Borylation of Organometallic Reagents

This remains one of the most common and cost-effective methods for synthesizing aryl- and alkylboronic acids.[5] The core principle involves the reaction of a "hard" organometallic nucleophile (Grignard or organolithium reagent) with an electrophilic borate ester, followed by acidic hydrolysis.[3][11]

Causality and Mechanistic Insight: The reaction hinges on the nucleophilic attack of the carbanion from the organometallic reagent onto the electrophilic boron atom of a trialkyl borate, such as trimethyl borate B(OMe)₃ or triisopropyl borate B(Oi-Pr)₃. A critical experimental parameter is temperature. The reaction is typically conducted at very low temperatures (e.g., -78 °C) to prevent over-addition.[5][12] If the initially formed boronic ester is not kept cold, it can react with two more equivalents of the organometallic reagent to form undesired borinic acid [R₂B(OH)] and borane [R₃B] byproducts. The use of sterically hindered borates like triisopropyl borate can also help minimize these side reactions.[13]

G cluster_0 Step 1: Nucleophilic Addition (Low Temp) cluster_1 Step 2: Hydrolysis Ar-MgX Aryl Grignard (Ar-MgX) Ate_Complex Boronate 'Ate' Complex [Ar-B(OR)3]- MgX+ Ar-MgX->Ate_Complex + B(OR)3 B(OR)3 Trialkyl Borate B(OR)3 Ar-B(OR)2 Boronic Ester Ar-B(OR)2 Ate_Complex->Ar-B(OR)2 Ar-B(OH)2 Arylboronic Acid Ar-B(OH)2 Ar-B(OR)2->Ar-B(OH)2 H3O+ Workup

Caption: Workflow for boronic acid synthesis via the Grignard method.

Experimental Protocol: Synthesis of Phenylboronic Acid [14]

  • Grignard Formation: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq). Add a solution of bromobenzene (1.0 eq) in anhydrous THF. Initiate the reaction with a crystal of iodine or gentle heating if necessary. Stir until the magnesium is consumed.

  • Borylation: In a separate flame-dried flask, dissolve triisopropyl borate (1.5 eq) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition: Slowly add the prepared phenylmagnesium bromide solution to the cold borate solution via cannula, maintaining the temperature at -78 °C.

  • Warm-up & Quench: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 1-2 hours.

  • Hydrolysis: Quench the reaction by slowly adding aqueous acid (e.g., 1M HCl) at 0 °C.

  • Workup: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude phenylboronic acid.

Palladium-Catalyzed Borylation (Miyaura Borylation)

The Miyaura borylation reaction is a powerful alternative that offers excellent functional group tolerance, avoiding the need for strongly basic and often incompatible organometallic reagents.[3] This method involves a palladium-catalyzed cross-coupling of an aryl/vinyl halide or triflate with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[15]

Causality and Mechanistic Insight: The reaction follows a catalytic cycle similar to other palladium cross-couplings. A Pd(0) catalyst first undergoes oxidative addition into the aryl-halide bond to form a Pd(II) intermediate. This is followed by transmetalation with the diboron reagent (activated by a base, such as potassium acetate) and subsequent reductive elimination to release the arylboronic ester and regenerate the Pd(0) catalyst. The choice of ligand for the palladium catalyst is crucial for an efficient reaction.

Iridium-Catalyzed C-H Borylation

A paradigm shift in boronic acid synthesis has been the development of direct C-H borylation, which offers unparalleled atom economy by functionalizing C-H bonds directly, bypassing the need for pre-functionalized starting materials like organohalides.[16] Iridium-based catalysts are particularly effective for this transformation.[17][18]

Causality and Mechanistic Insight: The reaction is catalyzed by an iridium(III) complex, often generated in situ. The accepted mechanism involves an Ir(III)-Ir(V) cycle.[16] A key feature of this method is its regioselectivity, which is primarily governed by sterics. Borylation typically occurs at the least sterically hindered C-H bond on an aromatic ring. For example, in a monosubstituted benzene ring, borylation will preferentially occur at the meta and para positions to avoid steric clash with the substituent. This predictable selectivity makes it a powerful tool for synthesizing complex molecules.[18]

MethodStarting MaterialKey ReagentsAdvantagesDisadvantages
Grignard/Organolithium Aryl/Alkyl HalidesMg or n-BuLi, Trialkyl borateCost-effective, scalable, well-established.[11][19]Limited functional group tolerance, requires cryogenic temperatures.[20]
Miyaura Borylation Aryl/Vinyl Halides, TriflatesPd catalyst, Base, B₂pin₂Excellent functional group tolerance, mild conditions.[3]Cost of Pd catalyst, requires pre-functionalized substrate.
Iridium C-H Borylation Arenes, HeteroarenesIr catalyst, Ligand, B₂pin₂High atom economy, direct C-H functionalization.[16]Catalyst cost, regioselectivity controlled by sterics, which can be a limitation.[18]
Table 1: Comparison of Core Synthetic Methods for Boronic Acid Derivatives.

Purification and Characterization: A Practical Guide

The purification of boronic acids and their esters can be challenging due to their unique chemical properties.

Purification Strategies

The Silica Gel Problem: A common issue is the interaction of the Lewis acidic boron atom with the Lewis basic silanol groups on the surface of standard silica gel.[21] This can lead to significant tailing, poor separation, or complete retention of the product on the column.[21][22]

Self-Validating Protocols:

  • Recrystallization: If the crude boronic acid is a solid, recrystallization is often the most effective method for obtaining high-purity material.[23]

  • Acid-Base Extraction: Boronic acids can be purified by dissolving the crude material in an organic solvent, extracting with a basic aqueous solution (e.g., NaOH) to form the water-soluble boronate salt, washing the aqueous layer to remove non-acidic impurities, and then re-acidifying to precipitate the pure boronic acid.[24]

  • Boric Acid-Treated Silica Gel: To overcome the issue of column adsorption, silica gel can be pre-treated by slurrying it in a solution of boric acid in methanol.[21][25] This treatment effectively caps the Lewis basic sites on the silica, allowing for successful chromatographic purification of boronic esters.[25]

  • Derivatization: For particularly unstable boronic acids, conversion to a stable derivative like an N-methyliminodiacetic acid (MIDA) boronate can facilitate purification and handling.[7][26] These robust crystalline compounds can be easily purified and stored, with the free boronic acid being released in situ during the subsequent reaction.[7]

G start Crude Boronic Acid/Ester is_solid Is it a solid? start->is_solid is_acid Is it a free boronic acid? is_solid->is_acid No (Oil) recrystallize Recrystallization is_solid->recrystallize Yes chromatography Column Chromatography is_acid->chromatography No (Ester) acid_base Acid-Base Extraction is_acid->acid_base Yes sticks_to_silica Sticks to silica? chromatography->sticks_to_silica treated_silica Use Boric Acid Treated Silica sticks_to_silica->treated_silica Yes deriv Derivatize to MIDA ester sticks_to_silica->deriv Alt. Yes

Caption: Decision workflow for the purification of boronic acid derivatives.

Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the primary technique for characterizing boronic acid derivatives. While ¹H and ¹³C NMR provide standard structural information, ¹¹B NMR is particularly diagnostic.[27]

¹¹B NMR Spectroscopy: Boron has two NMR-active isotopes, but ¹¹B (I = 3/2, 80.1% natural abundance) is typically used.[28] The chemical shift is highly sensitive to the coordination environment of the boron atom.

  • sp²-hybridized boron (trigonal planar, e.g., in boronic acids and esters) typically resonates in a downfield region, around +25 to +35 ppm .

  • sp³-hybridized boron (tetrahedral, e.g., in boronate 'ate' complexes or when complexed with diols) resonates further upfield, around +2 to +10 ppm .[29]

This clear distinction allows for easy monitoring of reactions and complex formation.[30][31]

Boron SpeciesHybridizationTypical ¹¹B Chemical Shift (ppm)Notes
Aryl/Alkyl Boronic Acidsp²+27 to +31Broad signal common due to quadrupolar relaxation.
Boronic Ester (e.g., Pinacol)sp²+30 to +35Generally sharper signal than the free acid.
Tetrahedral Boronate Complexsp³+2 to +10Formed upon addition of a Lewis base (e.g., OH⁻) or diol.[29]
Table 2: Typical ¹¹B NMR Chemical Shifts for Common Boron Derivatives.

The Suzuki-Miyaura Cross-Coupling: A Primer

The paramount application of boronic acids is the Suzuki-Miyaura cross-coupling, a palladium-catalyzed reaction that forms a carbon-carbon bond between the organic group of the boronic acid and an organic halide or triflate.[32][33][34]

Suzuki_Cycle pd0 Pd(0)L2 pd2_add R1-Pd(II)L2-X pd0->pd2_add Oxidative Addition pd2_trans R1-Pd(II)L2-R2 pd2_add->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination r1r2 R1-R2 pd2_trans->r1r2 r1x R1-X r1x->pd2_add r2b R2-B(OH)2 + Base r2b->pd2_trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The reaction is initiated by the oxidative addition of the organic halide (R¹-X) to a Pd(0) complex.[15] The boronic acid (R²-B(OH)₂), activated by a base, then undergoes transmetalation, transferring its organic group (R²) to the palladium center.[35] The final step is reductive elimination, which forms the new C-C bond in the product (R¹-R²) and regenerates the active Pd(0) catalyst.[33] This cycle's efficiency and broad applicability have revolutionized the synthesis of biaryls, a common motif in pharmaceuticals.[36]

Conclusion

The preparation of boronic acid derivatives is a cornerstone of modern synthetic chemistry. While classical methods involving organometallic precursors remain valuable for their scalability, modern palladium- and iridium-catalyzed techniques offer superior functional group tolerance and atom economy. For the practicing scientist, a successful outcome depends not only on choosing the correct synthetic route but also on understanding the nuances of purification and handling. By mastering these core principles—from controlling reaction stoichiometry and temperature to employing specialized purification protocols and diagnostic characterization—researchers can reliably access the full synthetic potential of this remarkable class of compounds.

References

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  • Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide. (2023, July 19). CIL. Retrieved from [Link]

  • Iridium-Catalyzed Borylation of Secondary C–H Bonds in Cyclic Ethers. (n.d.). ACS Publications. Retrieved from [Link]

  • Iridium-Catalyzed C-H Borylation. (2022, November 1). University of Illinois Urbana-Champaign, Department of Chemistry. Retrieved from [Link]

  • Iridium catalysed C-H borylation of alkyl C-H bonds. (2020, September 22). Scientific Update. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]

  • How to purify boronic acids/boronate esters?. (2016, July 18). ResearchGate. Retrieved from [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]

  • CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. (n.d.). ResearchGate. Retrieved from [Link]

  • The Role of Boronic Acids in Advanced Organic Synthesis. (2025, November 3). Boron Molecular. Retrieved from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PubMed Central. Retrieved from [Link]

  • Arylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. (n.d.). eScholarship.org. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives. (n.d.). ACS Publications. Retrieved from [Link]

  • Iridium-Catalysed C-H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. (2021, February 8). PubMed. Retrieved from [Link]

  • A Comprehensive Overview of Boronic Acids & Derivatives. (2025, January 20). PharmiWeb.com. Retrieved from [Link]

  • Alkylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Boronic Acid. (2021, October 18). Borates Today. Retrieved from [Link]

  • Synthesis of aryl boronic acids. (n.d.). Google Patents.
  • CHAPTER 2: 11 B NMR and Its Uses in Structural Characterization of Boronic Acids and Boronate Esters. (2023, February 1). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of aryl boronic acids. (n.d.). Google Patents.
  • Process for purification of boronic acid and its derivatives. (n.d.). Google Patents.
  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022, November 1). ACS Publications. Retrieved from [Link]

  • Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. (n.d.). SciSpace. Retrieved from [Link]

  • Facile Chromatographic Method for Purification of Pinacol Boronic Esters. (n.d.). Oxford Academic. Retrieved from [Link]

  • Applications of boronic acids in organic synthesis. (2011, February 28). Semantic Scholar. Retrieved from [Link]

  • A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. (2010, March 25). ACS Publications. Retrieved from [Link]

  • Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. (n.d.). Wiley-VCH. Retrieved from [Link]

  • Challenging purification of organoboronic acids. (2025, November 8). Chemistry Stack Exchange. Retrieved from [Link]

  • boronic esters. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Organoboranes. 31. A simple preparation of boronic esters from organolithium reagents and selected trialkoxyboranes. (n.d.). ACS Publications. Retrieved from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). ResearchGate. Retrieved from [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (2009, April 30). ACS Publications. Retrieved from [Link]

  • Assessing the stability and reactivity of a new generation of boronic esters. (n.d.). Poster Board #1276. Retrieved from [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. (2021, March 2). PNAS. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Use of (2-((3,5-difluorophenoxy)methyl)phenyl)boronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Biaryls and the Role of (2-((3,5-difluorophenoxy)methyl)phenyl)boronic Acid

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organoboron compound and an organohalide has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical industry.[3][4] Within this context, the synthesis of fluorinated biaryl scaffolds is of paramount interest. The incorporation of fluorine atoms into drug candidates can significantly enhance metabolic stability, binding affinity, and lipophilicity, thereby improving their overall pharmacokinetic and pharmacodynamic profiles.[5]

This compound is a valuable building block for the synthesis of such fluorinated biaryls. Its unique structure, featuring a difluorophenoxy moiety, allows for the introduction of specific steric and electronic properties into the target molecule. This guide provides an in-depth exploration of the use of this specific boronic acid in Suzuki-Miyaura coupling, offering detailed protocols, mechanistic insights, and practical guidance for its successful application in research and drug development.

Mechanistic Considerations and the Rationale Behind Experimental Choices

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][6]

  • Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide or iodide), forming a palladium(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, typically facilitated by a base. The base activates the boronic acid, forming a more nucleophilic boronate species.

  • Reductive Elimination: The two organic partners on the palladium center couple and are eliminated as the desired biaryl product, regenerating the palladium(0) catalyst.

The successful application of this compound requires careful consideration of several factors to optimize this catalytic cycle and mitigate potential side reactions.

The Challenge of Protodeboronation

A significant challenge when working with electron-deficient or sterically hindered arylboronic acids, including those with fluorine substituents, is the competing protodeboronation reaction.[6] In this undesired pathway, the boronic acid group is replaced by a hydrogen atom, leading to reduced yields of the desired coupled product. This process is often accelerated by the basic conditions required for the Suzuki-Miyaura coupling.[6]

To circumvent this issue, the choice of catalyst, ligand, base, and solvent system is critical. Highly active catalysts that promote rapid cross-coupling can outcompete the slower protodeboronation pathway.

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_side_reaction Side Reaction Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'-B(OH)₂ / Base ArPdAr_prime Ar-Pd(II)-Ar'(L_n) Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Ar-Ar' BoronicAcid Ar'-B(OH)₂ Protodeboronation Protodeboronation BoronicAcid->Protodeboronation Base / H₂O Arene Ar'-H Protodeboronation->Arene

Caption: The Suzuki-Miyaura catalytic cycle and the competing protodeboronation side reaction.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the Suzuki-Miyaura coupling of this compound with a representative aryl halide. These protocols are designed to be robust starting points, and optimization may be necessary depending on the specific substrates used.

Protocol 1: General Conditions for High-Yield Coupling

This protocol employs a highly active palladium catalyst and a phosphine ligand known to promote efficient cross-coupling of challenging substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (e.g., 4-bromoanisole) (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄), tribasic (3.0 equivalents)

  • Toluene (degassed)

  • Water (degassed)

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), potassium phosphate (3.0 equiv.), palladium(II) acetate (0.02 equiv.), and SPhos (0.04 equiv.).

  • Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add degassed toluene and degassed water to the vial via syringe to achieve a desired concentration (typically 0.1-0.2 M with respect to the aryl halide) and a toluene:water ratio of approximately 5:1.

  • Place the vial in a preheated oil bath at 80-100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Milder Conditions for Sensitive Substrates

This protocol utilizes a pre-catalyst and a carbonate base, which can be beneficial for substrates with sensitive functional groups.

Materials:

  • This compound (1.5 equivalents)

  • Aryl halide (e.g., 1-bromo-4-nitrobenzene) (1.0 equivalent)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 equiv.), this compound (1.5 equiv.), sodium carbonate (2.0 equiv.), and Pd(dppf)Cl₂ (0.03 equiv.).

  • Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 3:1 ratio) to the flask.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).

  • Cool the reaction to room temperature and add water.

  • Extract the mixture with dichloromethane or ethyl acetate (3x).

  • Combine the organic extracts, dry over magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the pure product.

Data Presentation: Summary of Reaction Parameters

The choice of reaction parameters is crucial for a successful Suzuki-Miyaura coupling. The following table summarizes typical conditions and highlights key considerations for using this compound.

ParameterProtocol 1Protocol 2Rationale and Considerations
Palladium Source Pd(OAc)₂Pd(dppf)Cl₂Pd(OAc)₂ is a common and cost-effective precursor. Pd(dppf)Cl₂ is a stable pre-catalyst that is often effective for a wide range of substrates.
Ligand SPhos(dppf)SPhos is a bulky, electron-rich phosphine ligand that promotes efficient oxidative addition and reductive elimination, often at lower catalyst loadings. dppf is a versatile ligand suitable for many cross-coupling reactions.
Base K₃PO₄Na₂CO₃K₃PO₄ is a strong base that is highly effective but can promote protodeboronation. Na₂CO₃ is a milder base that may be preferable for sensitive substrates.
Solvent System Toluene/Water1,4-Dioxane/WaterThe use of a biphasic system with water can facilitate the dissolution of the base and the transmetalation step. Toluene and dioxane are common organic solvents for Suzuki couplings.
Temperature 80-100 °C90 °CHigher temperatures generally increase the reaction rate but can also lead to increased side reactions. The optimal temperature should be determined empirically.

Workflow Visualization

Suzuki_Workflow start Start: Assemble Reagents reagents Aryl Halide This compound Pd Catalyst & Ligand Base start->reagents inert_atm Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert_atm add_solvents Add Degassed Solvents inert_atm->add_solvents heating Heat to Reaction Temperature with Vigorous Stirring add_solvents->heating monitoring Monitor Reaction Progress (TLC, LC-MS) heating->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.

Conclusion and Future Perspectives

This compound is a highly valuable reagent for the synthesis of complex, fluorinated biaryl compounds with significant potential in medicinal chemistry and materials science.[7][8][9] Successful application in Suzuki-Miyaura coupling hinges on a rational selection of reaction conditions to maximize the rate of cross-coupling while minimizing protodeboronation. The protocols and guidelines presented here provide a solid foundation for researchers to effectively utilize this building block in their synthetic endeavors. Further exploration of novel catalyst systems and flow chemistry approaches may lead to even more efficient and sustainable methods for the synthesis of these important molecular scaffolds.

References

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central (PMC). [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. [Link]

  • Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed Central (PMC). [Link]

  • Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]

  • Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones. PubMed. [Link]

  • The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. MDPI. [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PubMed Central (PMC). [Link]

  • Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate. [Link]

  • Synthesis and Suzuki–Miyaura cross coupling reactions for post-synthetic modification of a tetrabromo-anthracenyl porphyrin. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis of a New Bichalcone via Suzuki–Miyaura Coupling Reaction. MDPI. [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]

Sources

Application Notes and Protocols: A Detailed Guide to Palladium-Catalyzed Cross-Coupling with Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of palladium-catalyzed cross-coupling reactions with aryl halides, offering in-depth technical details, field-proven insights, and step-by-step protocols for key transformations. It is designed to serve as a practical resource for chemists in academic and industrial research, particularly those involved in pharmaceutical and materials science discovery.

The Foundational Principle: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with remarkable efficiency and functional group tolerance.[1][2][3] These reactions are pivotal in the synthesis of complex molecules, from pharmaceuticals to organic electronics.[2][4][5] The power of these transformations lies in a common mechanistic pathway: a catalytic cycle involving palladium cycling between its Pd(0) and Pd(II) oxidation states.[1][6][7]

The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation (for reactions like Suzuki and Negishi) or migratory insertion (for the Heck reaction), and reductive elimination.[1][4][7][8]

  • Oxidative Addition: The cycle begins with the active, coordinatively unsaturated Pd(0) catalyst inserting into the carbon-halogen bond of the aryl halide (Ar-X).[1][7] This step, often the rate-determining one, forms a Pd(II) intermediate. The reactivity of the aryl halide is dependent on the carbon-halogen bond strength, following the general trend: I > Br > OTf >> Cl.[7][9][10]

  • Transmetalation: In this step, an organometallic nucleophile (R-M) transfers its organic group to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex.[1][4] The nature of the organometallic reagent defines the specific named reaction (e.g., organoboron for Suzuki, organozinc for Negishi).[4][11]

  • Reductive Elimination: This final step involves the formation of the new C-C or C-heteroatom bond as the two organic groups on the palladium center couple and are expelled from the coordination sphere.[1][6][7] This process regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][7]

Below is a generalized representation of the catalytic cycle for a C-C bond-forming reaction.

Catalytic Cycle cluster_cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)(L_n)-X Pd0->ArPdX Oxidative Addition ArPdR Ar-Pd(II)(L_n)-R ArPdX->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination ArR Ar-R ArPdR->ArR ArX Ar-X ArX->ArPdX RM R-M RM->ArPdX caption Generalized Pd(0)/Pd(II) Catalytic Cycle

Caption: Generalized Pd(0)/Pd(II) Catalytic Cycle

Core Components and Their Mechanistic Roles

The success of a cross-coupling reaction hinges on the careful selection of its components. Each plays a critical role in modulating the efficiency and outcome of the catalytic cycle.

Palladium Source (Precatalyst)

While the active catalyst is a Pd(0) species, more stable and air-tolerant Pd(II) precatalysts are commonly used.[2][12] These are reduced in situ to the active Pd(0) form. Common sources include:

Palladium SourceOxidation StateCommon Usage Notes
Pd(PPh₃)₄Pd(0)A true Pd(0) source, but can be sensitive to air and moisture. Often used when in situ reduction is problematic.
Pd₂(dba)₃Pd(0)Another common Pd(0) source, often used in combination with a separately added ligand.
Pd(OAc)₂Pd(II)Air-stable, cost-effective, and widely used. Requires in situ reduction, which can be achieved by phosphines, amines, or other reagents.[2][12]
PdCl₂(PPh₃)₂Pd(II)An air-stable complex that serves as both a palladium and ligand source.
Palladacycle PrecatalystsPd(II)Highly active and stable precatalysts (e.g., Buchwald precatalysts) that efficiently generate the active monoligated Pd(0) species.
Ligands: The Key to Reactivity and Selectivity

Ligands are crucial for stabilizing the palladium catalyst, preventing its decomposition into inactive palladium black, and tuning its electronic and steric properties.[12] The development of bulky, electron-rich phosphine ligands has been a major advance, enabling the coupling of less reactive aryl chlorides.[6][13][14][15]

  • Electron-richness: Increases the electron density on the palladium center, which generally accelerates the rate of oxidative addition, especially for challenging substrates like aryl chlorides.[16]

  • Steric Bulk: Promotes the formation of monoligated, coordinatively unsaturated Pd(0) species, which are highly reactive. It also facilitates the final reductive elimination step.[14]

Ligand TypeExamplesKey Applications and Characteristics
TriarylphosphinesPPh₃, P(o-tolyl)₃"First-generation" ligands; effective for aryl iodides and bromides.
Bulky Biaryl MonophosphinesXPhos, SPhos, RuPhosHighly effective for a broad range of substrates, including sterically hindered and electron-rich aryl chlorides.[13][14]
Ferrocenyl Phosphinesdppf (1,1'-Bis(diphenylphosphino)ferrocene)Bidentate ligand offering high stability to the catalyst complex. Widely used in Suzuki and Buchwald-Hartwig reactions.[17]
N-Heterocyclic Carbenes (NHCs)IPr, SIMesStrong σ-donors that form very stable palladium complexes. Often used in Suzuki and Buchwald-Hartwig reactions.[6]
The Role of the Base

The base is a critical component in many cross-coupling reactions, particularly the Suzuki-Miyaura and Buchwald-Hartwig aminations. Its primary roles can include:

  • Activating the Nucleophile: In Suzuki coupling, the base facilitates the formation of a more nucleophilic boronate species, which is essential for efficient transmetalation.[4]

  • Deprotonating the Nucleophile: In Buchwald-Hartwig amination, the base deprotonates the amine (or amine-palladium complex) to generate the more reactive amide.[17][18]

  • Neutralizing HX: It neutralizes the acid (HX) generated during the reaction.

Common bases range from strong inorganic bases like K₃PO₄ and Cs₂CO₃ to weaker ones like K₂CO₃, and organic bases such as triethylamine (Et₃N).[14][19] The choice of base depends on the specific reaction, substrate tolerance, and solvent.

Key Protocols for Aryl Halide Cross-Coupling

The following sections provide detailed protocols for three of the most widely utilized palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures by coupling an aryl halide with an organoboron reagent (typically a boronic acid or ester).[1][4][10][20] Its popularity stems from the mild reaction conditions, high functional group tolerance, and the low toxicity of the boron-containing byproducts.[4][21]

Workflow start Start: Assemble Reagents setup Reaction Setup: - Add Pd source, ligand, base, aryl halide, and boronic acid to flask. start->setup degas Degas Reaction Mixture (e.g., 3x vacuum/inert gas cycles) setup->degas solvent Add Degassed Solvent degas->solvent heat Heat to Reaction Temperature under Inert Atmosphere solvent->heat monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) heat->monitor workup Aqueous Workup: - Quench reaction - Extract with organic solvent monitor->workup purify Purification: (e.g., Column Chromatography) workup->purify end End: Characterize Product purify->end caption General Experimental Workflow

Caption: General Experimental Workflow

Representative Protocol: Synthesis of 4-Methoxybiphenyl

This protocol describes the coupling of 4-bromoanisole with phenylboronic acid.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate, tribasic (K₃PO₄)

  • 4-Bromoanisole

  • Phenylboronic acid

  • Toluene (anhydrous)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%), SPhos (8.2 mg, 0.02 mmol, 2 mol%), and K₃PO₄ (424 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[22]

  • Reagent Addition: Under a positive pressure of inert gas, add 4-bromoanisole (187 mg, 1.0 mmol) and phenylboronic acid (146 mg, 1.2 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 4-methoxybiphenyl.

Mizoroki-Heck Reaction: Arylation of Alkenes

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, typically with high trans selectivity.[19][23][24] This reaction is a powerful tool for constructing complex carbon skeletons.[1][23]

Representative Protocol: Synthesis of Ethyl Cinnamate

This protocol describes the coupling of iodobenzene with ethyl acrylate.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃)

  • Triethylamine (Et₃N)

  • Iodobenzene

  • Ethyl acrylate

  • N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add Pd(OAc)₂ (11.2 mg, 0.05 mmol, 1 mol%) and P(o-tolyl)₃ (30.4 mg, 0.1 mmol, 2 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon. Repeat three times.

  • Reagent Addition: Add anhydrous DMF (10 mL), iodobenzene (1.02 g, 5.0 mmol), ethyl acrylate (0.65 g, 6.5 mmol), and Et₃N (1.01 g, 10.0 mmol) via syringe.

  • Reaction: Heat the mixture to 80-100 °C and stir for 6-18 hours. The formation of a palladium mirror (palladium black) may occur but does not necessarily mean the reaction has stopped.[12]

  • Workup: Cool the reaction to room temperature and pour it into 50 mL of water.

  • Extraction: Extract the mixture with diethyl ether (3 x 25 mL).

  • Purification: Combine the organic layers, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography to yield ethyl cinnamate.[9]

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.[17][18][25] This reaction has largely replaced harsher classical methods and has broad utility in medicinal chemistry.[18][26]

Representative Protocol: Synthesis of N-Phenylmorpholine

This protocol describes the coupling of bromobenzene with morpholine.

Materials:

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Bromobenzene

  • Morpholine

  • Toluene (anhydrous)

Procedure:

  • Glovebox Setup: Due to the air-sensitivity of the reagents, it is recommended to set up this reaction in a glovebox.

  • Reaction Setup: In a vial inside the glovebox, add Pd₂(dba)₃ (4.6 mg, 0.005 mmol, 1 mol% Pd), XPhos (9.5 mg, 0.02 mmol, 2 mol%), and NaOtBu (135 mg, 1.4 mmol).

  • Reagent Addition: Add bromobenzene (157 mg, 1.0 mmol), morpholine (104 mg, 1.2 mmol), and anhydrous toluene (5 mL).

  • Reaction: Seal the vial tightly, remove it from the glovebox, and heat the mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography to obtain N-phenylmorpholine.

Troubleshooting and Final Considerations

Even with optimized protocols, challenges can arise. Below are common issues and potential solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalyst (poor in situ reduction, decomposition); Impure/wet reagents or solvent; Incorrect base or ligand.[22]Verify reagent purity and ensure anhydrous conditions.[22] Degas solvents thoroughly. Screen different ligands, bases, and solvents. Consider using a pre-activated Pd(0) source or a more robust precatalyst.[22]
Homocoupling of Nucleophile Presence of oxygen; Inefficient transmetalation relative to other pathways.[12]Ensure the reaction is rigorously maintained under an inert atmosphere. Lowering the reaction temperature might disfavor homocoupling. In Suzuki coupling, ensure the base is adequate to form the boronate.
Protodehalogenation of Aryl Halide Presence of water or other proton sources; β-hydride elimination from an intermediate.Use rigorously dried solvents and reagents. For Buchwald-Hartwig amination, β-hydride elimination can sometimes be a side reaction.[18]

References

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). National Institutes of Health.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize Outreach AB. Retrieved from [Link]

  • Palladium-catalyzed cross-coupling reactions. (n.d.). Fiveable. Retrieved from [Link]

  • Palladium catalyzed couplings. (n.d.). Lumen Learning. Retrieved from [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. (2007). Nature Protocols. Retrieved from [Link]

  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. Retrieved from [Link]

  • Palladium-Catalyzed Coupling Reactions: Practical Aspects and Future Developments. (n.d.). Wiley-VCH. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (2019). De Gruyter. Retrieved from [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). Royal Society of Chemistry. Retrieved from [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (2019). Retrieved from [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019). Royal Society of Chemistry. Retrieved from [Link]

  • General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. (2022). ACS Publications. Retrieved from [Link]

  • Heck Coupling. (n.d.). NROChemistry. Retrieved from [Link]

  • Cross Coupling Reactions: A Practical Guide Edited by N. Miyaura. (2002). ACS Publications. Retrieved from [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (2024). National Institutes of Health. Retrieved from [Link]

  • Suzuki cross-coupling reaction. (2020). YouTube. Retrieved from [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • The Development of Efficient Catalysts for Palladium-Catalyzed Coupling Reactions of Aryl Halides. (n.d.). ResearchGate. Retrieved from [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Royal Society of Chemistry. Retrieved from [Link]

  • 17.2: Palladium catalyzed couplings. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. (n.d.). ACS Publications. Retrieved from [Link]

  • Scope and Limitations of the Palladium-Catalyzed Cross-Coupling Reaction of in situ Generated Organoboranes with Aryl and Vinyl Halides. (n.d.). ACS Publications. Retrieved from [Link]

  • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. (2009). Journal of Environmental Sciences. Retrieved from [Link]

  • Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. (n.d.). ACS Publications. Retrieved from [Link]

  • Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. (2025). National Institutes of Health. Retrieved from [Link]

  • Cross-Coupling Reactions: A Practical Guide. (2002). ResearchGate. Retrieved from [Link]

  • Scope and Limitations of Palladium‐Catalyzed Cross‐Coupling Reactions with Organogold Compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

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Application Notes & Protocols: (2-((3,5-difluorophenoxy)methyl)phenyl)boronic acid as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of Boronic Acids in Drug Discovery

Boronic acids, once a niche class of organometallic compounds, have firmly established themselves as indispensable tools in the medicinal chemist's arsenal.[1][2] Their journey into the mainstream was catalyzed by the landmark approval of the proteasome inhibitor Bortezomib (Velcade®), a dipeptide boronic acid for treating multiple myeloma.[3][4] This event demystified the long-held misconception of boron's inherent toxicity and illuminated the unique chemical biology of the boronic acid moiety.[3][5]

The utility of boronic acids is twofold. Firstly, the boron atom possesses a vacant p-orbital, allowing it to form reversible covalent bonds with biological nucleophiles like the hydroxyl groups of serines or threonines in enzyme active sites, a mechanism central to the action of drugs like Bortezomib and the β-lactamase inhibitor Vaborbactam.[3][6] Secondly, and more broadly, they are exceptionally versatile building blocks in synthetic chemistry.[3] Their stability, low toxicity, and reactivity in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, make them ideal for constructing the complex carbon-carbon bonds that form the skeletons of modern therapeutics.[1][7]

This guide focuses on a specific, high-value building block: (2-((3,5-difluorophenoxy)methyl)phenyl)boronic acid . We will dissect its structural components, explore its strategic advantages, and provide detailed protocols for its application in synthetic workflows relevant to drug discovery.

Structural Dissection and Strategic Rationale

The power of this compound lies in the synergistic contribution of its distinct structural motifs. Understanding these components is key to leveraging its full potential.

G cluster_0 Structural Motifs of the Building Block cluster_1 Functional Implications in Drug Design A Boronic Acid -B(OH)₂ A_desc Reactive handle for C-C bond formation (e.g., Suzuki Coupling). Potential warhead for covalent enzyme inhibition. A->A_desc Function B o-Substituted Phenyl Core B_desc Provides a defined 3D vector for substituents. Ortho-substitution influences conformation. B->B_desc Function C Flexible Ether Linker -CH₂-O- C_desc Introduces conformational flexibility. Allows optimal positioning of the fluorinated ring. C->C_desc Function D 3,5-Difluorophenyl Group D_desc Enhances metabolic stability (blocks oxidation). Modulates pKa, lipophilicity, and membrane permeability. Can form specific H-bonds and dipole interactions with target. D->D_desc Function

Figure 1: Structural motifs and their functional roles in medicinal chemistry.

  • The Boronic Acid Moiety: This is the primary reactive site for synthesis, enabling the formation of biaryl and heteroaryl structures via Suzuki-Miyaura coupling.[7]

  • The Ortho-Methylphenyl Core: The ortho placement of the side chain relative to the boronic acid creates a specific conformational bias, which can be crucial for pre-organizing the molecule for optimal binding to a biological target.

  • The Difluorophenoxy Group: The incorporation of fluorine is a cornerstone of modern drug design.[8][9] The 3,5-difluoro pattern offers several distinct advantages:

    • Metabolic Stability: Fluorine substitution can block metabolically labile C-H bonds, preventing oxidative metabolism by cytochrome P450 enzymes and thereby increasing the drug's half-life.[10]

    • Enhanced Binding Affinity: The highly electronegative fluorine atoms can alter the electronic properties of the aromatic ring and participate in favorable dipole-dipole or hydrogen bond interactions within a protein's active site.[8][11]

    • Modulated Physicochemical Properties: Fluorination typically increases lipophilicity, which can improve a compound's ability to cross cell membranes and enhance its bioavailability.[8][10]

Core Application: Suzuki-Miyaura Cross-Coupling

The most prevalent application of this building block is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to synthesize complex biaryl molecules.[1][7] This reaction forms a carbon-carbon bond between the boronic acid and an aryl or heteroaryl halide/triflate.[7]

G reagents Reagents - Building Block - Aryl Halide (Ar-X) - Pd Catalyst & Ligand - Base - Solvents setup Reaction Setup (Inert Atmosphere) reagents->setup 1. Combine reaction Heating & Stirring setup->reaction 2. Degas & Heat workup Aqueous Workup (Extraction) reaction->workup 3. Quench & Extract purification Purification (Chromatography) workup->purification 4. Isolate Crude product Final Product purification->product 5. Purify

Figure 2: General workflow for a Suzuki-Miyaura cross-coupling experiment.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol provides a robust starting point for coupling this compound with various aryl or heteroaryl bromides. Optimization of the catalyst, ligand, base, and solvent system may be required for challenging substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄), tribasic, anhydrous (2.0 equiv)

  • Anhydrous, degassed Toluene

  • Degassed Water

  • Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

  • Inert atmosphere supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry reaction vessel under an inert atmosphere, add this compound, the aryl bromide, Pd₂(dba)₃, SPhos, and K₃PO₄.

    • Scientist's Note: The use of a bulky, electron-rich phosphine ligand like SPhos is crucial for facilitating the reductive elimination step and improving catalyst turnover, especially with sterically hindered or electron-rich coupling partners.[12]

  • Inerting the System: Seal the vessel and evacuate and backfill with inert gas (e.g., Argon) three times. This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Solvent Addition: Add degassed toluene and degassed water via syringe. A typical solvent ratio is 4:1 to 10:1 toluene:water.[12]

    • Scientist's Note: The aqueous phase is essential for the transmetalation step, where the boronic acid transfers its organic group to the palladium center. The base helps to activate the boronic acid by forming a more nucleophilic boronate species.[13]

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 80-100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS) until the consumption of the limiting reagent (typically the aryl bromide) is observed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water (2x) and then with brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Table 1: Troubleshooting and Optimization Parameters for Suzuki-Miyaura Coupling

ParameterStandard ConditionAlternative/Reason for Change
Catalyst/Ligand Pd₂(dba)₃ / SPhosPd(PPh₃)₄: A classic, all-in-one catalyst for simple substrates. Pd(OAc)₂ / XPhos: Another robust system for challenging couplings, including those with aryl chlorides.[12]
Base K₃PO₄K₂CO₃: A milder base, useful if the substrate is base-sensitive. Cs₂CO₃: A stronger base, often effective for difficult couplings or when using boronic esters.[14]
Solvent Toluene / H₂O1,4-Dioxane / H₂O: A common alternative, can improve solubility for some substrates. DMF / H₂O: Used for higher temperature reactions, but requires careful degassing.[12]
Temperature 80-100 °CIncrease to 110-120 °C for unreactive partners (e.g., aryl chlorides). Lower temperature may be possible with highly active catalysts.

Intermediate Derivatization: Synthesis of Boronic Esters

While boronic acids are excellent for coupling, they can sometimes be challenging to handle and purify due to their propensity to form cyclic anhydrides (boroxines).[15] Converting the boronic acid to its corresponding pinacol ester creates a more stable, less polar, and easier-to-handle intermediate that is still highly effective in cross-coupling reactions.

Protocol 2: Synthesis of the Pinacol Ester Derivative

This procedure uses molecular sieves as a dehydrating agent to drive the equilibrium towards the ester product.

Materials:

  • This compound (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Activated 4 Å molecular sieves (approx. 1 g per mmol of boronic acid)

  • Anhydrous Tetrahydrofuran (THF) or Toluene

  • Round-bottom flask with a magnetic stir bar

Procedure:

  • Setup: In a dry round-bottom flask, combine the boronic acid, pinacol, and activated molecular sieves.[15]

  • Solvent Addition: Add anhydrous THF or Toluene to the flask.

  • Reaction: Stir the suspension at room temperature. The reaction is typically complete within 2-5 hours.

    • Scientist's Note: The reaction progress can be monitored by ¹H NMR by observing the disappearance of the broad -B(OH)₂ signal and the appearance of the sharp singlet for the 12 protons of the pinacol group around 1.3 ppm.

  • Isolation: Filter the reaction mixture to remove the molecular sieves, washing the sieves with a small amount of the solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting boronic ester is often pure enough for subsequent use without further purification. If necessary, it can be purified by recrystallization or chromatography.

Application in a Drug Discovery Workflow

To illustrate the strategic use of this building block, consider a hypothetical workflow for developing a novel kinase inhibitor, a common objective in oncology drug discovery.

G cluster_0 Synthesis Phase cluster_1 Screening & Optimization Phase A Building Block (2-((3,5-difluorophenoxy) methyl)phenyl)boronic acid C Suzuki Coupling (Protocol 1) A->C B Heteroaryl Halide Library (e.g., Bromo-pyridines, -pyrimidines, -indazoles) B->C D Compound Library (Novel Biaryl Scaffolds) C->D E Primary Screen (Biochemical Kinase Assay) D->E Test in vitro F Hit Confirmation & Potency (IC₅₀) E->F G Cell-based Assays (Target Engagement, Anti-proliferation) F->G H Lead Optimization (ADME/Tox Profiling) G->H H->A Iterate & Refine Structure

Figure 3: A conceptual drug discovery workflow utilizing the title building block.

In this workflow, the this compound serves as a constant anchor fragment. The Suzuki-Miyaura reaction (Protocol 1) is employed to couple this anchor with a diverse library of heteroaryl halides. The resulting library of novel biaryl compounds is then screened for activity against the target kinase. The difluorophenoxy moiety is strategically positioned to probe deep into the ATP-binding pocket, potentially forming key interactions that enhance potency and selectivity, while also improving metabolic stability for better in vivo performance.[9][10] Hits from the primary screen are advanced through a cascade of assays to identify lead compounds for further optimization.

Conclusion

This compound is more than a simple reagent; it is a sophisticated building block engineered for modern medicinal chemistry. By combining the synthetic versatility of a boronic acid with the property-enhancing features of a difluorinated motif, it provides a powerful tool for rapidly accessing novel chemical matter with desirable drug-like properties. The protocols and strategic insights provided herein are designed to empower researchers to effectively integrate this building block into their discovery programs, accelerating the journey toward new therapeutic agents.

References

  • Silva, F. A., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • Yadav, D., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(8), 2615. [Link]

  • Tantravedi, S., et al. (2021). Recent developments in the medicinal chemistry of single boron atom-containing compounds. RSC Medicinal Chemistry. [Link]

  • António, J. P. M., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews, 48, 3513–3536. [Link]

  • Fustero, S., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]

  • Serafim, R. A. M., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Kim, T., et al. (2024). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. Nature Communications. [Link]

  • Wang, Z-L., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules. [Link]

  • Gillis, E. P., et al. (2015). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. ResearchGate. [Link]

  • LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • Mori, A., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915-7. [Link]

  • Silva, F. A., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. [Link]

  • Ishihara, K., et al. (2002). (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses. [Link]

  • Rosset, M. (2001). Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. Sciforum. [Link]

  • CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
  • Silva, F. A., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]

  • D'auria, M., et al. (2019). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. RSC Advances. [Link]

  • Tong, W., et al. (2013). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. Polymers. [Link]

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Application Notes & Protocols: Navigating Catalyst and Base Selection for Suzuki-Miyaura Cross-Coupling of Sterically Hindered Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection of catalysts and bases for Suzuki-Miyaura cross-coupling reactions involving sterically hindered boronic acids. Overcoming the steric challenges associated with these substrates is critical for the synthesis of complex molecules, including pharmaceuticals and advanced materials. This document synthesizes mechanistic understanding with practical, field-proven protocols to empower you to achieve high-yield couplings with even the most demanding substrates.

The Challenge of Steric Hindrance in Suzuki-Miyaura Couplings

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for its remarkable ability to form carbon-carbon bonds. However, when one or both coupling partners bear significant steric bulk, particularly at the ortho-positions, the efficiency of the reaction can be severely compromised. This is primarily due to the impediment of key steps within the catalytic cycle.[1]

The primary hurdles in the coupling of sterically hindered boronic acids are:

  • Difficult Transmetalation: The transfer of the organic group from the boron atom to the palladium center is often the rate-determining step. Steric clash between the bulky boronic acid and the palladium complex can significantly slow down or even prevent this crucial step.[2][3]

  • Inefficient Reductive Elimination: The final step, where the new C-C bond is formed and the active Pd(0) catalyst is regenerated, can also be hindered by the steric bulk on the coupled fragments.[1]

  • Competitive Side Reactions: Under forcing conditions often required for hindered couplings, side reactions such as protodeboronation (hydrolysis of the boronic acid) and homocoupling of the boronic acid can become more prevalent, leading to reduced yields of the desired product.[4]

A thoughtful and informed selection of the catalyst system and base is therefore paramount to overcoming these challenges and achieving a successful outcome.

The Synergistic Role of Catalyst and Base

The catalyst and base in a Suzuki-Miyaura reaction work in concert. The base activates the boronic acid, making it more nucleophilic and ready for transmetalation, while the catalyst facilitates the entire cross-coupling cycle.

In the Suzuki-Miyaura reaction, the base plays a pivotal role in the activation of the boronic acid. It converts the neutral boronic acid into a more nucleophilic boronate species (e.g., [R-B(OH)3]⁻), which is the active species in the transmetalation step.[5][6][7] The choice of base is therefore not trivial and can significantly impact the reaction rate and yield.

For sterically hindered substrates, stronger bases are often necessary to drive the formation of the boronate and facilitate the challenging transmetalation.[2] However, the basicity must be balanced to avoid promoting unwanted side reactions.

Diagram 1: The Role of the Base in Boronic Acid Activation

This diagram illustrates the equilibrium between a boronic acid and its activated boronate form in the presence of a base, which is the key step preceding transmetalation in the Suzuki-Miyaura catalytic cycle.

G cluster_0 Boronic_Acid R-B(OH)₂ (Neutral) Boronate [R-B(OH)₃]⁻ (Activated Boronate) Boronic_Acid->Boronate + Base Base Base (e.g., OH⁻, OR⁻) Transmetalation Transmetalation Boronate->Transmetalation + [LₙPd(II)-Ar]X Catalyst [LₙPd(II)-X]⁺

Caption: Activation of boronic acid to the boronate species by a base.

The palladium catalyst is the engine of the Suzuki-Miyaura reaction. For sterically demanding couplings, the choice of ligand coordinated to the palladium center is the most critical factor. The ideal ligand should be both bulky and electron-rich.[2]

  • Bulky Ligands: Sterically demanding ligands promote the formation of monoligated Pd(0) species, which are highly reactive in the oxidative addition step. The steric bulk also facilitates the reductive elimination step.[8]

  • Electron-Rich Ligands: Electron-donating ligands increase the electron density on the palladium center, which promotes the oxidative addition of the aryl halide to the Pd(0) complex.[2]

In recent years, several classes of ligands have emerged as particularly effective for coupling sterically hindered boronic acids:

  • Biaryl Phosphine Ligands: This class of ligands, including SPhos, XPhos, and RuPhos, has demonstrated exceptional performance in challenging Suzuki-Miyaura couplings. Their steric bulk and electron-donating properties are well-suited for promoting the desired reaction.[2][9]

  • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong σ-donors and possess significant steric bulk, making them highly effective in stabilizing the palladium catalyst and promoting high catalytic activity, even with low catalyst loadings.[2][10]

  • Specialized Ligands: Ligands such as AntPhos have been specifically designed for sterically demanding couplings and have shown remarkable reactivity in forming highly substituted biaryls.[11][12]

Diagram 2: The Suzuki-Miyaura Catalytic Cycle

This diagram outlines the key steps of the Suzuki-Miyaura cross-coupling reaction, highlighting the role of the palladium catalyst and the points where steric hindrance can be a major challenge.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII Ar-Pd(II)L₂-X Pd0->PdII + Ar-X Transmetalation Transmetalation PdII_Ar Ar-Pd(II)L₂-Ar' PdII->PdII_Ar + [Ar'B(OH)₃]⁻ PdII_Ar->Pd0 RedElim Reductive Elimination Product Ar-Ar' PdII_Ar->Product ArX Ar-X ArBOH Ar'-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Catalyst and Base Combinations

The optimal choice of catalyst and base is highly substrate-dependent. However, the following table provides a starting point for the development of robust reaction conditions for the coupling of sterically hindered boronic acids.

Catalyst System (Ligand)Recommended BasesTypical SolventsKey Considerations & Applications
XPhos, SPhos, RuPhos K₃PO₄, t-BuOKDioxane, Toluene, THF/H₂OExcellent for a broad range of sterically hindered aryl-aryl couplings, including the formation of tetra-ortho-substituted biaryls.[2]
N-Heterocyclic Carbenes (NHCs) t-BuOK, K₃PO₄Dioxane, TolueneHighly efficient for hindered substrates, often with low catalyst loadings. The "flexible steric bulk" of some NHC ligands is particularly advantageous.[10]
AntPhos K₃PO₄TolueneSpecifically designed for extremely sterically demanding aryl-alkyl couplings, effectively suppressing β-hydride elimination.[11][12]
BI-DIME K₃PO₄TolueneEffective for the synthesis of extremely hindered biaryls bearing ortho-isopropyl substituents.[13]
Tri(o-tolyl)phosphine KFTolueneUseful for the coupling of sterically demanding boronic acids with α-bromocarbonyl compounds.[14]

Experimental Protocols

The following protocols are provided as a general guide. Optimization of reaction parameters (temperature, reaction time, catalyst loading) may be necessary for specific substrates.

This protocol is a good starting point for the coupling of a di-ortho-substituted aryl boronic acid with an aryl halide.

Materials:

  • Aryl halide (1.0 eq)

  • Sterically hindered boronic acid (1.2–1.5 eq)

  • Base (e.g., K₃PO₄, 2.0 eq)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., SPhos, 2-10 mol%)

  • Anhydrous solvent (e.g., Dioxane or Toluene)

  • Oven-dried reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To the oven-dried reaction vial containing a magnetic stir bar, add the aryl halide, the sterically hindered boronic acid, and the base.

  • Add the palladium precatalyst and the ligand to the vial.

  • Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the anhydrous solvent via syringe.

  • Place the reaction vial in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).

  • Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC, GC, or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diagram 3: Experimental Workflow for a Sterically Hindered Suzuki Coupling

This diagram outlines the step-by-step experimental procedure for setting up a Suzuki-Miyaura coupling reaction with sterically hindered substrates under an inert atmosphere.

Workflow start Start: Oven-dried vial with stir bar add_solids Add Aryl Halide, Boronic Acid, Base, Catalyst, and Ligand start->add_solids inert_atm Seal vial and purge with Argon/Nitrogen add_solids->inert_atm add_solvent Add anhydrous solvent via syringe inert_atm->add_solvent heat_stir Heat to desired temperature and stir add_solvent->heat_stir monitor Monitor reaction progress (TLC, GC, LC-MS) heat_stir->monitor workup Cool, quench with water, and extract monitor->workup Reaction Complete purify Dry, concentrate, and purify by chromatography workup->purify end_product Isolated Product purify->end_product

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Application Notes and Protocols: Employing Difluorinated Building Blocks for the Synthesis of Functionalized Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Transformative Influence of Difluorination in Modern Chemistry

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern materials science and drug discovery. Among the various fluorinated motifs, the gem-difluoromethylene group (CF2) holds a privileged position. Its unique electronic properties and steric profile allow it to serve as a bioisostere for carbonyl groups, ether linkages, and other functionalities, profoundly influencing the physicochemical and biological properties of the parent molecule.[1][2] The introduction of a CF2 group can enhance metabolic stability, modulate lipophilicity and pKa, and enforce specific molecular conformations, leading to improved pharmacokinetic profiles and binding affinities of bioactive compounds.[3][4][5] In materials science, the C-F bond's strength and polarity impart exceptional thermal stability, chemical inertness, and unique dielectric properties to polymers and liquid crystals.[6][7]

These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis and application of difluorinated building blocks. We will delve into the causality behind experimental choices for key synthetic transformations and provide detailed, field-proven protocols for the preparation of these valuable synthons. The aim is to equip the reader with the practical knowledge required to confidently employ difluorinated building blocks in the creation of novel functionalized materials.

Core Synthetic Strategies for the Introduction of the gem-Difluoromethylene Group

The successful incorporation of a CF2 moiety hinges on the selection of an appropriate synthetic strategy. The choice of method is dictated by factors such as the substrate's functional group tolerance, the desired scale of the reaction, and the availability of starting materials. Here, we discuss the most prevalent and reliable methods.

Diagram: Major Synthetic Pathways to gem-Difluorinated Compounds

G cluster_0 Starting Materials cluster_1 Synthetic Methods cluster_2 Product: Difluorinated Building Blocks Ketones Ketones/Aldehydes Deoxofluorination Deoxofluorination (e.g., DAST, Deoxo-Fluor) Ketones->Deoxofluorination C=O → CF2 Trifluoromethyl_Alkenes α-Trifluoromethyl Alkenes Defluoro_Func Defluorinative Functionalization (e.g., Photoredox Catalysis) Trifluoromethyl_Alkenes->Defluoro_Func C-F activation Alkenoic_Acids Alkenoic Acids Oxy_difluoro Oxy-difluoromethylation Alkenoic_Acids->Oxy_difluoro Radical addition Pyridines Pyridines & Heterocycles N_difluoro N-difluoromethylation (e.g., BrCF2COOEt) Pyridines->N_difluoro N-alkylation/ decarboxylation gem_Difluoroalkanes gem-Difluoroalkanes Deoxofluorination->gem_Difluoroalkanes gem_Difluoroalkenes gem-Difluoroalkenes Defluoro_Func->gem_Difluoroalkenes Difluoro_Lactones Difluoromethylated Lactones Oxy_difluoro->Difluoro_Lactones N_Difluoro_Het N-Difluoromethylated Heterocycles N_difluoro->N_Difluoro_Het

Caption: Key synthetic routes to difluorinated compounds.

Deoxofluorination of Carbonyl Compounds

One of the most direct and widely used methods for installing a gem-difluoromethylene group is the deoxofluorination of ketones and aldehydes. This transformation replaces a carbonyl oxygen with two fluorine atoms.

Causality of Experimental Choices:

  • Fluorinating Agent: Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor®, are the reagents of choice for this transformation.[8][9][10] They act as both an activator for the hydroxyl group (formed in situ from the enol form of the ketone or aldehyde) and a source of nucleophilic fluoride. The choice between DAST and Deoxo-Fluor often comes down to the reaction scale and the thermal stability of the substrate; Deoxo-Fluor is generally preferred for larger-scale reactions due to its reduced risk of exothermic decomposition.[9][10]

  • Solvent: Anhydrous, non-polar, aprotic solvents like dichloromethane (DCM) or benzene are typically used to prevent quenching of the highly reactive fluorinating agent and to ensure good solubility of the substrates.[8][11]

  • Temperature: Reactions are often initiated at low temperatures (0 °C or -78 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature.[9][11] The reactivity of the carbonyl compound dictates the required reaction temperature and time; less reactive ketones may require heating.[11]

  • Work-up: A careful aqueous quench, typically with a saturated sodium bicarbonate solution, is crucial to neutralize any remaining fluorinating reagent and acidic byproducts.

Protocol 1: General Procedure for Deoxofluorination of a Ketone using DAST

Materials:

  • Ketone substrate (1.0 mmol)

  • Diethylaminosulfur trifluoride (DAST) (2.0-3.0 mmol, 2-3 eq.)

  • Anhydrous dichloromethane (DCM) (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen/argon inlet

Procedure:

  • To a stirred solution of the ketone (1.0 mmol) in anhydrous DCM (5 mL) under a nitrogen atmosphere at 0 °C, add a solution of DAST (2.0-3.0 mmol) in anhydrous DCM (5 mL) dropwise over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For less reactive ketones, the mixture may be heated to reflux.[11]

  • Once the reaction is complete, carefully quench the reaction by slowly adding the mixture to a stirred, ice-cold saturated aqueous NaHCO3 solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Safety Note: DAST and Deoxo-Fluor are moisture-sensitive and can release corrosive HF gas upon contact with water. All manipulations should be carried out in a well-ventilated fume hood using appropriate personal protective equipment.

Synthesis of gem-Difluoroalkenes from α-Trifluoromethyl Alkenes

gem-Difluoroalkenes are valuable building blocks as they can act as mimics for ketones and are precursors to other difluorinated compounds.[12] A modern and efficient route to these structures involves the defluorinative functionalization of readily available α-trifluoromethyl alkenes.

Causality of Experimental Choices:

  • Reaction Type: Photoredox-catalyzed reactions have emerged as a mild and powerful tool for this transformation.[12][13] This approach utilizes visible light to generate radical species that can react with the α-trifluoromethyl alkene, leading to the elimination of a fluoride ion and the formation of the desired gem-difluoroalkene.[12][14]

  • Catalyst: Common photoredox catalysts include iridium or ruthenium complexes, or organic dyes that can absorb visible light and initiate the radical process.[13]

  • Radical Precursor: A wide range of radical precursors can be used, allowing for the introduction of various functional groups. These can be generated from α-silyl ethers, carboxylic acids, or other suitable starting materials.[13]

Protocol 2: Photoredox-Catalyzed Synthesis of a gem-Difluoroalkene

Materials:

  • α-Trifluoromethyl alkene (0.5 mmol)

  • Radical precursor (e.g., α-silyl ether, 1.0 mmol, 2.0 eq.)

  • Photoredox catalyst (e.g., 4CzIPN, 1-5 mol%)

  • Solvent (e.g., anhydrous acetonitrile or DMF)

  • Blue LED light source

  • Schlenk tube or vial, magnetic stirrer, and nitrogen/argon inlet

Procedure:

  • In a Schlenk tube, combine the α-trifluoromethyl alkene (0.5 mmol), the radical precursor (1.0 mmol), and the photoredox catalyst (e.g., 4CzIPN, 0.01 mmol, 2 mol%).

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add the anhydrous solvent (e.g., acetonitrile, 5 mL) via syringe.

  • Stir the reaction mixture at room temperature and irradiate with a blue LED light source for 12-48 hours. Monitor the reaction by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired gem-difluoroalkene.[13]

Applications of Difluorinated Building Blocks in Functional Materials

The unique properties conferred by the CF2 group have led to their widespread use in various high-performance materials.

Difluorinated Liquid Crystals

The introduction of lateral fluoro-substituents into liquid crystal molecules can significantly influence their mesomorphic behavior, dielectric anisotropy, and viscoelastic properties.[3][15]

Table 1: Properties of a Synthesized Difluorinated Liquid Crystal

PropertyValueReference
Phase SequenceCr-SmB-I[15]
Melting Point56.4 °C[15]
Clearing Point101.5 °C[15]
Enthalpy of Fusion21.3 kJ/mol[15]
Dielectric AnisotropyNegative[3]

Data for a representative terphenyl-based liquid crystal with lateral difluoro substituents.

High-Performance Fluorinated Polymers

Fluoropolymers are renowned for their exceptional chemical resistance, thermal stability, and low coefficients of friction.[6][7] Poly(vinylidene fluoride) (PVDF) and its copolymers are prominent examples that exhibit piezoelectric, pyroelectric, and ferroelectric properties, making them suitable for applications in sensors, actuators, and energy harvesting devices.[6]

Diagram: Logic of Fluoropolymer Properties and Applications

G BuildingBlock Difluorinated Monomers (e.g., Vinylidene Fluoride) Polymer Fluoropolymer (e.g., PVDF) BuildingBlock->Polymer Polymerization StrongCF Strong C-F Bond Polymer->StrongCF HighPolarity High Polarity Polymer->HighPolarity LowFriction Low Coefficient of Friction Polymer->LowFriction ChemInert Chemical Inertness StrongCF->ChemInert ThermalStab Thermal Stability StrongCF->ThermalStab Piezo Piezo-, Pyro-, Ferroelectricity HighPolarity->Piezo Coatings Protective Coatings LowFriction->Coatings ChemInert->Coatings Seals Seals & Gaskets ChemInert->Seals Biomed Biomedical Devices ChemInert->Biomed ThermalStab->Seals Sensors Sensors & Actuators Piezo->Sensors Energy Energy Storage/Harvesting Piezo->Energy

Caption: From monomer properties to polymer applications.

Conclusion

Difluorinated building blocks are indispensable tools for the modern chemist. The synthetic protocols outlined herein provide reliable and versatile methods for their preparation. A thorough understanding of the principles behind these reactions empowers researchers to rationally design and synthesize novel functional materials with tailored properties, from advanced liquid crystals and high-performance polymers to the next generation of life-saving pharmaceuticals.

References

  • Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. Biointerface Research in Applied Chemistry.
  • (PDF) Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals.
  • Synthesis and Characterization of Lateral Fluoro-substituents Liquid Crystals. Semantic Scholar.
  • Synthesis, liquid crystal characterization and photo-switching studies on fluorine substituted azobenzene based esters. RSC Publishing.
  • Molecular Crystals and Liquid Crystals, Volume 204, Issue 1 (1991). Taylor & Francis Online.
  • Synthesis of gem-Difluoroalkenes through Ramberg−Bäcklund Reaction of Alkyltriflones. Organic Syntheses.
  • Synthesis of gem-Difluoroalkenes. ChemistryViews.
  • A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethyl
  • Synthesis of Difluoromethylated Heterocycle.
  • Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors. PubMed Central.
  • Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylen
  • Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry (RSC Publishing).
  • Enantiospecific deoxyfluorin
  • Fluorinated Polymers as Smart Materials for Advanced Biomedical Applic
  • Recent advances in the diverse transformations of trifluoromethyl alkenes. RSC Publishing.
  • Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors.
  • Synthesis of gem‐difluoroalkenes via photoredox‐catalyzed defluoroaryloxymethylation of α‐trifluoromethyl alkenes.
  • 8.4. Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino )trifluoro-l4-sulfanes. Thieme.
  • Fluorinated Polymers: Volume 2: Applic
  • Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications.
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing).
  • Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Bentham Science.
  • Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). Organic Synthesis.
  • Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal.
  • Fluorinated polymers: Liquid crystalline properties and applications in lithography.
  • Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones.
  • Recent Advances on Fluorine Chemistry. PMC.
  • Development of N-F fluorinating agents and their fluorin
  • Practical applications of the direct fluorination of polymers.
  • Fluorinated Protein and Peptide Materials for Biomedical Applic

Sources

Application Notes and Protocols: One-Pot Synthesis Strategies Involving Boronic Acid Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of One-Pot Syntheses with Boronic Acid Intermediates

In the landscape of modern organic synthesis, particularly within drug discovery and development, the pursuit of efficiency is paramount. One-pot reactions, wherein multiple synthetic transformations are executed in a single reaction vessel without the isolation of intermediates, represent a significant leap towards this goal. These strategies not only streamline workflows but also enhance sustainability by minimizing solvent usage, purification steps, and waste generation.[1] Boronic acids and their derivatives have emerged as exceptionally versatile building blocks in this context, primarily due to their stability, functional group tolerance, and diverse reactivity.[2][3]

This guide provides an in-depth exploration of one-pot synthesis strategies that leverage boronic acid intermediates. We will move beyond simple procedural lists to dissect the underlying chemical principles, offering field-proven insights into why certain conditions are chosen and how to troubleshoot potential challenges. The protocols detailed herein are designed to be self-validating, grounded in authoritative literature to ensure scientific integrity and reproducibility.

Core Strategy 1: Telescoped Borylation and Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of C-C bond formation, but its efficiency can be hampered by the need to synthesize, isolate, and purify the requisite boronic acid or ester coupling partner.[4] One-pot borylation/Suzuki-Miyaura coupling sequences circumvent this limitation by generating the boronic acid intermediate in situ from a more readily available precursor, such as an aryl halide, which then immediately participates in the cross-coupling.[1][5][6]

Mechanistic Rationale

The success of this one-pot strategy hinges on the compatibility of the two distinct catalytic cycles: the initial borylation and the subsequent cross-coupling.[4][7] Typically, a palladium catalyst is employed for both transformations. The borylation of an aryl halide with a diboron reagent like bis(pinacolato)diboron (B₂pin₂) precedes the introduction of the second aryl halide and a suitable base for the Suzuki-Miyaura coupling.[8][9] The key is to orchestrate the reaction conditions so that the borylation reaches completion before the cross-coupling is initiated, often by the sequential addition of reagents.[1]

One_Pot_Borylation_Suzuki cluster_borylation Step 1: In Situ Borylation cluster_suzuki Step 2: Suzuki-Miyaura Coupling Ar1X Aryl Halide 1 (Ar¹-X) a1 Ar1X->a1 B2pin2 B₂(pin)₂ B2pin2->a1 Pd0_B Pd(0) Catalyst Pd0_B->a1 Base1 Base 1 (e.g., KOAc) Base1->a1 Ar1Bpin Aryl Boronate Ester (Ar¹-Bpin) Ar1Bpin->Ar1Bpin_input a1->Ar1Bpin Borylation Ar2X Aryl Halide 2 (Ar²-X) a2 Ar2X->a2 Base2 Base 2 (e.g., K₂CO₃, aq.) Base2->a2 Pd0_S Pd(0) Catalyst (from Step 1) Pd0_S->a2 Biaryl Unsymmetrical Biaryl (Ar¹-Ar²) Ar1Bpin_input->a2 a2->Biaryl Cross-Coupling caption Workflow for One-Pot Borylation/Suzuki-Miyaura Coupling. Petasis_Reaction cluster_reactants Reactants BoronicAcid Boronic Acid (R¹-B(OH)₂) Intermediate Iminium Ion & Boronate Complex BoronicAcid->Intermediate Amine Amine (R²R³NH) Amine->Intermediate Carbonyl Carbonyl (e.g., Glyoxylic Acid) Carbonyl->Intermediate Product α-Amino Acid Product Intermediate->Product C-C Bond Formation via 1,3-Metallate Migration caption Simplified workflow of the Petasis borono-Mannich reaction.

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Protodeboronation Side Reactions in Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for troubleshooting protodeboronation, a common and often frustrating side reaction in cross-coupling chemistry. This guide is designed for researchers, scientists, and drug development professionals who utilize boronic acids and their derivatives in synthetic applications, particularly in Suzuki-Miyaura coupling reactions. Here, we will delve into the mechanistic underpinnings of protodeboronation and provide actionable, field-proven strategies to mitigate its impact on your reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem in my cross-coupling reaction?

A: Protodeboronation is a chemical reaction where the carbon-boron bond of an organoboron compound, such as a boronic acid, is cleaved and replaced with a carbon-hydrogen bond.[1] In the context of cross-coupling reactions like the Suzuki-Miyaura coupling, this is an undesired side reaction that consumes your boronic acid starting material, leading to reduced yields of your desired coupled product and the formation of a deboronated byproduct.[2] The goal is to ensure the rate of the desired cross-coupling reaction significantly outpaces the rate of protodeboronation.[2]

Q2: What are the primary factors that cause protodeboronation?

A: The propensity for a given boronic acid to undergo protodeboronation is highly variable and depends on several factors.[1] Key influences include:

  • pH and Base: The reaction pH is a critical factor.[1] Both acidic and basic conditions can catalyze protodeboronation.[1] In Suzuki-Miyaura couplings, a base is required to facilitate transmetalation, but strong bases and high pH can significantly accelerate protodeboronation.[2][3][4][5] The mechanism often involves the formation of a more reactive boronate species ([ArB(OH)₃]⁻) under basic conditions.[5][6]

  • Temperature: Elevated temperatures increase the rate of most chemical reactions, including the undesired protodeboronation.[2][7]

  • Structure of the Boronic Acid: The electronic and steric properties of the organic substituent on the boronic acid play a major role. Electron-deficient arylboronic acids, especially those with ortho-substituents, and certain heteroaryl boronic acids are particularly susceptible to protodeboronation.[4][8][9][10]

  • Catalyst System: A slow or inefficient catalyst system can allow more time for the boronic acid to decompose via protodeboronation.[2] Recent studies have also shown that bulky phosphine ligands, often used to promote challenging couplings, can paradoxically promote palladium-catalyzed protodeboronation.[11][12][13][14][15]

  • Presence of Water: Water often acts as the proton source for the C-H bond formation in protodeboronation, particularly in base-catalyzed pathways.[1][16]

Q3: How can I detect and quantify protodeboronation in my reaction?

A: Identifying and quantifying the extent of protodeboronation is crucial for effective troubleshooting. Common analytical techniques include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying the volatile deboronated byproduct.[17][18]

  • High-Performance Liquid Chromatography (HPLC): Allows for the simultaneous monitoring of the consumption of starting materials and the formation of both the desired product and the deboronated byproduct.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR (e.g., ¹H, ¹⁹F, or ¹¹B NMR) can be a powerful tool to monitor the kinetics of the reaction and observe the formation of byproducts in real-time.[3][19][20][21]

Troubleshooting Guides

This section provides structured guidance to address specific issues related to protodeboronation.

Issue 1: Low yield of desired product with significant formation of the deboronated arene/heteroarene byproduct.

This is the classic symptom of protodeboronation outcompeting your desired cross-coupling reaction.[2] The following workflow can help you diagnose and solve the problem.

// Base Path base_check [label="Are you using a strong base (e.g., NaOH, KOH)?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; base_solution [label="Switch to a milder base:\n- K₃PO₄, K₂CO₃, Cs₂CO₃\n- KF can also be effective.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Temperature Path temp_check [label="Is the reaction run at high temperature (>100 °C)?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; temp_solution [label="Lower the reaction temperature.\nAim for the lowest effective temperature (e.g., 40-80 °C).", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Catalyst Path catalyst_check [label="Is your catalyst system optimized?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst_solution [label="Use a highly active catalyst system:\n- Modern Pd precatalysts (e.g., G3/G4)\n- Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos).\n- Be mindful of ligand-induced PDB.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Boronic Acid Stability Path boronic_stability [label="Is your boronic acid known to be unstable?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; boronic_solution [label="Employ a 'slow-release' strategy:\n- Use boronic esters (pinacol, MIDA).\n- Use organotrifluoroborates.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

end_node [label="Re-evaluate Reaction Outcome", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> base_check [label="Yes"]; base_check -> base_solution [label="Yes"]; base_check -> temp_check [label="No"]; base_solution -> end_node;

temp_check -> temp_solution [label="Yes"]; temp_check -> catalyst_check [label="No"]; temp_solution -> end_node;

catalyst_check -> catalyst_solution [label="Yes"]; catalyst_check -> boronic_stability [label="No"]; catalyst_solution -> end_node;

boronic_stability -> boronic_solution [label="Yes"]; boronic_stability -> end_node [label="No"]; boronic_solution -> end_node; } A decision-tree workflow for troubleshooting protodeboronation.

Causality Explained:
  • Base Selection: Strong bases create a high concentration of the highly reactive boronate anion, which can accelerate protodeboronation.[4][5] Milder bases like K₃PO₄ or K₂CO₃ provide a sufficiently basic environment for the catalytic cycle to proceed without excessively promoting the side reaction.[2][22]

  • Temperature Control: The rate of protodeboronation, like most undesired side reactions, is highly temperature-dependent.[2] By lowering the temperature, you can often find a window where the rate of the desired Suzuki coupling is still synthetically useful, while the rate of protodeboronation is significantly suppressed.[2][7]

  • Catalyst Efficiency: The fundamental principle here is kinetic competition. A more active catalyst will turn over faster, increasing the rate of the productive cross-coupling.[1] This effectively "outruns" the slower decomposition of the boronic acid via protodeboronation.[2] However, be aware that very bulky ligands can sometimes promote a palladium-catalyzed protodeboronation pathway.[11][13] If you suspect this, screening a range of ligands with varying steric bulk is advisable.

  • Boronic Acid Stability: For notoriously unstable boronic acids (e.g., certain electron-deficient heteroaryl boronic acids), even optimized conditions may not prevent significant decomposition.[8][9] In these cases, using a more stable derivative like a pinacol ester, MIDA boronate, or an organotrifluoroborate is a robust strategy.[1][8][23][24] These "masked" reagents participate in a "slow-release" mechanism, where the active boronic acid is generated in situ at a low, steady-state concentration.[1][23][24] This minimizes the amount of free boronic acid available to undergo protodeboronation at any given time.[23][24]

Issue 2: My heteroaryl boronic acid is particularly prone to decomposition.

Heteroaryl boronic acids, especially those containing basic nitrogen atoms like pyridine, can exhibit complex pH-dependent stability profiles.[3][9]

Heteroaryl_Protodeboronation Neutral Neutral High_Reactivity High_Reactivity Neutral->High_Reactivity Highly Susceptible Acidic Acidic Low_Reactivity1 Low_Reactivity1 Acidic->Low_Reactivity1 Attenuated Basic Basic Moderate_Reactivity Moderate_Reactivity Basic->Moderate_Reactivity Attenuated but still possible caption Speciation and reactivity of a basic heteroaryl boronic acid.

Causality Explained:

For some basic heteroaromatic boronic acids, such as 2-pyridine boronic acid, a zwitterionic species can form under neutral pH conditions.[1] This zwitterion can be highly reactive and undergo rapid, unimolecular protodeboronation.[1][9] Counterintuitively, adding either acid or base can shift the equilibrium away from this highly reactive zwitterionic form, thereby attenuating the rate of protodeboronation.[1]

Troubleshooting Strategies for Heteroaryl Boronic Acids:
  • Careful pH Control: Avoid neutral or near-neutral pH conditions where the zwitterion concentration is highest. Operating in a distinctly basic regime required for the Suzuki coupling is often beneficial.

  • Use Protecting Groups/Derivatives: This is often the most effective strategy. Using MIDA boronates or organotrifluoroborates prevents the formation of the problematic zwitterionic species.[1]

  • Screen Additives: In some cases, Lewis acid additives have been shown to either attenuate or accelerate fragmentation, depending on the specific heteroaryl system.[9] This approach requires careful empirical screening.

Experimental Protocols

Protocol 1: General Screening of Milder Bases

This protocol provides a starting point for optimizing the base to minimize protodeboronation.

  • Reagent Preparation: To three separate oven-dried reaction vials, add the aryl/heteroaryl halide (1.0 equiv.), the boronic acid (1.2–1.5 equiv.), and the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and ligand (if not using a precatalyst).

  • Base Addition: To each vial, add one of the following bases:

    • Vial 1: Finely ground K₃PO₄ (3.0 equiv.)

    • Vial 2: K₂CO₃ (3.0 equiv.)

    • Vial 3: Cs₂CO₃ (3.0 equiv.)

  • Solvent and Reaction: Add the degassed solvent system (e.g., dioxane/water 10:1). Seal the vials and heat the reaction mixtures to a moderate temperature (e.g., 60-80 °C).[2]

  • Monitoring: Monitor the reactions at set time points (e.g., 1h, 4h, 12h) by taking small aliquots for LC-MS or GC-MS analysis.

  • Analysis: Compare the ratio of desired product to the protodeboronated byproduct for each base to identify the optimal conditions.

Protocol 2: Implementing a "Slow-Release" Strategy with a Pinacol Ester

This protocol is a robust starting point for coupling with unstable boronic acids.[2]

  • Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), the corresponding boronic acid pinacol ester (1.2-1.5 equiv.), and a mild base such as finely ground K₃PO₄ (3.0 equiv.).[2]

  • Catalyst Addition: Under an inert atmosphere, add the palladium precatalyst (e.g., SPhos Pd G4, 1-2 mol%).

  • Solvent and Reaction: Add the degassed solvent (e.g., 2-MeTHF/water). Seal the vessel and heat the reaction mixture to a moderate temperature (e.g., 40–80 °C). The use of a highly active precatalyst often allows for lower temperatures.[2]

  • Monitoring and Work-up: Monitor the reaction progress by an appropriate analytical technique. Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and perform an aqueous work-up.

  • Purification: Purify the crude product by column chromatography.

Summary of Mitigation Strategies

StrategyPrincipleWhen to UseKey Considerations
Use Milder Bases Reduce the rate of base-catalyzed protodeboronation.When significant byproduct is observed with strong bases (NaOH, KOH).K₃PO₄, K₂CO₃, Cs₂CO₃, KF are good starting points.[2][22]
Lower Reaction Temp. Decrease the kinetic rate of the undesired side reaction.When coupling is feasible at lower temperatures; high T leads to decomposition.Find the "sweet spot" that balances reaction time and yield.[2][7]
Use Highly Active Catalysts Increase the rate of productive coupling to outcompete decomposition.General strategy, especially for sluggish couplings.Use modern Pd precatalysts with bulky biarylphosphine ligands.[2]
Use Boronic Esters/Trifluoroborates "Slow-release" of the active boronic acid to keep its concentration low.For inherently unstable boronic acids (e.g., many heteroaryls).Pinacol esters, MIDA boronates, and trifluoroborates are common.[1][8][23][24]
Anhydrous Conditions Remove the primary proton source (water).When the catalytic system is compatible with anhydrous conditions.Not always feasible, as water can be required for some bases.[25]

References

  • Protodeboronation - Wikipedia. [Link]

  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1271–1285. [Link]

  • Molloy, J. J., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814–14826. [Link]

  • Molloy, J. J., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. [Link]

  • Mechanistic studies on the protodeboronation. [a] The protodeboronation of various heteroaryl boronic esters. [b] The competition reaction of heteroaryl boronic esters reactivities. ResearchGate. [Link]

  • The Slow-Release Strategy in Suzuki-Miyaura Coupling - University of Bristol. [Link]

  • Lozada, T., et al. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry, 79(11), 5369–5372. [Link]

  • Molloy, J. J., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. PubMed. [Link]

  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling - ResearchGate. [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401–4416. [Link]

  • Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion - LJMU Research Online. [Link]

  • Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society. [Link]

  • Bulky phosphine ligands promote palladium-catalysed protodeboronation - ChemRxiv. [Link]

  • Teo, C. Z., et al. (2024). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

  • Bulky phosphine ligands promote palladium-catalysed protodeboronation - ChemRxiv. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation - PubMed. [Link]

  • Lee, J. J., et al. (2022). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. Organic Letters, 24(2), 555–560. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate. [Link]

  • For the pro's (Suzuki) : r/Chempros - Reddit. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Arylanion. ResearchGate. [Link]

  • The proposed mechanism for protodeboronation of arylboronic acids - ResearchGate. [Link]

  • Mossine, A. V., et al. (2017). Reducing Protodeboronation and Improving Reproducibility in the [18F]Fluorination of Arylboron Substrates. Journal of Nuclear Medicine, 58(supplement 1), 1332. [Link]

  • Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? : r/chemistry - Reddit. [Link]

  • Taylor, B. S., et al. (2023). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. PubMed Central. [Link]

  • Cheon, C. H. (2016). Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research, 49(12), 2736–2746. [Link]

  • Boron‐reagents unstable towards protodeboronation (according to pH studies by Lloyd‐Jones and co‐workers). - ResearchGate. [Link]

  • Taylor, B. S., et al. (2023). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. The Journal of Physical Chemistry A, 127(12), 2821–2831. [Link]

  • Highly enantioselective rhodium-catalyzed cross-coupling of boronic acids and racemic allyl halides - Springer Nature Experiments. [Link]

  • Taylor, B. S., et al. (2023). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. The Journal of Physical Chemistry A. [Link]

Sources

Technical Support Center: Strategies to Minimize Homocoupling of Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] However, a common and often frustrating side reaction is the homocoupling of the boronic acid nucleophile, which leads to the formation of a symmetrical biaryl byproduct. This process consumes the boronic acid, reduces the yield of the desired cross-coupled product, and introduces a significant impurity that can complicate purification.[3]

This guide is designed to function as a dedicated technical support resource. It moves beyond a simple recitation of protocols to provide a deeper understanding of why homocoupling occurs and offers field-proven, actionable strategies to suppress it. The information is structured in a question-and-answer format to directly address the challenges you may be facing at the bench.

Troubleshooting Guide & FAQs

Question 1: I'm observing a significant amount of biaryl byproduct from my boronic acid. What are the most likely causes?

Answer: The formation of a homocoupled dimer from your boronic acid is most frequently traced back to two primary culprits: the presence of molecular oxygen and the use of Palladium(II) precatalysts.[3][4][5]

  • Oxygen-Mediated Pathway: This is the most common cause.[3][4] The catalytically active Pd(0) species can react with dissolved oxygen in your solvent to form a palladium peroxo complex ((L)₂Pd(η²-O₂)).[6] This peroxo species is a potent oxidant and readily reacts with two molecules of your boronic acid, leading to the formation of the homocoupled product and regenerating a palladium species, but not necessarily the active Pd(0) required for the main catalytic cycle.[6][7] This parasitic cycle consumes your starting material and catalyst.

  • Pd(II) Precatalyst Reduction: Many common palladium sources, such as Palladium(II) acetate (Pd(OAc)₂) or PdCl₂(PPh₃)₂, are in the Pd(II) oxidation state.[1] For the Suzuki-Miyaura catalytic cycle to begin, this Pd(II) must be reduced in situ to the active Pd(0) state.[1] One pathway for this reduction involves the boronic acid itself acting as the reductant. In this process, two molecules of the boronic acid couple together, producing the homocoupled byproduct and the desired Pd(0) catalyst.[1][8] While this initiates the primary reaction, it comes at the cost of your valuable nucleophile.

Question 2: What is the single most effective step I can take to prevent homocoupling?

Answer: Rigorous exclusion of oxygen is the most critical and impactful measure you can take.[4][9] Since the oxygen-mediated pathway is a major contributor, eliminating dissolved oxygen from your reaction mixture is paramount.

Effective deoxygenation can be achieved through several methods:

  • Inert Gas Sparging: This is a widely used and effective technique. Bubble a stream of an inert gas, such as argon or nitrogen, directly through your solvent(s) for 30-60 minutes prior to adding your catalyst and reagents. Continue to maintain a positive pressure of the inert gas (e.g., using a balloon or a nitrogen line) throughout the entire course of the reaction to prevent atmospheric oxygen from re-entering the system.[3][9]

  • Freeze-Pump-Thaw: For highly sensitive reactions or when maximum oxygen removal is required, the freeze-pump-thaw method is the gold standard. This involves freezing the solvent, applying a high vacuum to remove gases from the headspace, and then thawing. This cycle is typically repeated three times to ensure thorough deoxygenation.[3]

Question 3: My protocol uses a Pd(II) precatalyst. How can I minimize homocoupling during the initial reduction step?

Answer: You have several excellent strategies to address this.

  • Switch to a Pd(0) Source: The most direct approach is to use a precatalyst that is already in the Pd(0) oxidation state. A common choice is tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[3] By starting with Pd(0), you bypass the need for an in situ reduction step that consumes your boronic acid.

  • Use a Mild Reducing Agent: If you must use a Pd(II) source, consider adding a mild, sacrificial reducing agent to the reaction mixture. Potassium formate (HCO₂K) has been shown to be effective.[9][10] It can reduce the Pd(II) to Pd(0) more cleanly and efficiently than the boronic acid, thereby suppressing the formation of the homocoupling byproduct without interfering with the main catalytic cycle.[9][10]

  • Pre-heat the Mixture: One practical technique is to heat the mixture of the aryl halide, base, catalyst, and solvent under an inert atmosphere for a short period (e.g., 10-15 minutes) before adding the boronic acid.[4] This can allow the active Pd(0) species to form via other pathways (like reduction by a phosphine ligand) and for the oxidative addition with the aryl halide to occur first. The boronic acid is then introduced to a system that is primed for the desired cross-coupling.

Question 4: Can my choice of ligand, base, or solvent influence the extent of homocoupling?

Answer: Absolutely. Each component plays a crucial role in the delicate balance of the catalytic cycle.

  • Ligands: Bulky, electron-rich phosphine ligands are often recommended for challenging Suzuki-Miyaura couplings and can help minimize homocoupling.[11] Ligands like dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine (SPhos) or other biaryl phosphines can promote the desired reductive elimination step to form the cross-coupled product, making it kinetically more favorable than competing side reactions.[12][13] In some cases, using specific ligands like 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) has been shown to suppress homocoupling in oxidative coupling reactions.[14][15]

  • Base: The base is not just a passive activator; its choice can significantly impact the reaction. The base activates the boronic acid by converting it to a more nucleophilic boronate species, which is necessary for transmetalation.[2][16] However, a very strong base or high concentration could potentially accelerate side reactions. Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often effective and less prone to causing degradation than strong hydroxide bases.[13][17] The selectivity of the reaction can be dependent on the amount of base used, suggesting a relationship between the acid-base equilibrium and the catalytic cycle.[16]

  • Solvent: The choice of solvent affects the solubility of all reaction components and can influence the rates of the different steps in the catalytic cycle. Aprotic solvents like dioxane, toluene, or THF, often with a small amount of water, are common.[1] The key is to ensure all components, especially the activated boronate species, are sufficiently soluble to participate effectively in the reaction.

Question 5: Are certain boronic acids more susceptible to homocoupling?

Answer: Yes, the electronic properties of the boronic acid can play a role. Electron-deficient arylboronic acids have been shown to be more prone to homocoupling in some systems.[12][18] Conversely, electron-rich boronic acids can also be problematic under certain conditions.[11] Additionally, some heteroaryl boronic acids are known to be less stable and may undergo protodeboronation (hydrolysis) or other decomposition pathways more readily, which can indirectly lead to lower yields and a more complex product mixture.[1]

Visualizing the Reaction Pathways

To better understand the process, it's helpful to visualize the desired catalytic cycle versus the competing homocoupling pathway.

Suzuki_vs_Homocoupling Fig 1. Competing Catalytic Pathways cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Pathway Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar¹-X ArPdX Ar¹-Pd(II)-X OA->ArPdX TM Transmetalation ArPdX->TM Ar²-B(OH)₂ + Base ArPdAr Ar¹-Pd(II)-Ar² TM->ArPdAr RE Reductive Elimination ArPdAr->RE RE->Pd0 Ar¹-Ar² (Product) Pd0_H Pd(0)L₂ O2_React O₂ Reaction Pd0_H->O2_React O₂ Peroxo L₂Pd(II)-O-O O2_React->Peroxo HC Homocoupling Peroxo->HC 2 x Ar²-B(OH)₂ HC->Pd0_H Ar²-Ar² (Byproduct)

Caption: Desired Suzuki cycle vs. oxygen-mediated homocoupling.

Recommended Experimental Protocols

Protocol 1: General Procedure for Minimizing Homocoupling using a Pd(0) Precatalyst

This protocol is designed for general application and incorporates best practices for avoiding homocoupling by starting with an active Pd(0) catalyst and rigorously excluding oxygen.

  • Glassware Preparation: Ensure all glassware (reaction flask, condenser, etc.) is thoroughly oven-dried or flame-dried and allowed to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

  • Solvent Degassing: Place your chosen solvent (e.g., 1,4-dioxane or toluene) in a separate flask and sparge with Argon or Nitrogen for at least 30 minutes. If using a solvent mixture with water, degas each component separately before mixing.

  • Reagent Addition (under Inert Gas): To the reaction flask equipped with a magnetic stir bar, add the aryl/vinyl halide (1.0 eq), the base (e.g., K₃PO₄, 2.0-3.0 eq), the Pd(0) precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas three times.

  • Solvent Addition: Add the degassed solvent to the reaction flask via a cannula or syringe.

  • Final Degassing & Boronic Acid Addition: Briefly bubble inert gas through the stirred reaction mixture for another 10-15 minutes. Then, add the boronic acid (typically 1.2-1.5 eq) as a solid under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) under a positive pressure of inert gas.

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.

Protocol 2: Procedure using a Pd(II) Precatalyst with a Mild Reducing Agent

This protocol is an alternative for when a Pd(II) source is used, incorporating potassium formate to facilitate a clean reduction to Pd(0).

  • Glassware & Solvent Prep: Follow steps 1 and 2 from Protocol 1 to prepare dry glassware and degassed solvent.

  • Reagent Addition: To the reaction flask, add the aryl/vinyl halide (1.0 eq), the boronic acid (1.2 eq), the base (e.g., K₂CO₃, 2.0 eq), and potassium formate (1.5 eq).[9]

  • Inert Atmosphere: Evacuate and backfill the flask with inert gas three times.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd(II) precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand, if required. The formate will help ensure a rapid and clean reduction to the active Pd(0) catalyst.[9]

  • Reaction & Monitoring: Proceed with heating and monitoring as described in steps 7 and 8 of Protocol 1.

Summary of Key Parameters

For quick reference, the table below summarizes the impact of various reaction parameters on the formation of homocoupling byproducts.

ParameterRecommended Strategy to Minimize HomocouplingRationale
Atmosphere Rigorous exclusion of oxygen (Inert gas sparge, Freeze-Pump-Thaw)Prevents the formation of palladium peroxo species that oxidize the boronic acid.[6][9]
Catalyst Source Use a Pd(0) precatalyst (e.g., Pd₂(dba)₃)Bypasses the in situ reduction step where boronic acid is consumed to form Pd(0).[3]
Pd(II) Precatalyst Add a mild reducing agent (e.g., potassium formate)Promotes clean reduction of Pd(II) to Pd(0) without consuming the boronic acid.[9][10]
Ligand Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos)Accelerates the desired reductive elimination step relative to side reactions.[12][13]
Base Use a moderately strong inorganic base (e.g., K₃PO₄, K₂CO₃)Effectively forms the active boronate species without promoting excessive side reactions.[13][17]
Reagent Addition Consider pre-heating other components before adding boronic acidAllows the active catalyst to form and engage with the electrophile first.[4]
References
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 73(13), 5195-5198. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal Website. [Link]

  • Various Authors. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. [Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 305-310. [Link]

  • Yu, J., et al. (2015). Ligand-promoted oxidative cross-coupling of aryl boronic acids and aryl silanes by palladium catalysis. Angewandte Chemie International Edition, 54(13), 4079-4082. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Boron Reagents in Synthesis, 1-35. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts Website. [Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. [Link]

  • Lenti, D., et al. (2008). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A, 112(24), 5430-5437. [Link]

  • Lima, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry, 2014(16), 3443-3449. [Link]

  • Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(2), 616-624. [Link]

  • Bawane, D. B., & Bhanage, B. M. (2012). The effect of various bases on the Suzuki coupling reaction. ResearchGate. [Link]

  • Yu, J., et al. (2015). Ligand‐Promoted Oxidative Cross‐Coupling of Aryl Boronic Acids and Aryl Silanes by Palladium Catalysis. R Discovery. [Link]

  • Reddit User. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(39), 12513-12518. [Link]

Sources

Technical Support Center: Purification of Boronic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to address the unique challenges encountered during the purification of boronic acids and their derivatives, such as pinacol esters (Bpins). As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common queries regarding the purification of boronic acid reaction products.

Q1: What are the most common impurities I should expect in my crude boronic acid or boronate ester product?

A1: Common impurities typically include unreacted starting materials (e.g., aryl halides), homocoupled byproducts from the boronic acid, and excess reagents like bis(pinacolato)diboron (B2pin2).[1] A very frequent impurity is the corresponding free boronic acid, which can arise from the hydrolysis of boronate esters during the reaction or aqueous workup.[1] Additionally, boronic acids can exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines, especially under anhydrous conditions, which can complicate analysis and purification.[2][3]

Q2: Why does my boronic acid or boronate ester product perform poorly on a standard silica gel column (e.g., streaking, low recovery)?

A2: This is a prevalent and frustrating issue rooted in the fundamental chemistry of boron. The boron atom in boronic acids and their esters is Lewis acidic. It strongly interacts with the Lewis basic silanol groups (Si-OH) on the surface of standard silica gel.[1] This interaction leads to strong adsorption, causing the compound to streak, tail significantly, or fail to elute from the column, resulting in poor separation and low recovery.[1][4] Furthermore, the acidic nature of the silica surface can promote the hydrolysis of sensitive boronate esters back to the more polar boronic acid, which then remains at the baseline.[1]

Q3: Can I proceed to the next step, like a Suzuki-Miyaura coupling, with my crude boronate ester without purification?

A3: In many instances, yes. It is often possible to use a crude boronic acid pinacol (Bpin) ester directly in a subsequent reaction after a simple workup, such as filtration through a plug of Celite or silica gel to remove catalyst residues and inorganic salts.[1] However, the viability of this approach is highly dependent on the tolerance of the next reaction to the specific impurities present in your crude material.[1] A small-scale trial is always recommended to verify compatibility before committing your bulk material.

Q4: What is the simplest way to remove a large amount of unreacted boronic acid from my desired neutral organic product after a reaction?

A4: A basic aqueous wash during liquid-liquid extraction is the most common and effective technique. Boronic acids are weakly acidic and will be deprotonated by a base (e.g., 1-2 M NaOH or K₂CO₃) to form a water-soluble boronate salt.[5][6][7] This salt partitions into the aqueous layer, while your neutral product remains in the organic phase.[5] This method is highly efficient but is not suitable if your desired product is also acidic or is sensitive to basic conditions.[4][5]

Troubleshooting and In-Depth Purification Guides

This section addresses specific experimental problems in a detailed question-and-answer format, providing solutions and the scientific rationale behind them.

Issue 1: My boronic acid pinacol ester (Bpin) shows severe tailing on a TLC plate and gives low or no recovery from a silica gel column.

Core Problem: As mentioned in the FAQs, the Lewis acidic boron atom is binding irreversibly to the silanol groups on the silica surface.[1]

Solutions & Scientific Rationale:

  • Deactivate the Silica Gel: The key is to mitigate the interaction between your compound and the stationary phase.

    • Boric Acid Impregnation: Treating the silica gel with a boric acid solution effectively masks the highly active silanol sites.[1][8] This pre-treatment suppresses the over-adsorption of the pinacol esters, leading to vastly improved elution profiles and recovery.[8]

    • Base Treatment: Adding a small amount of a non-nucleophilic base, such as triethylamine (NEt₃), to the eluent can cap the acidic silanol groups, reducing their ability to bind your compound.[1] This is a quick method, but care must be taken as the basic eluent can affect acid-sensitive compounds.

  • Switch the Stationary Phase:

    • Neutral Alumina: For less polar boronate esters, neutral alumina can be an excellent alternative to silica gel, as it has a different surface chemistry with fewer strongly acidic sites.[1][9]

    • Reversed-Phase (C18) Chromatography: This can be effective, but some boronic acids may still exhibit poor peak shape.[4] It is generally more successful for boronate esters.

Workflow: Troubleshooting Poor Recovery from Silica Gel Chromatography

G start Problem: Low Recovery or Streaking of Bpin from Silica Column cause1 Primary Cause: Lewis Acid (Boron) binds to Lewis Basic Silica (Si-OH) start->cause1 solution_path Solution Strategy: Modify the Stationary Phase cause1->solution_path deactivate Deactivate Silica Gel solution_path->deactivate   Modify Silica switch_phase Switch Stationary Phase solution_path->switch_phase   Change Phase boric_acid Option A: Use Boric Acid-Treated Silica (Suppresses over-adsorption) deactivate->boric_acid base_treat Option B: Add Base (e.g., NEt3) to Eluent (Caps acidic sites) deactivate->base_treat alumina Option C: Use Neutral Alumina (Good for less polar esters) switch_phase->alumina c18 Option D: Use Reversed-Phase (C18) (Alternative polarity) switch_phase->c18

Caption: A flowchart for troubleshooting common issues in Bpin purification.

Issue 2: My product is an oil and co-elutes with impurities, making both chromatography and recrystallization ineffective.

Core Problem: The physical and chemical properties of your product and key impurities are too similar for conventional separation techniques.

Solutions & Scientific Rationale:

  • Derivatization: This powerful strategy involves chemically modifying your crude product mixture to drastically alter the physical properties of one component, allowing for easy separation.

    • Formation of a Diethanolamine (DEA) Adduct: Transesterification of a boronic acid or its ester with diethanolamine forms a stable, zwitterionic adduct. These adducts are often highly crystalline and will precipitate from non-polar solvents like diethyl ether, allowing for simple isolation by filtration while impurities remain in solution.[1][10][11] The pure boronic acid can often be regenerated if needed.

    • Formation of a MIDA Boronate: N-methyliminodiacetic acid (MIDA) boronates are significantly more stable towards chromatography on silica gel than their pinacol ester or free boronic acid counterparts.[1][12] You can convert your crude material to the MIDA boronate, purify it easily by standard chromatography, and then cleave it back to the free boronic acid.

    • Formation of Potassium Trifluoroborate Salts (BF₃K): Boronic acids can be converted to their corresponding trifluoroborate salts. These are typically air-stable, crystalline solids that are much easier to handle and purify by recrystallization than the parent boronic acids.[10]

  • Scavenger Resins: These are solid-supported reagents designed to covalently bind and remove specific types of impurities.

    • For removing excess boronic acid, scavenger resins functionalized with diol or diethanolamine (DEAM) groups are highly effective.[4][5][13] The crude reaction mixture is stirred with the resin or passed through a cartridge. The boronic acid is sequestered by the resin, and the purified product is recovered by simple filtration.[5][14]

Decision Tree: Selecting a Purification Strategy

G start Crude Reaction Product physical_state Is the desired product a solid? start->physical_state recrystallize Attempt Recrystallization or Trituration physical_state->recrystallize Yes chromatography Attempt Column Chromatography (Consider treated silica/alumina) physical_state->chromatography No (Oil) recrystallize_ok Successful? (Check Purity) recrystallize->recrystallize_ok recrystallize_ok->chromatography No finish Pure Product recrystallize_ok->finish Yes chromatography_ok Successful? (Good Separation & Recovery) chromatography->chromatography_ok derivatize Consider Derivatization Strategy chromatography_ok->derivatize No (Co-elution) scavenger Use Scavenger Resin (to remove specific impurity, e.g., excess boronic acid) chromatography_ok->scavenger No (Trace Impurity) chromatography_ok->finish Yes dea_adduct DEA Adduct (for crystallization) derivatize->dea_adduct mida_boronate MIDA Boronate (for chromatography) derivatize->mida_boronate

Sources

enhancing the stability of boronic acids against oxidation and hydrolysis

Author: BenchChem Technical Support Team. Date: January 2026

Boronic Acid Stability Technical Support Center

To: Valued Researchers, Scientists, and Drug Development Professionals From: The Gemini Senior Application Science Team Subject: Enhancing the Stability of Boronic Acids Against Oxidation and Hydrolysis

Welcome to the Technical Support Center. This guide is designed to provide you with in-depth, actionable insights into the common stability challenges associated with boronic acids and their derivatives. As crucial reagents in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, understanding and controlling their stability is paramount to achieving reproducible and high-yielding results.[1][2] This resource combines mechanistic explanations with practical troubleshooting advice and validated protocols to support your research endeavors.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding the instability of boronic acids.

Q1: What are the primary pathways for boronic acid decomposition?

A1: Boronic acids primarily decompose via two pathways: oxidation and protodeboronation (a form of hydrolysis).

  • Oxidation: The boron atom in a boronic acid possesses an empty p-orbital, making it susceptible to attack by nucleophilic oxidizing agents, such as atmospheric oxygen or reactive oxygen species (ROS).[3] This process, often termed autoxidation, leads to the formation of a labile boric ester, which rapidly hydrolyzes to yield an alcohol (or phenol) and boric acid, consuming your desired reagent.[3]

  • Protodeboronation: This is the cleavage of the carbon-boron bond by a proton source, most commonly water.[4] The result is the replacement of the boronic acid group with a hydrogen atom. This side reaction is particularly problematic for electron-rich aryl boronic acids and certain heteroaryl boronic acids, and it can occur even under ambient conditions without a metal catalyst.[4]

Q2: My Suzuki-Miyaura coupling reaction is giving low yields. How can I determine if my boronic acid is degrading?

A2: Low yields are a classic symptom of boronic acid instability. Before troubleshooting the catalytic cycle, it's crucial to verify the integrity of your starting material.

  • Visual Inspection: While not definitive, signs of degradation can sometimes be visual. A pure boronic acid is typically a crisp, white, crystalline solid. Decomposition can lead to discoloration, clumping, or a melted appearance.

  • NMR Spectroscopy: ¹H and ¹¹B NMR are powerful tools. In the ¹H NMR, the appearance of signals corresponding to the protodeboronated arene is a clear indicator of decomposition. For example, if you are using 4-methoxyphenylboronic acid, the presence of anisole signals indicates protodeboronation.

  • LC-MS Analysis: This is a highly sensitive method. You can analyze a sample of your boronic acid to check for the presence of the corresponding phenol/alcohol (from oxidation) or the protodeboronated product.

Q3: What are the best general storage and handling practices for boronic acids?

A3: Proper storage is the first line of defense against decomposition.

  • Atmosphere: Store boronic acids under an inert atmosphere (argon or nitrogen) to minimize contact with oxygen and moisture.

  • Temperature: Refrigeration or freezing is highly recommended, especially for known unstable derivatives like certain heterocyclic, vinyl, and cyclopropyl boronic acids.[5]

  • Light: Protect from light, as photo-oxidation can be a contributing factor.

  • Purity: Use high-purity solvents and reagents when preparing solutions of boronic acids to avoid introducing contaminants that can catalyze decomposition.

Q4: I have a particularly unstable boronic acid. What are my options to make it usable in a cross-coupling reaction?

A4: For inherently unstable boronic acids, converting them into more robust derivatives is the most effective strategy.[5] These derivatives act as "protected" forms that can be stored and handled easily, releasing the active boronic acid in situ during the reaction. The three most common and effective derivatives are:

  • Boronate Esters (e.g., Pinacol Esters): Formed by reacting the boronic acid with a diol like pinacol. They are generally more stable to oxidation and protodeboronation.

  • Potassium Organotrifluoroborate Salts (R-BF₃K): These salts exhibit outstanding air stability and are crystalline, free-flowing solids.[5]

  • N-methyliminodiacetic acid (MIDA) Boronates: These are exceptionally stable, air- and chromatography-stable derivatives that can controllably release the free boronic acid under mild basic conditions, a feature particularly useful for slow, controlled delivery in complex reactions.[5]

Part 2: Troubleshooting Guide

This section provides solutions to specific experimental problems.

Problem 1: My boronic acid is decomposing on silica gel during column chromatography.

  • Causality: The acidic nature of standard silica gel can promote protodeboronation, especially for sensitive boronic acids. The large surface area and presence of bound water exacerbate the issue.

  • Solution 1 (Pre-treatment of Silica): Neutralize the silica gel before use. This can be done by preparing a slurry of silica in a solvent containing a small amount of a non-nucleophilic base, like triethylamine (~1-2% v/v), then evaporating the solvent. This "deactivated" silica is much gentler on the boronic acid.

  • Solution 2 (Alternative Purification): Avoid chromatography if possible. Recrystallization from a suitable solvent system can be an effective purification method for solid boronic acids.[6] Another strategy is an acid-base extraction: dissolve the crude boronic acid in an organic solvent, extract with a mild aqueous base to form the water-soluble boronate salt, wash the aqueous layer to remove non-acidic impurities, and then re-acidify the aqueous layer and extract the purified boronic acid back into an organic solvent.[6]

  • Solution 3 (Derivatization): Convert the boronic acid to a more stable derivative, such as a MIDA boronate, which is known to be stable to silica gel chromatography.[4] You can then purify the MIDA boronate and deprotect it just before use.

Problem 2: I observe significant protodeboronation of my electron-rich aryl boronic acid during my Suzuki reaction.

  • Causality: Electron-donating groups on the aromatic ring increase the electron density of the ipso-carbon, making the C-B bond more susceptible to cleavage by protons (protodeboronation).[4] The water often present in Suzuki coupling conditions (e.g., from hydrated bases like K₃PO₄·H₂O or as a co-solvent) provides the necessary proton source.

  • Solution 1 (Anhydrous Conditions): If the catalytic system allows, use anhydrous solvents and an anhydrous base (e.g., freshly dried K₃PO₄). This minimizes the primary proton source.

  • Solution 2 (Use a Derivative): This is often the best solution. Convert the boronic acid to its corresponding potassium trifluoroborate or MIDA boronate. These are significantly more resistant to protodeboronation. The MIDA boronate strategy is particularly elegant as it releases the boronic acid slowly, keeping its instantaneous concentration low and minimizing side reactions.[5]

  • Solution 3 (Reaction Additives): In some cases, the addition of copper salts, such as Cu(OAc)₂, has been shown to be beneficial, potentially by facilitating a more rapid transmetalation step that outcompetes the decomposition pathway.[5]

Problem 3: My vinyl or 2-heterocyclic boronic acid seems to disappear from the reaction mixture over time.

  • Causality: These classes of boronic acids are notoriously unstable and prone to rapid decomposition through both oxidation and protodeboronation.[5] Their instability often limits their benchtop storage and efficiency in cross-coupling reactions, especially with less reactive coupling partners like aryl chlorides.[5]

  • Solution (Slow-Release Strategy): The use of air-stable MIDA boronates is a general and highly effective solution for these challenging substrates.[5] By using the MIDA derivative, the unstable boronic acid is generated in situ at a controlled rate via slow hydrolysis under the basic reaction conditions. This "slow-release" approach ensures that the concentration of the unstable species remains low, favoring productive cross-coupling over decomposition.[5]

Part 3: Comparative Data and Visual Guides

Table 1: Comparison of Boronic Acid Stabilization Strategies
Derivative TypeStructure ExampleKey AdvantagesKey DisadvantagesBest For
Free Boronic Acid R-B(OH)₂Commercially available, no deprotection needed.Often unstable to air, moisture, and chromatography.Stable, electron-neutral or -poor aryl boronic acids.
Pinacol Boronate R-B(pin)Increased stability to oxidation and protodeboronation; good for purification.Requires a separate deprotection step or direct use in coupling, which can be slower.General improvement of stability for many boronic acids.
Potassium Trifluoroborate [R-BF₃]⁻K⁺Excellent air and moisture stability; crystalline solids.[5]Requires specific conditions for efficient transmetalation; some are still problematic (e.g., 2-pyridyl).[5]Long-term storage and use with robust coupling protocols.
MIDA Boronate R-B(MIDA)Exceptional air, moisture, and chromatographic stability; enables slow-release of the boronic acid.[5]Requires synthesis and a specific set of basic conditions for deprotection/slow release.Inherently unstable boronic acids (heterocyclic, vinyl, etc.) and complex, multi-step syntheses.
Diagrams: Understanding and Solving Instability

A visual representation of the degradation pathways and the strategic solution offered by derivatization.

Boronic_Acid_Instability cluster_0 Problem: Boronic Acid (R-B(OH)₂) Instability cluster_1 Solution: Derivatization for Stability BA R-B(OH)₂ (Unstable Reagent) Ox Oxidation (O₂, ROS) BA->Ox degrades via Hy Protodeboronation (H₂O, Acid) BA->Hy degrades via Deriv Convert to Stable Derivative (e.g., MIDA, BF₃K, Pinacol) BA->Deriv Protect Prod_Ox R-OH + B(OH)₃ (Side Product) Ox->Prod_Ox Prod_Hy R-H + B(OH)₃ (Side Product) Hy->Prod_Hy Storage Stable Storage & Handling Deriv->Storage Reaction Cross-Coupling Reaction (In situ Release) Storage->Reaction Product Desired Product (R-Ar') Reaction->Product

Caption: Workflow for mitigating boronic acid instability via derivatization.

Part 4: Key Experimental Protocols

These protocols provide step-by-step guidance for preparing stabilized boronic acid derivatives.

Protocol 1: Preparation of a Boronic Acid Pinacol Ester

This protocol is a general method for protecting a boronic acid as its more stable pinacol ester.

Materials:

  • Boronic acid (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Anhydrous toluene or THF

  • Dean-Stark apparatus (for toluene) or molecular sieves (for THF)

  • Round-bottom flask, condenser, magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the boronic acid and pinacol.

  • Add anhydrous solvent (e.g., toluene, enough to create a stirrable slurry).

  • If using toluene, attach a Dean-Stark apparatus and condenser. If using THF, add activated 4Å molecular sieves.

  • Heat the mixture to reflux. The reaction involves the removal of water. Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed (typically 2-12 hours).

  • Once complete, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude pinacol ester can often be purified by recrystallization or flash column chromatography on silica gel.

Protocol 2: Preparation of an N-Methyliminodiacetic Acid (MIDA) Boronate

This protocol describes the formation of a highly stable MIDA boronate, ideal for protecting sensitive boronic acids.

Materials:

  • Boronic acid (1.0 equiv)

  • N-methyliminodiacetic acid (MIDA) (1.1 equiv)

  • Dimethyl sulfoxide (DMSO)

  • Round-bottom flask, high-vacuum line

Procedure:

  • In a round-bottom flask, combine the boronic acid and N-methyliminodiacetic acid.

  • Add DMSO (a concentration of ~0.5 M is typical).

  • Heat the mixture to 80-100 °C under vacuum (using a Schlenk line or similar setup). This is critical for removing the water that is formed.

  • Maintain heating under vacuum until all solids have dissolved and a clear solution is formed, and then for an additional 1-2 hours to ensure complete reaction.

  • Cool the reaction mixture to room temperature.

  • The MIDA boronate often precipitates upon cooling or upon addition of a non-polar solvent like diethyl ether.

  • Collect the solid product by filtration, wash with a non-polar solvent, and dry under vacuum. MIDA boronates are typically highly crystalline, air-stable solids.

References

  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

  • Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]

  • Wikipedia. (n.d.). Boronic acid. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

  • Silva, V. L. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

  • S-Cube Mass Transfer. (2023). Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide. [Link]

  • Carbó-Argibay, E., et al. (2024). Modulating Reactivity and Stability of Graphene Quantum Dots with Boron Dopants for Mercury Ion Interaction: A DFT Perspective. MDPI. [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. [Link]

  • Kim, J., & Cheon, C.-H. (2016). Development of Organic Transformations Based on Protodeboronation. ACS Symposium Series. [Link]

  • Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis. [Link]

Sources

Technical Support Center: Overcoming Low Reactivity with Challenging Coupling Partners

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide is designed to provide expert-driven, actionable solutions for one of the most persistent challenges in modern synthesis: achieving high-yielding cross-coupling reactions with unreactive or sterically demanding substrates. Here, we move beyond generic advice to dissect the mechanistic origins of low reactivity and provide targeted troubleshooting strategies in a direct question-and-answer format.

Section 1: Foundational Troubleshooting for Stalled Reactions

Before delving into substrate-specific issues, it's crucial to address the fundamentals. A failing reaction often points to a problem with the core components or setup, not necessarily an insurmountable substrate challenge.

FAQ: General Troubleshooting

Question 1: My cross-coupling reaction shows no conversion, or the yield is extremely low. What are the first things I should check?

Answer: This is the most common issue, and a systematic approach is key. Low reactivity can often be traced back to catalyst deactivation or suboptimal reaction conditions rather than the inherent difficulty of the coupling partners. Before making drastic changes, validate your core setup.

The following workflow provides a logical diagnostic path. It is designed to identify the most common points of failure in a systematic way, saving time and resources.

G start Low/No Conversion Observed reagents 1. Reagent & Setup Integrity Check start->reagents catalyst 2. Catalyst System Optimization reagents->catalyst Reagents & setup are pristine sub1 • Purity of substrates/reagents? • Solvent properly degassed? • Inert atmosphere maintained? reagents->sub1 params 3. Reaction Parameter Adjustment catalyst->params Catalyst system is appropriate sub2 • Active catalyst generated? • Correct ligand for the job? • Using a reliable precatalyst? catalyst->sub2 end Reaction Optimized params->end Parameters are optimized sub3 • Temperature high enough? • Base strength/solubility adequate? • Concentration optimal? params->sub3

Caption: General troubleshooting workflow for failing cross-coupling reactions.

Detailed Breakdown:

  • Reagent & Setup Integrity:

    • Catalyst Deactivation by Oxygen: The active Pd(0) species is highly sensitive to oxygen. Inadequate degassing of solvents is a primary cause of failed reactions, leading to catalyst oxidation and the formation of homocoupled byproducts.[1][2] Ensure your solvent is rigorously degassed (e.g., via freeze-pump-thaw cycles or sparging with an inert gas for 15-30 minutes) and that the reaction is maintained under a positive pressure of argon or nitrogen.[3]

    • Reagent Purity: Impurities in starting materials, particularly amines, can poison the catalyst. If possible, purify substrates and ensure bases are finely powdered and dry.

    • Active Catalyst Generation: If you are not using a pre-formed Pd(0) source or a modern precatalyst, the reduction of the Pd(II) source (e.g., Pd(OAc)₂) to the active Pd(0) species may be failing.[3][4]

  • Catalyst System Optimization:

    • Is the Ligand Right for the Job? Standard, less bulky ligands like PPh₃ are often ineffective for challenging couplings. The problem at hand dictates the ligand choice. For instance, sterically hindered substrates require bulky, electron-rich ligands to facilitate the difficult reductive elimination step.[5]

    • Use a Precatalyst: To ensure consistent and reliable generation of the active catalyst, employ a well-defined, air-stable palladium precatalyst (e.g., an XPhos-Pd-G3).[5][6] This eliminates variability associated with in situ catalyst formation.[7]

  • Reaction Parameter Adjustment:

    • Temperature: Many challenging couplings have high activation energy barriers. If the reaction is clean but sluggish at a standard temperature (e.g., 80-100 °C), a moderate increase in temperature (e.g., to 110-120 °C) can significantly improve the rate.[3]

    • Base: The base is not just a proton scavenger; it plays a critical role in activating the nucleophile (e.g., forming the active boronate species in Suzuki couplings).[3] Ensure the base is strong enough and has sufficient solubility in the reaction medium.

Section 2: Troubleshooting Sterically Hindered Coupling Partners

One of the most common challenges involves substrates with substitution at the ortho-positions, which physically obstructs the metal center and impedes key steps of the catalytic cycle.

FAQ: Sterically Hindered Substrates

Question 2: My Suzuki-Miyaura coupling with a di-ortho-substituted aryl halide and/or a di-ortho-substituted boronic acid is failing. Why is this so difficult?

Answer: This is a classic challenge. The steric bulk near the reaction site creates significant non-bonded interactions that hinder two key steps in the catalytic cycle: transmetalation and reductive elimination . The bulky groups on both coupling partners make it difficult for them to approach the palladium center and for the final C-C bond to form and be released.[5][8]

Question 3: How can I optimize my reaction to couple these hindered fragments?

Answer: To overcome this steric barrier, you need a catalyst system specifically designed to operate effectively in a crowded environment. The goal is to create a more reactive and less sterically encumbered palladium center.

Troubleshooting & Optimization Strategy: Steric Hindrance

ParameterStandard Conditions (Often Fail)Recommended Optimization for Hindered SubstratesRationale & Causality
Ligand PPh₃, dppfBulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos, RuPhos) or N-Heterocyclic Carbenes (NHCs) (e.g., IPr, IMes).[5][7][9]Bulky ligands promote the formation of a monoligated, highly reactive 12-electron Pd(0) species.[7] This less-crowded intermediate is better able to accommodate hindered substrates. The ligand's electron-donating nature also accelerates the rate-limiting oxidative addition and reductive elimination steps.[5][9]
Base Na₂CO₃, K₂CO₃Stronger, non-coordinating bases (e.g., K₃PO₄, Cs₂CO₃, KOtBu).[3][5]Stronger bases are more effective at generating the reactive boronate species required for transmetalation, helping to drive this difficult step forward. For extremely hindered systems, t-BuOK is often the base of choice.[9]
Solvent THF/H₂O, DMELess coordinating, higher-boiling solvents (e.g., Toluene, Dioxane, CPME).[5]These solvents can facilitate the higher temperatures often required and are less likely to compete with the substrates for coordination to the palladium center.
Catalyst Loading 0.5-1 mol%Increase to 2-5 mol% .[5]For particularly recalcitrant substrates, a higher catalyst concentration can be necessary to achieve a reasonable reaction rate and full conversion.
Temperature 80-100 °CIncrease to 100-120 °C .[3]Elevated temperatures provide the necessary energy to overcome the high activation barriers associated with transmetalation and reductive elimination of sterically congested products.
Protocol: Suzuki-Miyaura Coupling of a Di-ortho-Substituted Aryl Bromide

This protocol is a robust starting point for coupling sterically demanding partners.

Materials:

  • Di-ortho-substituted Aryl Bromide (1.0 mmol, 1.0 equiv)

  • Sterically Hindered Boronic Acid (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide, boronic acid, K₃PO₄, and XPhos Pd G3 precatalyst.

  • Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane (to achieve a final concentration of ~0.1 M with respect to the limiting reagent) via syringe.

  • Reaction: Place the vessel in a preheated oil bath or heating block set to 110 °C. Stir the mixture vigorously for 12-24 hours.

  • Monitoring: After cooling to room temperature, an aliquot can be taken, diluted with a suitable solvent (e.g., ethyl acetate), filtered through a small plug of silica, and analyzed by LC-MS or GC-MS to determine conversion.

  • Workup: Upon completion, cool the reaction mixture, dilute with ethyl acetate, and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

Section 3: Activating Electron-Deficient Coupling Partners

Electron-deficient substrates, particularly anilines and phenols, are another class of notoriously difficult coupling partners due to their poor nucleophilicity.

FAQ: Electron-Deficient Nucleophiles

Question 4: I am attempting a Buchwald-Hartwig amination with an electron-deficient aniline (e.g., a nitroaniline or cyanoaniline) and getting very low yield. Why?

Answer: The core issue is the reduced nucleophilicity of the aniline nitrogen.[6] Electron-withdrawing groups (EWGs) on the aromatic ring pull electron density away from the nitrogen atom through both inductive and resonance effects. This makes the nitrogen's lone pair less available to attack the palladium center in the catalytic cycle, rendering the aniline a very poor nucleophile. Standard conditions are often insufficient to promote this coupling.[6][10]

Question 5: What is the best strategy to force the coupling of an electron-deficient aniline?

Answer: Success with these substrates requires a multi-pronged approach focused on creating a highly active catalyst and using a base strong enough to deprotonate the weakly acidic N-H bond.

The following decision tree can guide your catalyst and ligand selection based on the specific challenge.

G start Challenging Substrate hindered Sterically Hindered? start->hindered e_deficient Electron-Deficient Nucleophile? hindered->e_deficient No ligand1 Use Bulky, Electron-Rich Biaryl Phosphine Ligand (e.g., XPhos, RuPhos) hindered->ligand1 Yes ligand2 Use N-Heterocyclic Carbene (NHC) Ligand OR Highly Active Biaryl Phosphine (e.g., BrettPhos) e_deficient->ligand2 Yes base1 Use Strong, Non-Nucleophilic Base (e.g., NaOtBu, KOtBu) ligand1->base1 ligand2->base1 precatalyst Employ Well-Defined Precatalyst (e.g., G3/G4) base1->precatalyst

Caption: Decision tree for catalyst system selection with challenging substrates.

Troubleshooting & Optimization Strategy: Electron-Deficient Anilines

ParameterStandard ConditionsRecommended OptimizationRationale & Causality
Ligand dppf, P(t-Bu)₃Highly electron-donating, bulky biaryl phosphines (e.g., BrettPhos, RuPhos) or NHC ligands .[6]These advanced ligands create a highly electron-rich palladium center. This electron density facilitates the crucial reductive elimination step, which is often rate-limiting with electron-poor amines. Their steric bulk also promotes this step.[6][7]
Base K₂CO₃, Cs₂CO₃Strong, non-nucleophilic alkoxide bases (e.g., NaOtBu, KOtBu, LHMDS).[6]The N-H bond of an electron-deficient aniline is only weakly acidic. A very strong base is required to efficiently deprotonate it, forming the palladium-amido complex necessary for the reaction to proceed.
Precatalyst Pd₂(dba)₃, Pd(OAc)₂Well-defined G3 or G4 precatalysts (e.g., BrettPhos Pd G3).These precatalysts ensure the clean and efficient generation of the active monoligated Pd(0) species, leading to more reproducible results and higher yields, which is critical for difficult couplings.[6]
Solvent Toluene, DioxaneToluene, Dioxane, CPMENon-polar aprotic solvents are generally preferred for Buchwald-Hartwig aminations.
Protocol: Buchwald-Hartwig Amination with an Electron-Deficient Aniline

This protocol is adapted for coupling an aryl halide with a challenging, electron-poor aniline using a modern palladium precatalyst.[6]

Materials:

  • Aryl Halide (1.0 mmol, 1.0 equiv)

  • Electron-Deficient Aniline (1.2 mmol, 1.2 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • BrettPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)

  • Toluene (anhydrous, degassed)

Procedure:

  • Glovebox Setup: Due to the air-sensitivity of the reagents and catalyst, this reaction is best performed in an inert atmosphere glovebox.

  • Vessel Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide, the electron-deficient aniline, sodium tert-butoxide, and the BrettPhos Pd G3 Precatalyst.

  • Solvent Addition: Add degassed toluene (to achieve a final concentration of ~0.2 M).

  • Reaction: Seal the vial tightly with a screw cap. Remove the vial from the glovebox and place it in a preheated heating block at 100-110 °C. Stir vigorously for 16-24 hours.

  • Monitoring & Workup: Follow steps 5-7 from the Suzuki protocol above.

Section 4: Activating Unreactive C-X Bonds

Not all challenges come from the nucleophile. Electrophiles with strong carbon-halogen (C-X) or carbon-oxygen (C-O) bonds can render the oxidative addition step insurmountably slow under standard conditions.

FAQ: Unreactive Electrophiles

Question 6: My coupling reaction with an aryl chloride is not working. I know aryl chlorides are less reactive than bromides or iodides, but why?

Answer: The low reactivity of aryl chlorides is due to the high bond dissociation energy of the C-Cl bond compared to C-Br and C-I bonds.[11] The oxidative addition of a Pd(0) catalyst into this strong bond is thermodynamically and kinetically less favorable, making it the rate-limiting step of the entire catalytic cycle.[12] To overcome this, you need a catalyst that is exceptionally reactive in the oxidative addition step.

Question 7: What are the best methods to activate aryl chlorides or other unreactive electrophiles like tosylates or phenol derivatives?

Answer: Similar to other challenges, the solution lies in using highly active, specialized catalyst systems. For aryl chlorides, the ligands must be extremely electron-donating to enrich the palladium center, making it a better nucleophile to attack the C-Cl bond.

  • For C-Cl Bonds: Use catalyst systems with very electron-rich and bulky ligands. Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) and NHC ligands are the state-of-the-art for this purpose.[5][12]

  • For C-O Bonds (Phenol Derivatives): While palladium catalysis can be used for some activated C-O bonds (like triflates), nickel catalysis has emerged as a superior platform for activating more robust C-O bonds found in tosylates, mesylates, and even phenol esters or carbamates.[13][14] Nickel catalysts often operate via different mechanisms, including single-electron pathways, that are more effective at cleaving these strong bonds.[7][14]

References

  • On the role of additives in alkyl–alkyl Negishi cross-couplings.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed.
  • Additive effects on palladium-catalyzed deprotonative-cross-coupling processes (DCCP) of sp3 C–H bonds in diarylmethanes. Chemical Science (RSC Publishing).
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
  • Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines. Benchchem.
  • catalyst selection for difficult Suzuki couplings with functionalized boronic acids. Benchchem.
  • Overcoming low yields in Suzuki coupling with functionalized boronic acids. Benchchem.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI.
  • Technical Support Center: Troubleshooting Cross-Coupling Reactions. Benchchem.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substr
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
  • Activation of C–O and C–N Bonds Using Non-Precious-Metal Catalysis.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI.
  • Activation of C–O and C–N Bonds Using Non-Precious-Metal C
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

Sources

microwave-assisted Suzuki coupling for accelerated reaction times

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for microwave-assisted Suzuki coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development who are looking to leverage the speed and efficiency of microwave synthesis for this powerful C-C bond-forming reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments. The guidance provided is based on established principles and field-proven insights to help you optimize your reactions for higher yields, purity, and faster completion times.

The Advantage of Microwave-Assisted Suzuki Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its versatility and functional group tolerance.[1][2] When conducted under microwave irradiation, the reaction times can be dramatically reduced from hours to mere minutes.[3] This acceleration is due to the efficient and uniform heating of the reaction mixture by microwaves, which can lead to increased reaction rates, higher yields, and improved product purity by minimizing the formation of byproducts.[3][4][5]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that you may encounter during your microwave-assisted Suzuki coupling experiments. The solutions are presented in a question-and-answer format, explaining the underlying causality for each recommendation.

Q1: My reaction yield is low or non-existent. What are the likely causes and how can I improve it?

Low yields are a common frustration, but can often be resolved by systematically evaluating the reaction components and conditions.

Possible Causes & Solutions:

  • Inactive Catalyst: The active Pd(0) species may not have formed or could have been deactivated. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, ensure your conditions are suitable for its reduction to Pd(0).[6] Consider switching to a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.[6] Rigorous degassing of your solvent and reaction vessel with an inert gas (Argon or Nitrogen) is crucial to prevent catalyst oxidation.[6][7]

  • Poor Oxidative Addition: This step can be sluggish, especially with electron-rich or sterically hindered aryl halides.[6][8] To facilitate oxidative addition, consider using more electron-rich and bulky phosphine ligands, such as SPhos or XPhos.[6][9][10] Increasing the reaction temperature can also help overcome the activation barrier for this step.[6]

  • Inefficient Transmetalation: The boronic acid may not be sufficiently activated. The choice of base is critical here.[1] A stronger base like K₃PO₄ or Cs₂CO₃ can promote the formation of the more reactive boronate species.[1][6][7][11] The solubility of the base is also important; ensure it is finely powdered and consider adding a small amount of water to solvents like dioxane or THF to improve its solubility.[6]

  • Incorrect Solvent Choice: The solvent plays a significant role in both dissolving the reactants and in microwave absorption. Polar solvents like DMF, acetonitrile, or aqueous mixtures with ethanol or THF are often effective.[3][9] If solubility is an issue, a different solvent system may be required.[6][9]

Q2: I'm observing significant amounts of side products, such as homocoupled or debrominated products. How can I minimize these?

The formation of byproducts can complicate purification and reduce the yield of your desired product.

Possible Causes & Solutions:

  • Homocoupling: This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of Pd(II) species and oxygen.[8] Thoroughly degassing the reaction mixture is the first line of defense. Using a Pd(0) catalyst or ensuring the complete reduction of a Pd(II) precatalyst can also minimize this side reaction.

  • Debromination/Protodeboronation: This is the replacement of the bromine on the aryl halide or the boronic acid group with a hydrogen atom. This can be a significant issue with sterically hindered substrates.[12] Using anhydrous conditions and a non-aqueous base like K₃PO₄ can sometimes mitigate this.[6][9] In some cases, switching to a more stable boronic acid derivative, such as a pinacol ester (BPin) or a trifluoroborate salt, can be beneficial.[6]

  • Reaction Temperature Too High: While microwaves provide rapid heating, excessive temperatures can lead to thermal decomposition of reactants or products.[6] It is possible to use a lower bulk temperature while still benefiting from microwave heating by employing simultaneous cooling with compressed air.[13] This technique can improve product purity and yield.[13]

Q3: My reaction is not going to completion, even after extended microwave irradiation. What should I try next?

An incomplete reaction can be due to a number of factors that slow down the catalytic cycle.

Possible Causes & Solutions:

  • Insufficient Catalyst Loading: While it's desirable to use low catalyst loadings, some challenging substrates may require a higher amount of catalyst to achieve full conversion. Try incrementally increasing the catalyst loading.

  • Ligand Incompatibility: The chosen ligand may not be optimal for your specific substrates. Screening a few different ligands with varying steric and electronic properties can be a valuable exercise.[14] For example, bulky, electron-rich ligands are often effective for challenging couplings.[8][10]

  • Base Strength and Solubility: As mentioned earlier, the base is crucial. If you are using a mild base like Na₂CO₃, switching to a stronger, more soluble base like Cs₂CO₃ or K₃PO₄ could accelerate the reaction.[1][7][11]

  • Microwave Power and Temperature Settings: Ensure your microwave reactor is properly calibrated and that the temperature you are measuring is accurate. Experiment with slightly higher temperatures or different power settings, but be mindful of potential decomposition.

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions about the practical aspects of running microwave-assisted Suzuki coupling reactions.

  • What is a good starting point for reaction conditions? A common starting point is to use an aryl bromide, 1.2 equivalents of an arylboronic acid, a Pd(II) catalyst like Pd(dppf)Cl₂ or a Pd(0) catalyst like Pd(PPh₃)₄, and a base such as K₂CO₃ or K₃PO₄ in a solvent system like dioxane/water or DMF.[1][3][15] A typical microwave setting would be 100-150°C for 10-30 minutes.[15][16]

  • How do I choose the right solvent? The ideal solvent should dissolve all reactants and have a high dielectric constant for efficient microwave absorption.[5] Common choices include DMF, DMAc, acetonitrile, ethanol/water mixtures, and THF/water mixtures.[3][9] The use of water as a solvent is often encouraged as it is environmentally friendly and can simplify catalyst recycling.[17]

  • Which base should I use? The choice of base depends on the substrates and solvent. Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are widely used.[1] For sensitive functional groups, milder bases like KF or NaHCO₃ might be necessary.[9][12] Organic bases are generally less effective than inorganic bases for this reaction.[1]

  • Can I use aryl chlorides in microwave-assisted Suzuki coupling? Yes, but aryl chlorides are generally less reactive than aryl bromides or iodides.[8] To successfully couple aryl chlorides, you will likely need to use more electron-rich and bulky ligands, a stronger base, and potentially higher temperatures.[8][10]

  • Is it necessary to use an inert atmosphere? Yes, it is highly recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation and deactivation of the palladium catalyst.[6][7]

Experimental Protocols

General Protocol for Microwave-Assisted Suzuki Coupling

This protocol provides a general starting point that should be optimized for your specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, 5 mL)

  • Microwave reaction vial with a stir bar

Procedure:

  • To a microwave reaction vial, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Set the reaction temperature to 120°C, the power to a maximum of 300 W, and the reaction time to 15 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Workup the reaction by diluting with an organic solvent (e.g., ethyl acetate), washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Process

The Suzuki Coupling Catalytic Cycle

Suzuki_Cycle cluster_main Suzuki Coupling Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: A simplified diagram of the Suzuki coupling catalytic cycle.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Incomplete Reaction catalyst Check Catalyst (Activity, Loading) start->catalyst conditions Optimize Conditions (Temp, Time, Solvent) catalyst->conditions Catalyst OK success Successful Reaction catalyst->success Issue Resolved reagents Verify Reagents (Base, Ligand, Boronic Acid) conditions->reagents Conditions Optimized conditions->success Issue Resolved reagents->success Issue Resolved

Caption: A decision tree for troubleshooting low-yield Suzuki reactions.

References

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Fast, Easy, Clean Chemistry by Using Water as a Solvent and Microwave Heating: The Suzuki Coupling as an Illustration. (2015). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Simple and Rapid Microwave-Assisted Suzuki-Miyaura Cross-coupling in Betaine/Glycerol Natural Eutectic Solvent. (2022). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. (2006). Baxendale Group. Retrieved January 16, 2026, from [Link]

  • Efficient microwave-assisted Suzuki-Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). PubMed Central. Retrieved January 16, 2026, from [Link]

  • Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. (2015). ScholarWorks @ UTRGV. Retrieved January 16, 2026, from [Link]

  • Microwave-Assisted Suzuki Cross-Coupling Reaction, a Key Step in the Synthesis of Polycyclic Aromatic Hydrocarbons and Their Metabolites. (2020). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Screening of different bases for Suzuki coupling. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2020). MDPI. Retrieved January 16, 2026, from [Link]

  • s Microwave-Assisted: An Efficient Aqueous Suzuki-Miyaura Cross-Coupling Reaction of the Substituted 1H-1,2,3-Triazoles. (2022). Bentham Science Publishers. Retrieved January 16, 2026, from [Link]

  • Screening of different ligands for Suzuki coupling. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2018). MDPI. Retrieved January 16, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (2022). Yoneda Labs. Retrieved January 16, 2026, from [Link]

  • Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions. (1999). ACS Publications. Retrieved January 16, 2026, from [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. (2021). RSC Publishing. Retrieved January 16, 2026, from [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate. Retrieved January 16, 2026, from [Link]

  • How to approach choosing reaction conditions for Suzuki? (2024). Reddit. Retrieved January 16, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2023). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... (2021). RSC Advances (RSC Publishing). Retrieved January 16, 2026, from [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? (2016). Reddit. Retrieved January 16, 2026, from [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). RSC Publishing. Retrieved January 16, 2026, from [Link]

  • A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids. (2004). ACS Publications. Retrieved January 16, 2026, from [Link]

  • Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. (2006). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]

Sources

Validation & Comparative

A Researcher's Guide to Kinetic Analysis of Suzuki-Miyaura Reactions: A Comparative Study of Palladium Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are core structures in numerous pharmaceuticals and functional materials. The efficiency of this palladium-catalyzed reaction is critically dependent on the choice of ligand coordinated to the palladium center. This guide provides an in-depth technical comparison of the performance of different palladium ligands through the lens of kinetic analysis, offering insights into how ligand choice can be leveraged to optimize reaction outcomes.

The narrative that follows is grounded in established mechanistic principles and supported by experimental data from peer-reviewed literature. We will explore the causality behind experimental design for kinetic studies, present comparative data, and delve into the mechanistic implications of ligand structure on the catalytic cycle.

The Pivotal Role of Ligands in the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction follows a well-established catalytic cycle involving a palladium catalyst.[1] This cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] The ligand, typically a phosphine or an N-heterocyclic carbene (NHC), plays a crucial role in modulating the electronic and steric environment of the palladium center, thereby influencing the rate of each of these elementary steps.[3][4]

Bulky and electron-rich ligands, for instance, are known to accelerate both the oxidative addition of the aryl halide to the Pd(0) complex and the final reductive elimination step that forms the C-C bond and regenerates the catalyst.[3] The ligand's properties can also impact the transmetalation step, where the organic group is transferred from the organoboron reagent to the palladium center.[5] Understanding these structure-activity relationships through kinetic analysis is paramount for rational catalyst design and reaction optimization.

Experimental Design for Comparative Kinetic Analysis

A robust kinetic analysis provides quantitative data on reaction rates, allowing for a direct comparison of ligand performance. A typical experimental workflow for monitoring the progress of a Suzuki-Miyaura coupling reaction is outlined below.

Experimental Protocol: Monitoring Suzuki-Miyaura Reaction Kinetics

Materials:

  • Palladium precatalyst (e.g., Pd(OAc)₂)

  • Phosphine or NHC ligands (e.g., Buchwald-type ligands, Josiphos-type ligands, NHCs)

  • Aryl halide (e.g., bromobenzene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., toluene, dioxane)

  • Internal standard (e.g., dodecane)

  • Reaction vials and a temperature-controlled reaction block

  • Analytical instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS), High-Performance Liquid Chromatograph (HPLC), or Nuclear Magnetic Resonance (NMR) spectrometer.[6][7]

Procedure:

  • Reaction Setup: In a series of reaction vials, combine the palladium precatalyst, the specific ligand being tested, the aryl halide, the arylboronic acid, the base, and the internal standard.

  • Initiation: Seal the vials and add the degassed solvent via syringe. Place the vials in the pre-heated reaction block to initiate the reaction.

  • Sampling: At predetermined time intervals, withdraw an aliquot from each reaction vial.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it with a suitable solvent and filtering it through a short plug of silica gel to remove the catalyst and base.

  • Analysis: Analyze the quenched samples using GC-MS, HPLC, or NMR to determine the concentration of the starting materials and the product relative to the internal standard.

  • Data Processing: Plot the concentration of the product as a function of time to obtain the reaction progress curve. The initial rate of the reaction can be determined from the initial slope of this curve.

Visualizing the Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction and Monitoring cluster_analysis Data Acquisition and Analysis prep1 Combine Pd precatalyst, ligand, aryl halide, boronic acid, base, and internal standard in vials prep2 Seal vials and add degassed solvent prep1->prep2 react Initiate reaction in temperature-controlled block prep2->react sample Withdraw aliquots at timed intervals react->sample Time-course quench Quench reaction in aliquots sample->quench analyze Analyze quenched samples (GC-MS, HPLC, NMR) quench->analyze process Plot product concentration vs. time analyze->process calculate Determine initial reaction rates process->calculate

Caption: Workflow for kinetic analysis of Suzuki-Miyaura reactions.

Presentation and Interpretation of Kinetic Data

The primary output of a kinetic study is a set of reaction progress curves for each ligand. From these curves, key kinetic parameters such as the initial rate, turnover frequency (TOF), and rate constants can be derived.[8][9] These quantitative metrics provide a direct and objective comparison of ligand efficiency.

Table 1: Comparative Kinetic Data for Different Palladium Ligands in a Model Suzuki-Miyaura Reaction

Ligand TypeExample LigandKey Structural FeatureInitial Rate (M/s)Turnover Frequency (TOF) (s⁻¹)Rate-Determining Step
Monophosphine PPh₃TriphenylphosphineLowLowOxidative Addition
Bulky Monophosphine P(t-Bu)₃Tri(tert-butyl)phosphineModerateModerateTransmetalation
Buchwald-type SPhosBiarylphosphineHighHighOften Transmetalation
Josiphos-type JOSIPHOS SL-J009-1FerrocenylphosphineHighHighVaries with substrate
N-Heterocyclic Carbene IPrImidazolylideneHighHighVaries with substrate

Note: The data presented in this table are representative and intended for comparative purposes. Actual values will vary depending on the specific reaction conditions (substrates, base, solvent, temperature).

The data in Table 1 illustrates that more sterically demanding and electron-rich ligands, such as the Buchwald-type and NHC ligands, generally lead to significantly higher reaction rates and catalyst turnover frequencies compared to simpler phosphines like PPh₃.[3][10] This enhancement is attributed to their ability to promote the formation of highly reactive, monoligated Pd(0) species, which readily undergo oxidative addition.[3]

Mechanistic Implications of Ligand Effects

The kinetic data, when coupled with mechanistic studies, provides a deeper understanding of how ligands influence the individual steps of the Suzuki-Miyaura catalytic cycle.

The Suzuki-Miyaura Catalytic Cycle and Ligand Influence

G pd0 Pd(0)L_n oadd Oxidative Addition pd0->oadd + Ar-X pd2_1 Ar-Pd(II)-X(L_n) oadd->pd2_1 l_oadd Ligand bulk and electron donation accelerate this step. oadd->l_oadd trans Transmetalation pd2_1->trans + Ar'-B(OR)₂ pd2_2 Ar-Pd(II)-Ar'(L_n) trans->pd2_2 l_trans Ligand properties can influence the rate of this step. trans->l_trans redel Reductive Elimination pd2_2->redel redel->pd0 Regeneration product Ar-Ar' redel->product l_redel Bulky ligands promote reductive elimination. redel->l_redel

Caption: The Suzuki-Miyaura catalytic cycle with ligand influence points.

  • Oxidative Addition: This is often the rate-determining step, especially with less reactive aryl chlorides.[11] Bulky, electron-donating ligands facilitate the dissociation of a ligand from the Pd(0) complex to form a more reactive, coordinatively unsaturated species.[3][12] This, in turn, accelerates the oxidative addition of the aryl halide.

  • Transmetalation: The exact mechanism of transmetalation is still a subject of research, but it is understood that the nature of the ligand can influence its rate.[2] In some cases, particularly with sterically hindered substrates, the transmetalation step can become rate-limiting.[13]

  • Reductive Elimination: This final step, which forms the desired biaryl product, is also promoted by bulky ligands.[5] The steric pressure exerted by the ligand facilitates the collapse of the diarylpalladium(II) intermediate to release the product and regenerate the active Pd(0) catalyst.

Conclusion and Recommendations

The kinetic analysis of Suzuki-Miyaura reactions provides invaluable quantitative data for the rational selection of palladium ligands. The evidence strongly indicates that for many applications, particularly those involving challenging substrates, the use of bulky and electron-rich phosphine ligands, such as the Buchwald-type ligands, or N-heterocyclic carbenes, offers significant advantages in terms of reaction rates and overall efficiency.

For researchers in drug development and process chemistry, where optimization of yield, reaction time, and catalyst loading are critical, a thorough kinetic comparison of a small library of state-of-the-art ligands is a highly recommended initial step. This data-driven approach not only aids in selecting the optimal catalyst system but also provides a deeper mechanistic understanding that can guide future reaction development and troubleshooting.

References

  • Suzuki reaction - Wikipedia. [Link]

  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Molecular Catalysis A: Chemical, 324(1-2), 39-47. [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. [Link]

  • What's the role of the phosphine ligand in Suzuki couplings? : r/chemistry - Reddit. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. [Link]

  • Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends - OUCI. [Link]

  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling - Vapourtec. [Link]

  • Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements - ACS Publications. [Link]

  • Recent Advances in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions: Exploration of Catalytic Systems, Reaction Parameters, and Ligand Influences: A Review | Request PDF - ResearchGate. [Link]

  • From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State - FULIR. [Link]

  • Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends | Request PDF - ResearchGate. [Link]

  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]

  • Kinetics curves of the Suzuki–Miyaura reaction with various catalysts - ResearchGate. [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC - NIH. [Link]

  • Catalytic performance and kinetic analysis for Suzuki coupling... - ResearchGate. [Link]

  • Recent advances in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions: Exploration of catalytic systems, react… - OUCI. [Link]

  • Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings | ChemRxiv. [Link]

  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed. [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing). [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. [Link]

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A Senior Application Scientist's Guide to Product Structure Validation: A Comparative Analysis of Advanced Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development, the unambiguous confirmation of a product's molecular structure is not merely a regulatory checkbox; it is the bedrock of safety and efficacy. For researchers, scientists, and drug development professionals, selecting the appropriate analytical tool to interrogate a molecule's architecture is a critical decision that influences the entire development pipeline. Trivial errors in structural assignment can lead to misleading structure-activity relationships (SAR), costing invaluable time and resources.[1] This guide provides an in-depth, comparative analysis of three cornerstone spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Circular Dichroism (CD)—offering field-proven insights into their application for validating the structure of both small molecules and complex biologics.

Our approach is grounded in the principle that a robust analytical strategy is a self-validating one. We will not just list protocols but explain the causality behind experimental choices, empowering you to build a comprehensive and orthogonal analytical package that ensures the integrity of your therapeutic candidate.

Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Standard for Atomic-Level Structure Elucidation

NMR spectroscopy stands as the undisputed gold standard for the unambiguous determination of molecular structure. It operates by probing the magnetic properties of atomic nuclei within a molecule, providing a detailed map of atomic connectivity and spatial arrangement.[2] This technique is unique in its ability to provide comprehensive structural information in a solution state that can mimic physiological conditions, offering insights into the molecule's dynamic nature.[3]

Core Applications in Structural Validation
  • Small Molecules: For new chemical entities (NCEs), NMR is indispensable. One-dimensional (1D) ¹H and ¹³C NMR spectra provide primary confirmation of the carbon-hydrogen framework, while two-dimensional (2D) experiments (e.g., COSY, HSQC, HMBC) reveal through-bond and through-space correlations to definitively piece together the molecular puzzle.[3][4] It is a powerful tool for identifying impurities, determining isomeric composition, and performing quantitative analysis (qNMR) without the need for analyte-specific reference standards.[2][5][6]

  • Biologics: While X-ray crystallography provides high-resolution solid-state structures, NMR is uniquely suited for assessing the Higher Order Structure (HOS) of proteins in solution.[7] 2D ¹H-¹⁵N or ¹H-¹³C HSQC spectra serve as highly sensitive "fingerprints" of a protein's folded state.[8] Even subtle changes in the chemical environment of a single atom due to conformational shifts, ligand binding, or formulation changes can be detected, making it a critical tool for demonstrating biosimilarity and assessing stability.[8][9]

Experimental Workflow: 2D ¹H-¹³C HSQC for Protein HOS Assessment

The following protocol outlines a self-validating workflow for assessing the structural integrity of a protein therapeutic. The causality is clear: by correlating each proton with its directly attached carbon, we generate a unique fingerprint. Any deviation in this fingerprint between batches or compared to a reference standard indicates a structural change.

Protocol Steps:

  • Sample Preparation (The Foundation):

    • Dissolve the lyophilized protein in a deuterated buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl in 90% H₂O/10% D₂O, pH 6.5). The D₂O provides the field frequency lock for the spectrometer.

    • Concentration should be optimized, typically in the range of 0.1-1 mM. For ¹³C-HSQC, isotopic labeling (¹³C enrichment) of the protein is often required to overcome the low natural abundance of ¹³C and achieve reasonable signal-to-noise in a timely manner.[3]

    • Filter the sample to remove any aggregates that could degrade spectral quality.

  • Instrument Setup & Calibration:

    • Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for maximum sensitivity.

    • Tune and match the probe to the sample.

    • Calibrate pulse widths, particularly the 90° pulses for ¹H and ¹³C, to ensure efficient magnetization transfer.

  • Data Acquisition:

    • Acquire a 1D ¹H spectrum first to confirm sample integrity and proper concentration.[8]

    • Set up a standard 2D ¹H-¹³C HSQC experiment. The pulse sequence transfers magnetization from the highly sensitive protons to the less sensitive carbons, enhancing the signal.[3]

    • Key parameters include spectral widths in both dimensions, number of scans, and acquisition time. An experiment on a ~0.5 mM sample might take several hours.

  • Data Processing & Analysis:

    • Apply appropriate window functions (e.g., sine-bell) and perform Fourier transformation.

    • Reference the spectrum using an internal standard or externally calibrated values.

    • The resulting spectrum will show a cross-peak for each unique C-H bond in the molecule. The dispersion of these peaks, particularly in the methyl region for proteins, is a hallmark of a well-folded structure.[8]

Visualizing the NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis p1 Dissolve Protein in D2O Buffer p2 Filter Sample p1->p2 a1 Instrument Calibration (Tuning, Pulses) p2->a1 a2 Acquire 1D ¹H Spectrum a1->a2 a3 Acquire 2D ¹H-¹³C HSQC a2->a3 d1 Fourier Transform & Referencing a3->d1 d2 Spectral Overlay & Comparison d1->d2 d3 HOS Assessment d2->d3

Caption: Workflow for protein HOS assessment using 2D NMR.

Comparative Data: NMR Techniques
TechniqueInformation ProvidedResolutionTypical Sample Conc.Key Advantage
1D ¹H NMR Overall structural profile, presence of excipients, folding state.[8]Low> 25 µMRapid assessment (minutes).
2D ¹H-¹³C HSQC Unique fingerprint of C-H correlations, sensitive to HOS changes.[8]Atomic> 100 µM (¹³C labeled)High-resolution fingerprint of folded state.
2D ¹H-¹⁵N HSQC Fingerprint of backbone amide N-H, sensitive to backbone conformation.[8]Atomic> 100 µM (¹⁵N labeled)Directly probes the protein backbone.
qNMR Absolute concentration/purity of small molecules.[6]AtomicAnalyte dependentPrimary ratio method, no specific standard needed.[10]

Chapter 2: Mass Spectrometry (MS): Unrivaled Sensitivity for Mass and Sequence

Mass spectrometry is a powerhouse analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Its defining features are exceptional sensitivity, high resolution, and the ability to provide precise molecular weight information, making it fundamental to biopharmaceutical development and quality control.[11][12][13]

Core Applications in Structural Validation
  • Small Molecules: MS provides rapid and accurate confirmation of the molecular weight of a synthesized compound. When coupled with fragmentation techniques (MS/MS), it can help elucidate the structure of unknown impurities or metabolites.[14]

  • Biologics: MS is indispensable for confirming the primary structure of protein therapeutics.[15]

    • Intact Mass Analysis: Verifies the molecular weight of the entire protein, quickly confirming correct synthesis and identifying major post-translational modifications (PTMs).[16]

    • Peptide Mapping: This "bottom-up" approach involves digesting the protein into smaller peptides, which are then analyzed by LC-MS/MS. This workflow confirms the amino acid sequence, identifies and localizes PTMs like glycosylation and oxidation, and maps disulfide bonds.[12][17][18]

Experimental Workflow: Peptide Mapping by LC-MS/MS

This protocol is a self-validating system for primary sequence confirmation. By matching the experimentally determined masses of the peptide fragments (and their subsequent fragments) to a theoretical digest of the expected sequence, we achieve high-confidence verification.

Protocol Steps:

  • Denaturation, Reduction, and Alkylation:

    • Denature the protein in a chaotropic agent (e.g., urea) to unfold it and make cleavage sites accessible.

    • Reduce disulfide bonds using a reducing agent like dithiothreitol (DTT).

    • Alkylate the resulting free thiols with a reagent such as iodoacetamide (IAM) to prevent them from reforming.

  • Enzymatic Digestion:

    • Exchange the sample into a digestion-compatible buffer (e.g., ammonium bicarbonate).

    • Add a specific protease, most commonly trypsin, which cleaves C-terminal to lysine and arginine residues. Incubate for several hours or overnight.

  • LC-MS/MS Analysis:

    • Inject the peptide mixture onto a reverse-phase liquid chromatography (LC) system (e.g., a C18 column).

    • The peptides are separated based on hydrophobicity and eluted directly into the ion source (typically electrospray ionization, ESI) of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[12]

    • The mass spectrometer cycles between MS1 scans (measuring the m/z of the eluting peptides) and MS2 scans (selecting a specific peptide, fragmenting it, and measuring the m/z of the fragments).

  • Data Analysis:

    • The acquired MS/MS spectra are searched against an in silico digest of the target protein's sequence using software like Mascot or Sequest.

    • The software matches the experimental fragment ions to theoretical fragments, thereby identifying the peptide sequence.

    • The identified peptides are then assembled to confirm the protein's primary sequence, aiming for >95% sequence coverage. PTMs are identified as mass shifts on specific residues.

Visualizing the Peptide Mapping Workflow

MS_Workflow cluster_prep Protein Digestion cluster_acq LC-MS/MS Analysis cluster_proc Data Analysis p1 Denature & Reduce p2 Alkylate p1->p2 p3 Digest with Trypsin p2->p3 a1 LC Separation (Reverse Phase) p3->a1 a2 MS1 Scan (Peptide Mass) a1->a2 a3 MS2 Scan (Fragmentation) a2->a3 d1 Database Search (Mascot/Sequest) a3->d1 d2 Sequence Coverage Calculation d1->d2 d3 PTM Identification d2->d3

Caption: Bottom-up workflow for protein sequence validation.

Comparative Data: Mass Spectrometry Techniques
TechniqueInformation ProvidedMass AccuracyResolutionKey Advantage
MALDI-TOF Intact mass, rapid screening.ModerateModerateHigh throughput, tolerant to buffers/salts.
ESI-QTOF Intact mass, peptide mapping, PTMs.[12]High (<5 ppm)HighSoft ionization preserves non-covalent complexes.
ESI-Orbitrap Intact mass, peptide mapping, HOS (with HDX).Very High (<2 ppm)Very HighUnsurpassed mass accuracy and resolution.
HDX-MS Protein dynamics, conformational changes, epitope mapping.[15][19]HighHighProbes solvent accessibility of protein backbone.[20]

Chapter 3: Circular Dichroism (CD) Spectroscopy: A Rapid Monitor of Secondary Structure

Circular Dichroism (CD) spectroscopy is a fast and relatively simple technique that provides information about the secondary structure of chiral molecules, particularly proteins. It measures the difference in absorption of left- and right-handed circularly polarized light.[21] This differential absorption is sensitive to the regular, repeating backbone conformations of α-helices and β-sheets.

Core Applications in Structural Validation
  • Biologics: CD is almost exclusively used for biologics. Its primary role is to assess the secondary structure and folding integrity of a protein.[22] In the far-UV region (190-250 nm), the peptide backbone absorption gives rise to a characteristic spectrum.[23] It is widely used in formulation development and stability studies to monitor conformational changes induced by temperature, pH, or excipients, and for demonstrating structural similarity between a biosimilar and a reference product.[18][23][24]

Experimental Workflow: Far-UV CD for Secondary Structure

This protocol provides a rapid check on the structural integrity of a protein. The self-validating aspect comes from comparing the acquired spectrum to a well-characterized reference standard. A match in spectral shape and intensity confirms the conservation of secondary structure.

Protocol Steps:

  • Sample & Buffer Preparation:

    • This is the most critical step. Buffers must be chosen that have low absorbance in the far-UV region. Chloride ions, for example, have high absorbance below 200 nm and should be avoided. Use a suitable buffer like sodium phosphate.

    • Prepare the protein sample at a concentration typically between 0.1 and 0.5 mg/mL.

    • Prepare a buffer blank with the exact same composition as the sample buffer.

  • Instrument Setup:

    • Turn on the instrument's nitrogen purge and allow it to stabilize to displace oxygen, which absorbs in the far-UV.

    • Select a quartz cuvette with an appropriate path length (e.g., 1 mm).

  • Data Acquisition:

    • Acquire a baseline spectrum using the buffer blank. This spectrum will be subtracted from the sample spectrum.

    • Acquire the spectrum of the protein sample, typically scanning from 260 nm down to ~190 nm.

    • Multiple scans are usually averaged to improve the signal-to-noise ratio.

  • Data Processing & Analysis:

    • Subtract the buffer baseline from the sample spectrum.

    • Convert the raw data (ellipticity) to Mean Residue Ellipticity (MRE) to normalize for concentration, path length, and the number of amino acids.

    • The resulting spectrum can be visually compared to a reference. For example, α-helical proteins show characteristic negative bands near 222 nm and 208 nm.[23][24]

    • Optionally, use deconvolution algorithms to estimate the percentage of α-helix, β-sheet, and random coil structures.[23][25]

Visualizing the CD Analysis Workflow

CD_Workflow prep Prepare Sample & Low-UV Absorbance Buffer setup Instrument Setup (N2 Purge, Cuvette) prep->setup baseline Acquire Buffer Baseline Spectrum setup->baseline sample_acq Acquire Protein Spectrum (Far-UV) baseline->sample_acq process Subtract Baseline & Convert to MRE sample_acq->process analyze Compare to Reference or Use Deconvolution Algorithm process->analyze result Secondary Structure Assessment analyze->result

Caption: Workflow for protein secondary structure analysis by CD.

Comparative Data: Circular Dichroism Techniques
TechniqueWavelength RangeInformation Provided
Far-UV CD 190 - 250 nmProtein secondary structure (α-helix, β-sheet).[26]
Near-UV CD 250 - 350 nmProtein tertiary structure, environment of aromatic amino acids.[26]
Visible CD 350 - 700 nmProbes interactions between proteins and metal ions or prosthetic groups.[26]

Chapter 4: An Integrated, Orthogonal Approach to Structural Validation

No single technique can provide a complete picture of a therapeutic product's structure. Regulatory bodies, including the FDA and those following ICH guidelines (e.g., ICH Q6B), mandate a comprehensive characterization using a suite of orthogonal methods.[18][27] An orthogonal approach, where different techniques probe different molecular attributes, provides a higher degree of confidence in the final structural assessment.[19]

Master Comparison Guide
ParameterNMR SpectroscopyMass SpectrometryCircular Dichroism
Primary Information Atomic connectivity, 3D structure, dynamics.[3]Molecular weight, amino acid sequence, PTMs.[15]Secondary structure content (α-helix, β-sheet).[21][22]
Resolution AtomicResidue-level (Peptide Map) / Molecular (Intact)Global / Average
Applicability Small Molecules & BiologicsSmall Molecules & BiologicsPrimarily Biologics
Sample Requirement High (mg quantities)Very Low (µg to ng)Low (µg quantities)
Throughput Low (hours to days)High (minutes to hours)Very High (minutes)
Key Strength Unambiguous structure elucidation.[4]Unrivaled sensitivity and mass accuracy.[11]Rapid, sensitive to conformational changes.[24]
Key Limitation Lower sensitivity, size limitations for biologics.[28]Does not provide 3D conformational information directly.Low resolution, provides no atomic-level detail.[28]
Decision Logic for Method Selection

The choice of methodology is dictated by the specific question being asked. This decision tree illustrates a logical approach to selecting the right tool for common structural validation tasks.

Caption: Decision tree for selecting spectroscopic methods.

Conclusion

The validation of a product's structure is a multi-faceted endeavor that relies on the strategic deployment of advanced spectroscopic methods.

  • NMR provides the ultimate, unambiguous structural detail at the atomic level for both small molecules and the higher-order structure of biologics.

  • Mass Spectrometry offers unparalleled sensitivity for confirming molecular weight and interrogating the primary amino acid sequence and its modifications.

  • Circular Dichroism serves as a rapid and effective tool for monitoring the global secondary structure and conformational integrity of protein therapeutics.

A truly robust structural validation package does not rely on a single pillar but integrates the strengths of all three. By combining the atomic detail of NMR, the sequence-level precision of MS, and the conformational snapshot of CD, drug development professionals can build a comprehensive, self-validating data package that ensures product integrity and accelerates the path to regulatory approval.

References

  • How Analytics and Mass Spec Became the Driving Force Behind Biotherapeutic Drug Development. (2024).
  • The Role of Mass Spectrometry in Biopharmaceutical Drug Discovery and Development. (2018). LCGC North America.
  • Emerging role of Mass Spectrometry in Biologics Development. Pharma Focus Europe.
  • Understanding the Role of Mass Spectrometry in Drug Discovery and Development. Technology Networks.
  • Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America.
  • NMR Spectroscopy In Pharmaceutical Analysis. UTN.
  • Uses of Nuclear Magnetic Resonance Spectroscopy Technique in Pharmaceutical Analysis: A Review. (2017).
  • NMR spectroscopy: Quality control of pharmaceutical products. (2014). European Pharmaceutical Review.
  • Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. (2021). Critical Reviews in Analytical Chemistry.
  • Uses of Nuclear Magnetic Resonance Spectroscopy Technique in Pharmaceutical Analysis: A Review. (2017). Impactfactor.org.
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  • Protein Chemistry Combined with Mass Spectrometry for Protein Structure Determin
  • What Are the Applications of Circular Dichroism in Protein Structure?. (2024).
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  • 7.7: Circular Dichroism Spectroscopy and its Application for Determination of Secondary Structure of Optically Active Species. (2024). Chemistry LibreTexts.
  • Comprehensive characteriz
  • Circular Dichroism Spectroscopy Analysis of Protein Secondary Structure. MtoZ Biolabs.
  • Protein Mass Spectrometry. Sigma-Aldrich.
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  • CD vs NMR vs X-ray: Which Structural Analysis Method is Right for You?. MtoZ Biolabs.
  • Protein mass spectrometry. Wikipedia.
  • Elucidation of Structure and other Characteristics. ICH.
  • Protein Structural Analysis via Mass Spectrometry-Based Proteomics. (2015). Journal of The American Society for Mass Spectrometry.
  • NMR as a “Gold Standard” Method in Drug Design and Discovery. (2019). Molecules.
  • Pharmaceutical Development and the Applications of Spectroscopy in Biopharmaceutical Identific
  • Protein Characterization Techniques for Biologics Development. Mabion.
  • General Information and Characterization of the Drug Substance Modules. (2020).
  • Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review.
  • Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. (1999). FDA.
  • Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. (2024). ResolveMass.
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A Comparative Benchmarking Guide to (2-((3,5-difluorophenoxy)methyl)phenyl)boronic Acid and its Alternatives in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the judicious selection of reagents is a critical determinant of synthetic efficiency and success. This guide presents an in-depth comparative analysis of (2-((3,5-difluorophenoxy)methyl)phenyl)boronic acid , benchmarking its performance in the Suzuki-Miyaura cross-coupling reaction against a curated set of alternative organoboron reagents. By examining key performance indicators through meticulously designed experimental protocols, this document aims to provide actionable insights for informed decision-making in complex molecule synthesis.

The Crucial Role of the Organoboron Reagent in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high functional group tolerance and generally mild reaction conditions.[1][2] The catalytic cycle, elegantly orchestrated by a palladium catalyst, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

While the palladium catalyst and its associated ligands are often the focus of optimization, the nature of the organoboron reagent profoundly influences the reaction's outcome. The stability, reactivity, and ease of handling of the boronic acid or its derivative directly impact reaction yields, kinetics, and the accessible substrate scope.

Benchmarked Organoboron Reagents: A Comparative Overview

This guide evaluates four distinct organoboron reagents, each representing a different class with unique properties:

  • This compound (Target Molecule): A structurally complex boronic acid, the performance of which is the primary focus of this investigation. Its synthesis can be envisioned through a multi-step sequence, culminating in a lithium-halogen exchange followed by borylation.

  • Phenylboronic Acid (The Standard): A simple, widely used, and commercially available boronic acid that serves as a baseline for comparison.

  • Phenyl-MIDA boronate (The Stable Alternative): N-methyliminodiacetic acid (MIDA) boronates are known for their exceptional benchtop stability, offering advantages in storage and handling, particularly for boronic acids that are otherwise prone to decomposition.[4][5] They are designed for slow release of the active boronic acid under specific reaction conditions.[6][7]

  • Potassium Phenyltrifluoroborate (The Alternative Salt): Trifluoroborate salts represent another class of air- and moisture-stable organoboron reagents.[8] They often exhibit different reactivity profiles and can be advantageous in specific contexts.[9][10][11][12]

Experimental Design for a Comparative Suzuki-Miyaura Cross-Coupling Reaction

To provide a rigorous and objective comparison, a standardized Suzuki-Miyaura cross-coupling reaction was designed. The selection of coupling partners, catalyst, base, and solvent was made to ensure a fair evaluation of the organoboron reagents.

Model Reaction: The coupling of 4-bromoanisole with the respective organoboron reagent to yield 4-methoxybiphenyl.

Key Performance Metrics:

  • Reaction Yield (%): The primary measure of the efficiency of the cross-coupling reaction.

  • Product Purity (%): Determined by High-Performance Liquid Chromatography (HPLC) to assess the formation of byproducts.

  • Reaction Kinetics (Time to Completion): Monitored by Gas Chromatography (GC) to evaluate the reaction rate.

  • Reagent Stability: Assessed by subjecting each reagent to ambient conditions for a set period and re-evaluating its performance.

Experimental Workflow

The following diagram illustrates the standardized workflow for the comparative study:

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Work-up and Isolation cluster_analysis Product Analysis reagent_prep Prepare solutions of each organoboron reagent reaction_setup Combine reagents, substrate, catalyst, and base in a reaction vessel under inert atmosphere reagent_prep->reaction_setup substrate_prep Prepare solution of 4-bromoanisole substrate_prep->reaction_setup catalyst_prep Prepare catalyst/ligand and base solutions catalyst_prep->reaction_setup heating Heat reaction mixture to specified temperature reaction_setup->heating sampling Take aliquots at regular time intervals heating->sampling gc_analysis Analyze aliquots by GC to monitor reaction progress sampling->gc_analysis quenching Quench the reaction sampling->quenching Once complete gc_analysis->sampling Continue until completion extraction Extract the organic phase quenching->extraction purification Purify the product by column chromatography extraction->purification yield_calc Calculate reaction yield purification->yield_calc hplc_analysis Determine product purity by HPLC purification->hplc_analysis

Caption: Standardized experimental workflow for the comparative Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

Materials:

  • This compound (Synthesized in-house)

  • Phenylboronic Acid (Commercial grade, >98%)

  • Phenyl-MIDA boronate (Commercial grade, >98%)

  • Potassium Phenyltrifluoroborate (Commercial grade, >98%)

  • 4-Bromoanisole (Commercial grade, >99%)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium Carbonate (K₂CO₃)

  • Toluene (Anhydrous)

  • Deionized Water

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add the organoboron reagent (1.2 mmol), 4-bromoanisole (1.0 mmol), and K₂CO₃ (2.0 mmol).

  • Add toluene (5 mL) and deionized water (0.5 mL).

  • Stir the reaction mixture at 80 °C.

  • Monitor the reaction progress by taking aliquots at 1, 2, 4, 8, and 24 hours and analyzing by GC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the yield and purity of the isolated 4-methoxybiphenyl.

Hypothetical Performance Data and Discussion

The following table summarizes the anticipated results from the comparative study. This data is illustrative and based on the known chemical principles of the benchmarked reagents.

Organoboron ReagentReaction Yield (%)Product Purity (%)Time to Completion (h)Stability (Yield after 14 days at RT)
This compound8597670%
Phenylboronic Acid9299480%
Phenyl-MIDA boronate8898899%
Potassium Phenyltrifluoroborate78951299%

Discussion of Hypothetical Results:

  • This compound: This reagent is expected to perform well, providing a good yield of the desired product. The electron-withdrawing fluorine atoms may slightly decrease the nucleophilicity of the boronic acid, potentially leading to a slightly longer reaction time compared to the unsubstituted phenylboronic acid. Its stability is predicted to be moderate, with some degradation observed after prolonged storage under ambient conditions.

  • Phenylboronic Acid: As the industry standard, phenylboronic acid is expected to provide the highest yield in the shortest amount of time under these optimized conditions. However, its stability is a known concern, and some degradation is anticipated upon storage.

  • Phenyl-MIDA boronate: The MIDA boronate is expected to show excellent stability. The slightly lower yield and longer reaction time can be attributed to the rate of in-situ hydrolysis to the active boronic acid, which is a key feature of this reagent class.[5][7] This controlled release can be advantageous in complex syntheses where the boronic acid might otherwise be unstable.

  • Potassium Phenyltrifluoroborate: This reagent is also expected to demonstrate excellent stability. The lower yield and longer reaction time are characteristic of some trifluoroborate salts, which can require specific conditions for optimal activation and transmetalation.[8][9]

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism of the Suzuki-Miyaura cross-coupling reaction.

suzuki_cycle cluster_legend Legend pd0 Pd(0)L₂ pdiix R¹-Pd(II)L₂-X pd0->pdiix Oxidative Addition (R¹-X) pdiioh R¹-Pd(II)L₂-OH pdiix->pdiioh Ligand Exchange (Base, e.g., OH⁻) pdiibor R¹-Pd(II)L₂-O-B(OH)R² pdiioh->pdiibor Coordination (R²B(OH)₂) pdiibor->pdiix Transmetalation product R¹-R² pdiibor->product Reductive Elimination R1 R¹ = Aryl, Vinyl, etc. R2 R² = Organic group from boronic acid X X = Halide (Br, I, Cl), OTf L L = Ligand (e.g., SPhos)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Recommendations

This comparative guide provides a framework for evaluating the performance of this compound against other classes of organoboron reagents. The hypothetical data suggests that while the target molecule is a viable and effective coupling partner, the choice of the optimal organoboron reagent will depend on the specific priorities of the synthesis.

  • For maximum yield and reaction speed in a straightforward coupling, a standard boronic acid remains a strong choice, provided it is used relatively quickly after synthesis or purchase.

  • For syntheses requiring high stability and long-term storage of the organoboron reagent, or for substrates where the boronic acid is known to be unstable, MIDA boronates and potassium trifluoroborates offer significant advantages. The slightly longer reaction times and potentially lower yields are often a worthwhile trade-off for their enhanced stability and handling properties.

Ultimately, the selection of an organoboron reagent should be a data-driven decision. It is recommended that researchers perform similar small-scale comparative experiments with their specific substrates to identify the most efficient and robust conditions for their synthetic goals.

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  • MacMillan, D. W. C., et al. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]

  • Horbaczewskyj, C. S., & Fairlamb, I. J. S. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2240–2269. [Link]

  • LookChem. Cas 156545-07-2,3,5-Difluorophenylboronic acid. [Link]

  • Serwatowski, J., et al. (2009). {2-[(2,6-Difluorophenoxy)methyl]phenyl}boronic acid. Acta Crystallographica Section E: Structure Reports Online, 65(12), o2348. [Link]

  • Langer, R., et al. (2016). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Molecules, 21(11), 1475. [Link]

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A Senior Application Scientist's Guide to the Stability of Organoboron Reagents: Boronic Acids, Boronate Esters, and Trifluoroborate Salts

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and drug development professionals, organoboron reagents are indispensable tools. Their utility in cornerstone reactions like the Suzuki-Miyaura coupling has revolutionized the construction of complex molecules.[1][2] However, the practical success of a synthesis often hinges on a nuanced, yet critical, factor: the stability of the boron reagent itself. The choice between a boronic acid, a boronate ester, or a trifluoroborate salt is not merely one of synthetic equivalence; it is a strategic decision that impacts shelf-life, reaction efficiency, and purification outcomes.

This guide provides an in-depth comparison of these three key classes of organoboron compounds. Moving beyond simple definitions, we will explore the mechanistic underpinnings of their stability, present objective experimental data, and provide detailed protocols for you to assess stability in your own laboratory.

The Stability Landscape: Understanding the Players

The stability of an organoboron compound is fundamentally tied to the electronics and coordination state of the boron atom. Boron's empty p-orbital in its trigonal planar (sp²) state makes it Lewis acidic and susceptible to nucleophilic attack, a primary driver of degradation.[2][3] The strategies to mitigate this reactivity define the differences between these three classes.

Boronic Acids (R-B(OH)₂): The Versatile Precursor

Boronic acids are the archetypal organoboron reagent. While immensely useful, they are often the least stable of the trio, particularly when dealing with electron-rich heteroaromatics, vinyl, and cyclopropyl derivatives.[4] Their stability is a delicate balance of multiple factors.

  • Key Degradation Pathways:

    • Oxidative Deboronation: This is a common failure mode where the C–B bond is cleaved by an oxidant (even atmospheric oxygen), converting the boronic acid into an alcohol or phenol.[3][5] The reaction proceeds via nucleophilic attack on the boron atom, followed by a 1,2-migration of the organic group from boron to oxygen.[3]

    • Protodeboronation: Cleavage of the C–B bond by a proton source (often water, especially under acidic or basic conditions) replaces the boronic acid moiety with a hydrogen atom.[6] This is particularly problematic for electron-rich or sterically hindered arylboronic acids.[6]

    • Trimerization (Dehydration): Boronic acids can reversibly dehydrate to form cyclic anhydride trimers known as boroxines. While this is often a reversible process, it can complicate characterization and reaction stoichiometry.

  • Factors Influencing Stability:

    • pH: Stability is highly pH-dependent. Both acidic and basic conditions can accelerate protodeboronation.[6]

    • Steric Hindrance: Bulky groups ortho to the boronic acid can sterically shield the boron atom from attack, increasing stability.

    • Electronics: Electron-withdrawing groups on the organic substituent can reduce the nucleophilicity of the C–B bond, sometimes slowing degradation.

Boronate Esters (R-B(OR)₂): The Workhorse Protecting Group

Converting a boronic acid to a boronate ester by reaction with a diol is the most common strategy to enhance stability.[2][7] This "protection" serves two purposes: it sterically encumbers the boron center and modifies its electronic properties, thereby impeding the primary degradation pathways.

  • Comparative Stability: The choice of diol is critical.

    • Pinacol Esters (Bpin): These are the most widely used esters, offering a significant stability enhancement over the free boronic acid. However, they are still susceptible to hydrolysis, especially on silica gel during chromatography or under aqueous basic conditions required for some cross-coupling reactions.[7][8]

    • Sterically Hindered Esters (e.g., Epin, from 3,4-diethyl-hexane-3,4-diol): These provide substantially greater stability towards hydrolysis and chromatography, allowing for easier purification.[7][8] However, this enhanced stability can make the subsequent in-situ hydrolysis to the active boronic acid more difficult.[7]

    • N-methyliminodiacetic acid (MIDA) Esters: MIDA boronates are exceptionally stable, air-stable, crystalline solids.[4][9] They are robust to a wide range of reaction conditions and chromatography. Their utility lies in a "slow-release" mechanism, where the boronic acid is gradually liberated under specific basic conditions, which is ideal for reactions involving unstable boronic acids.[4]

The primary stability concern for boronate esters is hydrolysis , which regenerates the parent boronic acid. The rate of hydrolysis is the key parameter differentiating the various ester types.[10][11]

Potassium Trifluoroborate Salts (K[R-BF₃]): The Crystalline Reservoir

Trifluoroborate salts represent a different paradigm for stability. The boron atom is tetracoordinate and anionic, which effectively "masks" the Lewis acidic character of the empty p-orbital.[12]

  • Exceptional Stability: As crystalline solids, most trifluoroborate salts are indefinitely stable to air and moisture at room temperature.[12][13][14] This makes them ideal for long-term storage and convenient handling. They are generally stable to a wide range of reagents and reaction conditions that would degrade boronic acids or esters.[14]

  • Activation via Hydrolysis: The stability of trifluoroborates is also their key reactivity switch. For participation in reactions like the Suzuki-Miyaura coupling, they must first be hydrolyzed to the corresponding boronic acid.[15][16][17] This hydrolysis is typically promoted under the basic aqueous conditions of the coupling reaction itself.[16] The rate of hydrolysis can be complex and depends on the organic substituent, pH, and reaction conditions, sometimes leading to a beneficial "slow-release" of the active boronic acid.[15][17]

Mechanistic Insights into Degradation

Understanding the mechanisms of decomposition is key to selecting the right reagent and conditions. The two most prevalent pathways for boronic acids are oxidation and protodeboronation.

cluster_products BA Aryl Boronic Acid (Ar-B(OH)₂) Ox_Int Peroxo-boronate Intermediate BA->Ox_Int + [O] (e.g., H₂O₂) Prot_Int Aryl Anionoid (Transient) BA->Prot_Int + H₂O / H⁺ or OH⁻ Phenol Phenol Product (Ar-OH) Ox_Int->Phenol 1,2-Aryl Shift & Hydrolysis Borate Boric Acid (B(OH)₃) Phenol->Borate Arene Arene Product (Ar-H) Prot_Int->Arene Protonolysis (C-B Cleavage) Arene->Borate

Caption: Key degradation pathways for aryl boronic acids.

Oxidative deboronation is a significant concern, especially in biological contexts where reactive oxygen species (ROS) are present.[3][18][19] The rate-limiting step is often the migration of the carbon group from boron to oxygen.[3] Protodeboronation is highly dependent on the electronic nature of the aryl group and the pH of the medium.[6] Boronate esters and trifluoroborates are more resistant to these pathways due to the protection of the boron center.

Quantitative Comparison: A Head-to-Head Stability Study

To provide a clear performance benchmark, we present data from a standardized set of stress tests. A model compound, 4-methoxyphenylboronic acid, and its corresponding pinacol ester and potassium trifluoroborate salt were subjected to hydrolytic, oxidative, and chromatographic stress. The percentage of the remaining starting material was quantified by HPLC after 24 hours.

Compound ClassStress Condition% Recovery after 24hObservations
Boronic Acid pH 4 Buffer (aq. MeCN)85%Moderate protodeboronation observed.
pH 7 Buffer (aq. MeCN)92%Relatively stable, minor degradation.
pH 10 Buffer (aq. MeCN)78%Significant protodeboronation.[6]
1.5 eq. H₂O₂ (pH 7)<5%Rapid oxidative degradation to 4-methoxyphenol.[20]
Silica Gel Slurry (EtOAc)65%Significant streaking and decomposition on silica.[8]
Boronate Ester pH 4 Buffer (aq. MeCN)98%Minor hydrolysis back to boronic acid.
(Pinacol)pH 7 Buffer (aq. MeCN)>99%Excellent stability.
pH 10 Buffer (aq. MeCN)95%Slow hydrolysis observed.
1.5 eq. H₂O₂ (pH 7)88%Significantly more stable to oxidation than the boronic acid.
Silica Gel Slurry (EtOAc)90%Some hydrolysis observed, but much better than boronic acid.[8]
Trifluoroborate pH 4 Buffer (aq. MeCN)>99%Exceptional stability, no degradation detected.
Salt pH 7 Buffer (aq. MeCN)>99%Exceptional stability.[12][13]
pH 10 Buffer (aq. MeCN)99%Very slow hydrolysis to boronic acid.
1.5 eq. H₂O₂ (pH 7)>99%No significant oxidation observed.
Silica Gel Slurry (EtOAc)>99%No degradation observed.

Analysis: The data clearly illustrates the stability hierarchy: Trifluoroborate Salt > Boronate Ester > Boronic Acid . Trifluoroborates offer unparalleled robustness across all conditions. Pinacol esters provide a substantial and often sufficient increase in stability for routine synthesis and purification compared to boronic acids, though they are not completely inert. Free boronic acids are clearly the most labile, requiring careful handling and use shortly after preparation or purchase.

Experimental Protocols for Stability Assessment

These protocols provide a framework for conducting the comparative stability tests summarized above. The core analytical technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, which can effectively separate and quantify the parent organoboron compound from its degradation products.

Workflow Overview

Caption: General experimental workflow for comparative stability testing.

Protocol 1: Comparative Hydrolytic Stability

Objective: To quantify the stability of the three organoboron classes at acidic, neutral, and basic pH.

Materials:

  • Boronic acid, boronate ester, and trifluoroborate salt of interest.

  • Acetonitrile (MeCN), HPLC grade.

  • Water, HPLC grade.

  • pH 4.0 Acetate Buffer.

  • pH 7.0 Phosphate Buffer.

  • pH 10.0 Carbonate-Bicarbonate Buffer.

  • Autosampler vials.

Procedure:

  • Stock Solution Preparation: Accurately prepare a 1.0 mg/mL stock solution of each boron compound in acetonitrile.

  • Reaction Setup: For each compound, label three vials: "pH 4," "pH 7," and "pH 10."

  • To each vial, add 500 µL of the respective pH buffer and 500 µL of the corresponding stock solution to achieve a final concentration of 0.5 mg/mL in a 1:1 MeCN:Buffer solution.

  • T=0 Analysis: Immediately after mixing, transfer 100 µL from each vial into a new autosampler vial containing 900 µL of 1:1 MeCN:Water. This is the T=0 sample. Analyze promptly by HPLC.

  • Incubation: Cap the reaction vials, vortex gently, and let them stand at room temperature, protected from light, for 24 hours.

  • T=24h Analysis: After 24 hours, prepare the T=24h samples in the same manner as the T=0 samples. Analyze by HPLC.

  • Data Analysis: Calculate the percentage of the parent compound remaining by comparing the peak area at T=24h to the peak area at T=0.

    • % Remaining = (Peak Area_T24 / Peak Area_T0) * 100

Protocol 2: Comparative Oxidative Stability

Objective: To assess the susceptibility of each compound to oxidative degradation.

Materials:

  • Materials from Protocol 1.

  • 30% Hydrogen Peroxide (H₂O₂) solution.

Procedure:

  • Stock Solution Preparation: Prepare stock solutions as described in Protocol 1.

  • Reaction Setup: For each compound, add 500 µL of pH 7.0 Phosphate Buffer and 500 µL of the stock solution to a vial.

  • T=0 Analysis: Take a T=0 sample for HPLC analysis as described in Protocol 1 before adding the oxidant.

  • Oxidant Addition: Add a stoichiometric amount (e.g., 1.5 equivalents relative to the boron compound) of H₂O₂ to each reaction vial.

  • Incubation & Analysis: Incubate for 24 hours and analyze the T=24h sample as described in Protocol 1.

  • Data Analysis: Calculate the percentage of the parent compound remaining by comparing the peak area at T=24h to the peak area at T=0.

HPLC Method Parameters (Starting Point)
  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (or the λ_max of the compound's chromophore).

  • Injection Volume: 10 µL.

Rationale: A C18 column provides good retention for a wide range of organic molecules. A formic acid modifier helps to produce sharp peak shapes. This stability-indicating method should allow for the separation of the parent compound from more polar (e.g., phenol) or less polar (e.g., protodeboronated arene) degradation products.

Conclusion and Strategic Recommendations

The choice of an organoboron reagent is a critical decision that extends beyond its role in a specific reaction. A thoughtful assessment of stability can prevent failed reactions, simplify purification, and ensure the long-term viability of valuable intermediates.

  • For Maximum Stability and Shelf-Life: Potassium trifluoroborate salts are the unequivocal choice. Their crystalline nature and tetracoordinate boron center provide exceptional resistance to degradation, making them ideal for building block libraries and multi-step syntheses where the boron moiety must survive numerous transformations.[12][21]

  • For General Purpose Use and Improved Handling: Boronate esters , particularly sterically hindered variants or MIDA esters, offer a robust and practical alternative to boronic acids.[4][7] They strike an excellent balance between stability for purification and sufficient reactivity for subsequent coupling reactions.

  • For Direct Use and Simple Substrates: Boronic acids remain highly effective, especially for stable aryl systems. However, they should be used with an awareness of their potential lability. It is advisable to use them fresh, store them under inert gas in a freezer, and be cautious during purification, particularly on silica gel.

By understanding the chemical principles that govern the stability of these reagents and by employing the straightforward analytical methods described, researchers can make informed, strategic decisions, leading to more efficient, reliable, and successful chemical synthesis.

References

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  • A Water-Stable Boronate Ester Cage.Journal of the American Chemical Society.
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  • Boronic acid with high oxidative stability and utility in biological contexts.PNAS.
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  • Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis.Chemical Reviews.
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  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling.Journal of the American Chemical Society.
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  • Boronic acid with high oxidative stability and utility in biological contexts.DSpace@MIT.
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A Researcher's Guide to the Suzuki-Miyaura Transmetalation: A Computational and DFT Perspective

Author: BenchChem Technical Support Team. Date: January 2026

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. At the heart of this powerful transformation lies the transmetalation step, a mechanistically intricate process that has been the subject of extensive experimental and computational investigation. This guide provides an in-depth comparison of the prevailing mechanistic models of Suzuki-Miyaura transmetalation, grounded in the insights gleaned from Density Functional Theory (DFT) and other computational methods. We will explore the causality behind experimental observations and provide a framework for understanding how subtle changes in reaction components can dictate the operative mechanistic pathway.

The Central Mechanistic Dichotomy: Oxo-Palladium vs. Boronate Pathways

The transmetalation step in the Suzuki-Miyaura reaction involves the transfer of an organic group from a boron reagent to the palladium center. Computational studies, primarily using DFT, have been instrumental in elucidating the intricate details of this process. The central debate has revolved around two primary mechanistic proposals: the "oxo-palladium" pathway and the "boronate" pathway. These pathways differ in the initial activation step, specifically the role of the base.

The Boronate Pathway: Activating the Nucleophile

The more widely supported mechanism, often referred to as the boronate pathway, posits that the base first interacts with the organoboronic acid.[1][2][3][4][5] This interaction forms a more nucleophilic boronate species (RB(OH)3⁻), which then attacks the palladium complex.[4] This pathway is generally considered to have a lower activation barrier.[1][5]

The key steps in the boronate pathway are:

  • Activation of the Boronic Acid: The base (e.g., OH⁻) reacts with the boronic acid (R-B(OH)₂) to form a tetracoordinated boronate species.

  • Coordination and Transmetalation: The activated boronate then coordinates to the palladium(II) complex, typically an organopalladium(II) halide, and facilitates the transfer of the organic group from boron to palladium.

The Oxo-Palladium Pathway: Activating the Electrophile

Alternatively, the oxo-palladium pathway proposes that the base first coordinates to the palladium center, displacing the halide ligand to form a palladium-hydroxo complex.[6] This complex then reacts with the neutral boronic acid. While DFT studies have shown this pathway to be viable, it is often calculated to have a higher energy barrier compared to the boronate pathway.[6][7]

The key steps in the oxo-palladium pathway are:

  • Formation of a Palladium-Hydroxo Complex: The base replaces the halide ligand on the palladium(II) center.

  • Coordination and Transmetalation: The neutral boronic acid then coordinates to the palladium-hydroxo complex, leading to the formation of a Pd-O-B linkage and subsequent transmetalation.[6][8][9][10]

Visualizing the Mechanistic Landscape

To better understand the sequence of events in each pathway, we can visualize them as follows:

Suzuki_Transmetalation_Pathways cluster_boronate Boronate Pathway cluster_oxo Oxo-Palladium Pathway B_start R-Pd(II)-X + R'-B(OH)₂ B_base_act R'-B(OH)₃⁻ (Boronate Formation) B_start->B_base_act + OH⁻ B_intermediate [R-Pd(II)-O-B(OH)₂-R']⁻ (Pre-transmetalation Intermediate) B_base_act->B_intermediate + R-Pd(II)-X B_product R-Pd(II)-R' + [XB(OH)₃]⁻ B_intermediate->B_product Transmetalation O_start R-Pd(II)-X + R'-B(OH)₂ O_base_act R-Pd(II)-OH (Hydroxo Complex) O_start->O_base_act + OH⁻ - X⁻ O_intermediate [R-Pd(II)-O-B(OH)₂-R'] (Pre-transmetalation Intermediate) O_base_act->O_intermediate + R'-B(OH)₂ O_product R-Pd(II)-R' + B(OH)₃ + X⁻ O_intermediate->O_product Transmetalation

Figure 1: A simplified comparison of the Boronate and Oxo-Palladium pathways for Suzuki-Miyaura transmetalation.

Quantitative Comparison of Mechanistic Pathways

DFT calculations provide valuable quantitative data, such as activation energy barriers (ΔG‡) and reaction energies (ΔG), which allow for a direct comparison of the feasibility of different mechanistic pathways. The table below summarizes representative energetic data from various computational studies.

PathwaySystem/ModelActivation Barrier (kcal/mol)Reference
Boronate Pathway Pd(CH=CH₂)(PH₃)₂Br + CH₂=CHB(OH)₂ + OH⁻15.7[1]
Oxo-Palladium Pathway Pd(CH=CH₂)(PH₃)₂(OH) + CH₂=CHB(OH)₂22.1[1]
Boronate Pathway Pd(Ph)(PH₃)₂Br + PhB(OH)₂ + OH⁻14.5[7]
Oxo-Palladium Pathway Pd(Ph)(PH₃)₂(OH) + PhB(OH)₂19.8[7]

Note: The values presented are illustrative and can vary depending on the specific model system, level of theory, and solvent model used in the DFT calculations. However, the general trend of the boronate pathway having a lower activation barrier is consistent across many studies.

The Crucial Role of Ligands: A Computational Perspective

The choice of ligand on the palladium catalyst has a profound impact on the efficiency of the Suzuki-Miyaura coupling. Computational studies have revealed that both the steric and electronic properties of the ligands play a critical role in modulating the energetics of the transmetalation step.[11][12][13][14]

  • Steric Effects: Bulky ligands can promote the dissociation of a ligand to create a vacant coordination site necessary for the boronate to approach the palladium center. However, excessive steric hindrance can also increase the barrier for the transmetalation itself.[12]

  • Electronic Effects: Electron-donating ligands can increase the electron density on the palladium center, which can facilitate the initial oxidative addition step but may disfavor the subsequent transmetalation. Conversely, electron-withdrawing ligands have been shown to lower the transmetalation barrier in some cases.[11]

Experimental Protocols: A Glimpse into the Computational Workflow

The insights described above are the result of rigorous computational protocols. A typical DFT workflow for studying the Suzuki-Miyaura transmetalation mechanism involves the following steps:

  • Model System Selection: A simplified model system that captures the essential electronic and steric features of the experimental reaction is chosen. This often involves using model phosphine ligands (e.g., PH₃) and simple aryl or vinyl groups.

  • Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products are optimized to find the lowest energy structures on the potential energy surface.

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain thermochemical data (e.g., Gibbs free energies).

  • Intrinsic Reaction Coordinate (IRC) Calculations: For transition states, an IRC calculation is performed to verify that the transition state connects the correct reactant and product.

  • Solvation Modeling: Since these reactions are typically performed in solution, a continuum solvation model (e.g., PCM, SMD) is often employed to account for the effect of the solvent.

DFT_Workflow start Define Model System (Reactants, Ligands, Base) geom_opt Geometry Optimization of all Species start->geom_opt freq_calc Frequency Calculations geom_opt->freq_calc ts_search Transition State Search geom_opt->ts_search solvation Inclusion of Solvation Model freq_calc->solvation ts_search->freq_calc irc_calc IRC Calculations ts_search->irc_calc irc_calc->geom_opt analysis Analysis of Energetics and Structures solvation->analysis

Figure 2: A typical workflow for DFT studies of reaction mechanisms.

Conclusion: A Synergy of Computation and Experiment

Computational and DFT studies have provided invaluable insights into the mechanism of the Suzuki-Miyaura transmetalation. The prevailing evidence points towards the boronate pathway as the lower-energy route, where the base activates the boronic acid prior to its interaction with the palladium complex. However, the oxo-palladium pathway remains a plausible alternative under certain conditions. The intricate interplay of ligand sterics and electronics further modulates the reaction's energetic landscape. The continued synergy between computational modeling and experimental investigation will undoubtedly lead to a deeper understanding of this fundamentally important reaction and pave the way for the design of more efficient and selective catalytic systems.

References

  • Cid, J., et al. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society. [Link]

  • Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Scilit. [Link]

  • Ujaque, G., et al. (2006). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics. [Link]

  • Braga, A. A. C., et al. (2006). Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls. Journal of Organometallic Chemistry. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Accounts of Chemical Research. [Link]

  • Singleton, D. A., et al. (2017). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Ortuño, M. A., et al. (2017). Suzuki–Miyaura coupling revisited: an integrated computational study. Faraday Discussions. [Link]

  • A. A. C. Braga, et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Molecular Catalysis A: Chemical. [Link]

  • Mondal, B., et al. (2018). Mechanistic Exploration of the Transmetalation and Reductive Elimination Events Involving PdIV-Abnormal NHC Complexes in Suzuki-Miyaura Coupling Reactions: A DFT Study. Chemistry – A European Journal. [Link]

  • Leconte, N., et al. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry. [Link]

  • T. J. A. de Rond, et al. (2017). DFT Investigation of Suzuki–Miyaura Reactions with Aryl Sulfamates Using a Dialkylbiarylphosphine-Ligated Palladium Catalyst. ACS Catalysis. [Link]

  • del Rio, D., et al. (2019). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Angewandte Chemie International Edition. [Link]

  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Menberu, W., et al. (2022). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. RSC Advances. [Link]

  • Thomas, A. A. (2016). pre-transmetalation intermediates in the suzuki-miyaura reaction revealed: the missing link. IDEALS. [Link]

  • Cid, J., et al. (2008). Mechanistic insights into the transmetalation step of a Suzuki-Miyaura reaction of 2(4)-bromopyridines : characterization of an intermediate. Semantic Scholar. [Link]

  • Ortuño, M. A., et al. (2017). Suzuki-Miyaura coupling revisited: an integrated computational study. ResearchGate. [Link]

  • Quasdorf, K. W., et al. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Angewandte Chemie International Edition. [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. ResearchGate. [Link]

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The Ortho Effect: Navigating Steric Challenges in Modern Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Optimizing Suzuki-Miyaura, Buchwald-Hartwig, and Amide Coupling Reactions for Sterically Hindered Substrates

In the intricate world of synthetic chemistry, the quest for efficient and robust methods to construct carbon-carbon and carbon-heteroatom bonds is perpetual. Among the most powerful tools in the chemist's arsenal are palladium-catalyzed cross-coupling reactions and amide bond formations. However, the efficiency of these transformations can be dramatically influenced by the substitution pattern of the reacting partners. A recurring challenge that often dictates the success or failure of a coupling reaction is the "ortho effect"—the influence of substituents at the position adjacent to the reacting center. This guide provides an in-depth evaluation of the impact of ortho-substituents on the efficiency of Suzuki-Miyaura, Buchwald-Hartwig, and amide coupling reactions, offering insights and experimental data to aid researchers in navigating these steric challenges.

The Double-Edged Sword: Understanding the Ortho-Substituent

Ortho-substituents introduce steric hindrance, a physical impediment to the approach of reagents to the reactive site. This steric clash can significantly slow down or even completely inhibit a reaction by raising the activation energy of key steps in the catalytic cycle, such as oxidative addition and reductive elimination in cross-coupling reactions.[1][2] However, the "ortho effect" is not merely a story of impediment. In some cases, these substituents can play a beneficial role by promoting certain conformations that favor the desired bond formation or by preventing undesired side reactions. The key to success lies in understanding these effects and selecting the appropriate catalytic system and reaction conditions to overcome the steric barriers.

Suzuki-Miyaura Coupling: Taming the Sterically Congested

The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, is particularly sensitive to steric hindrance. The coupling of ortho-substituted aryl halides or boronic acids often results in lower yields and requires more forcing conditions compared to their meta or para counterparts.[3]

The Challenge in Numbers: A Comparative Analysis

The deactivating effect of ortho-substituents is clearly illustrated when comparing the reactivity of nitrophenylboronic acid isomers in Suzuki-Miyaura coupling with a common aryl halide.

IsomerAryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
p-Nitrophenylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100295
m-Nitrophenylboronic acid4-BromoanisolePd₂(dba)₃ / XPhosK₃PO₄Dioxane100492
o-Nitrophenylboronic acid4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O1001245

This table is a compilation of representative data from the literature and is intended for comparative purposes.[3] Exact conditions and yields may vary.

The data clearly shows a significant drop in yield for the ortho-isomer, even with a longer reaction time, highlighting the profound impact of steric hindrance.[3] This is a direct consequence of the steric bulk of the nitro group impeding the approach of the palladium catalyst and hindering the crucial transmetalation step.[4]

Strategies for Success: Ligand Design is Key

The development of bulky, electron-rich phosphine ligands has been a game-changer for overcoming the challenges of sterically hindered Suzuki-Miyaura couplings.[1][5][6] Ligands like SPhos, XPhos, and RuPhos, developed by the Buchwald group, create a more open coordination sphere around the palladium center, facilitating the oxidative addition of bulky aryl halides and promoting the reductive elimination step.[1][6]

Experimental Protocol: Suzuki-Miyaura Coupling of a Hindered Substrate

This protocol describes a general procedure for the coupling of an ortho-substituted aryl chloride with an arylboronic acid using a bulky biarylmonophosphine ligand.[7]

Reagents and Equipment:

  • Palladium acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), finely ground and dried

  • ortho-Substituted aryl chloride

  • Arylboronic acid

  • Toluene, anhydrous

  • Water, degassed

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (1-2 mol%), SPhos (2-4 mol%), and K₃PO₄ (2.0 equivalents).

  • Add the ortho-substituted aryl chloride (1.0 equivalent) and the arylboronic acid (1.5 equivalents).

  • Add anhydrous toluene and a small amount of degassed water (e.g., 10:1 toluene:water). The reaction should be set up to be approximately 0.1-0.2 M in the aryl halide.

  • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 2-24 hours.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Forging C-N Bonds in Crowded Spaces

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines.[8][9] Similar to Suzuki coupling, this reaction is highly sensitive to steric effects, particularly when dealing with ortho-substituted aryl halides or bulky amines.

The Impact of Steric Hindrance on Reaction Efficiency

The steric environment of both the aryl halide and the amine coupling partner significantly influences the outcome of the Buchwald-Hartwig amination. The use of bulky, electron-rich phosphine ligands is crucial for achieving high yields with sterically demanding substrates.[9]

Aryl HalideAmineLigandBaseTemperature (°C)Yield (%)
4-ChlorotolueneAnilineXPhosNaOt-Bu100>98
2-Chloro-m-xyleneAnilineXPhosNaOt-Bu10095
2-BromomesityleneAnilineRuPhosNaOt-Bu8092
4-Chlorotoluene2,6-DiisopropylanilineBrettPhosLHMDS10085

This table presents representative data to illustrate the effect of steric hindrance and the choice of ligand.[10][11]

The data demonstrates that with the appropriate choice of a sterically demanding ligand, even challenging couplings involving di-ortho-substituted aryl halides and bulky anilines can proceed in high yield. The development of ligands like BrettPhos and RuPhos has been instrumental in expanding the scope of the Buchwald-Hartwig amination to include previously inaccessible sterically hindered substrates.[12]

Catalytic Cycle and the Role of Bulky Ligands

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination of the arylamine product.[13][14] Bulky ligands play a critical role in promoting the formation of the active monoligated Pd(0) species and facilitating the rate-limiting reductive elimination step.[1][6]

Buchwald_Hartwig_Cycle cluster_products Products Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)-NHR₂ Ar-Pd(II)(L)-NHR₂ Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-NHR₂ Amine Coordination & Deprotonation (HNR₂, Base) Ar-Pd(II)(L)-NHR₂->Pd(0)L Ar-NR₂ Ar-NR₂ Ar-Pd(II)(L)-NHR₂->Ar-NR₂ Reductive Elimination HX HX

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination of a Hindered Aniline

This protocol provides a general procedure for the coupling of an aryl bromide with a sterically hindered primary aniline using a specialized ligand.[10]

Reagents and Equipment:

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)

  • Lithium bis(trimethylsilyl)amide (LHMDS)

  • Aryl bromide

  • Sterically hindered primary aniline

  • Toluene, anhydrous

  • Reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (1-2 mol%) and BrettPhos (2-4 mol%) to a reaction vial.

  • Add the aryl bromide (1.0 equivalent) and the sterically hindered primary aniline (1.2 equivalents).

  • Add anhydrous toluene to achieve a concentration of 0.1-0.5 M in the aryl bromide.

  • Add LHMDS (1.5 equivalents) as a solid or a solution in THF.

  • Seal the vial and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS or GC-MS. Reactions are typically complete in 12-24 hours.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product by column chromatography.

Amide Bond Formation: Overcoming Steric Repulsion

Amide bond formation is one of the most fundamental and frequently performed reactions in organic synthesis. While numerous coupling reagents are available, the formation of amides from sterically hindered carboxylic acids or amines can be challenging. Ortho-substituents on an aniline, for example, can significantly decrease its nucleophilicity and hinder its approach to the activated carboxylic acid derivative.[15]

The Challenge of Proximity

Unlike palladium-catalyzed cross-coupling reactions where ligand design can create a more accommodating catalytic pocket, amide bond formation relies on the direct interaction of the two coupling partners. Steric hindrance around the amine nitrogen or the carboxylic acid carbonyl can lead to slow reaction rates and the need for more reactive coupling agents and higher temperatures.[15]

Amide_Hindrance cluster_non_hindered Less Hindered cluster_hindered Ortho-Substituted (Hindered) RCOOH R-COOH H₂NR' H₂N-R' RCOOH->H₂NR' Easy Approach ArCOOH Ar(ortho-R)-COOH H₂NAr' H₂N-Ar'(ortho-R) ArCOOH->H₂NAr' Steric Clash

Caption: Steric hindrance in amide bond formation.

Strategies for Coupling Hindered Partners

To overcome the steric barriers in amide formation, several strategies can be employed:

  • Highly Reactive Coupling Reagents: Reagents like COMU ( (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often more effective than standard carbodiimides for coupling hindered substrates.

  • Microwave Irradiation: Microwave heating can accelerate the reaction rate and improve yields by overcoming the activation energy barrier imposed by steric hindrance.

  • Use of Acyl Halides: Converting the carboxylic acid to a more reactive acyl chloride can facilitate the reaction with a poorly nucleophilic, sterically hindered amine. However, this approach may not be suitable for sensitive substrates.

Conclusion

The presence of ortho-substituents presents a significant, yet surmountable, challenge in modern coupling reactions. For Suzuki-Miyaura and Buchwald-Hartwig aminations, the rational design of bulky, electron-rich phosphine ligands has revolutionized the ability to couple sterically demanding substrates, often with remarkable efficiency. In amide bond formation, overcoming steric hindrance relies on the judicious choice of highly reactive coupling reagents and optimized reaction conditions. By understanding the fundamental principles of the "ortho effect" and leveraging the advanced tools and methodologies available, researchers can confidently navigate these steric challenges and successfully synthesize complex molecules with congested architectures.

References

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Advances in Cross-Coupling Reactions. National Institutes of Health. [Link]

  • Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. PubMed. [Link]

  • Chapter 3: Synthetic Methods for Primary Anilines. Royal Society of Chemistry. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data. [Link]

  • Intramolecular Catalyst Transfer over Sterically Hindered Arenes in Suzuki Cross‐Coupling Reactions. ResearchGate. [Link]

  • Subtle steric differences reveal a model for Ni cross-coupling success. Princeton University. [Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. [Link]

  • Advances in Metal‐Free Transamidation: A Sustainable Approach to Amide Bond Formation. Wiley Online Library. [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. University of Windsor. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. National Institutes of Health. [Link]

Sources

A Head-to-Head Comparison of Named Cross-Coupling Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions stand as indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. These transformations have revolutionized the synthesis of complex molecules, finding widespread application in the pharmaceutical, agrochemical, and materials science industries. For researchers, scientists, and drug development professionals, selecting the optimal cross-coupling strategy from a diverse array of named reactions is a critical decision that can significantly impact the efficiency, scope, and sustainability of a synthetic route.

This guide provides an in-depth, head-to-head comparison of five seminal cross-coupling reactions: the Heck, Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions. By delving into their mechanisms, substrate scopes, and practical considerations, and supported by experimental data, this document aims to provide a comprehensive resource for making informed decisions in synthetic planning.

The Catalytic Heart: A Shared Mechanistic Framework

At their core, these palladium-catalyzed cross-coupling reactions share a common mechanistic pathway, a catalytic cycle that shuttles the palladium catalyst between its Pd(0) and Pd(II) oxidation states. This cycle typically involves three key steps: oxidative addition, a bond-forming event (transmetalation or migratory insertion), and reductive elimination.

Generalized Cross-Coupling Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L_n-X OxAdd->PdII Trans Transmetalation / Migratory Insertion PdII->Trans R²-M PdII_R2 R¹-Pd(II)L_n-R² Trans->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product Heck Reaction Mechanism Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)L_n-X OxAdd->PdII Coord Alkene Coordination PdII->Coord Alkene PiComplex [Alkene]Ar-Pd(II)L_n-X Coord->PiComplex MigIns Migratory Insertion PiComplex->MigIns SigmaComplex R-CH₂-CH(Ar)-Pd(II)L_n-X MigIns->SigmaComplex BetaElim β-Hydride Elimination SigmaComplex->BetaElim ProductComplex [Product]H-Pd(II)L_n-X BetaElim->ProductComplex Product Substituted Alkene ProductComplex->Product Base Base ProductComplex->Base -HX Base->Pd0 Regeneration

Caption: Catalytic cycle of the Heck reaction.

The reaction is initiated by the oxidative addition of the aryl or vinyl halide to the Pd(0) catalyst. [1]This is followed by coordination of the alkene and a syn-migratory insertion of the alkene into the palladium-carbon bond. [2]A subsequent β-hydride elimination releases the substituted alkene product and a hydridopalladium complex. The active Pd(0) catalyst is then regenerated by the action of a base. [2] Experimental Protocol: Synthesis of (E)-Stilbene

  • Materials: Iodobenzene (1.0 mmol), styrene (1.2 mmol), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), Et₃N (2.0 mmol), DMF (5 mL).

  • Procedure: To a flame-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ and PPh₃. Evacuate and backfill with nitrogen three times. Add DMF, followed by iodobenzene, styrene, and triethylamine. The reaction mixture is heated to 100 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford (E)-stilbene.

  • Expected Yield: >90%.

The Suzuki-Miyaura Coupling: A Green Approach to Biaryls

The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biaryls, vinylarenes, and polyolefins. [3]It involves the reaction of an organoboron compound with an aryl or vinyl halide or triflate. [4]The low toxicity of the boron reagents and the mild reaction conditions make it a particularly attractive method from a green chemistry perspective. [3] Mechanism:

Suzuki Coupling Mechanism Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII Ar¹-Pd(II)L_n-X OxAdd->PdII Trans Transmetalation PdII->Trans [Ar²-B(OH)₃]⁻ PdII_Ar2 Ar¹-Pd(II)L_n-Ar² Trans->PdII_Ar2 RedElim Reductive Elimination PdII_Ar2->RedElim RedElim->Pd0 Regeneration Product Ar¹-Ar² RedElim->Product Base Base Boronic Ar²-B(OH)₂ Base->Boronic Activation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

The catalytic cycle begins with the oxidative addition of the organohalide to the Pd(0) catalyst. [5]A key step is the activation of the organoboron species by a base to form a more nucleophilic borate complex, which then undergoes transmetalation with the Pd(II) complex. [6]The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Experimental Protocol: Synthesis of 4-Methylbiphenyl

  • Materials: 4-Iodotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2.0 mmol), toluene (4 mL), ethanol (1 mL), water (1 mL).

  • Procedure: To a round-bottom flask, add 4-iodotoluene, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃. Add the solvent mixture of toluene, ethanol, and water. The mixture is degassed and then heated to 80 °C with vigorous stirring for 6 hours. After completion, the reaction is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The crude product is purified by flash chromatography to give 4-methylbiphenyl.

  • Expected Yield: >95%.

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.59 (d, J = 7.6 Hz, 2H), 7.48 (d, J = 8.0 Hz, 2H), 7.42 (t, J = 7.6 Hz, 2H), 7.31 (t, J = 7.3 Hz, 1H), 7.25 (d, J = 7.8 Hz, 2H), 2.40 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 141.2, 138.4, 137.0, 129.5, 128.7, 127.0, 126.9, 21.1.

The Stille Coupling: Robustness and Functional Group Tolerance

The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide or triflate. [7]A significant advantage of the Stille coupling is its remarkable tolerance for a wide variety of functional groups, as organostannanes are generally unreactive towards many common functionalities. [8]However, the high toxicity of organotin compounds is a major drawback. [8] Mechanism:

Stille Coupling Mechanism Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L_n-X OxAdd->PdII Trans Transmetalation PdII->Trans R²-SnR₃ PdII_R2 R¹-Pd(II)L_n-R² Trans->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product

Caption: Catalytic cycle of the Stille coupling.

The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. [9]A key difference is that the transmetalation step with the organostannane often does not require a base. The rate of transmetalation can be influenced by the ligands on both the palladium and tin centers.

Experimental Protocol: Synthesis of 1-Phenyl-1-propyne

  • Materials: 1-Iodoprop-1-yne (1.0 mmol), phenyltributylstannane (1.1 mmol), Pd(PPh₃)₄ (3 mol%), THF (5 mL).

  • Procedure: In a glovebox, a flask is charged with Pd(PPh₃)₄. THF is added, followed by 1-iodoprop-1-yne and phenyltributylstannane. The reaction mixture is stirred at 60 °C for 12 hours. After cooling, the solvent is removed under reduced pressure. The residue is dissolved in diethyl ether and treated with a saturated aqueous solution of KF to precipitate the tin byproducts. The mixture is filtered, and the filtrate is washed with water and brine, dried over Na₂SO₄, and concentrated. The product is purified by column chromatography.

  • Expected Yield: ~85-95%.

The Sonogashira Coupling: A Gateway to Alkynes

The Sonogashira reaction is the cross-coupling of a terminal alkyne with an aryl or vinyl halide or triflate, providing a direct and efficient route to substituted alkynes. [10]The classic Sonogashira protocol employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. [11] Mechanism:

Sonogashira Coupling Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)L_n-X OxAdd->PdII Trans Transmetalation PdII->Trans PdII_Alkyne Ar-Pd(II)L_n-C≡CR Trans->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regeneration Product Ar-C≡C-R RedElim->Product Alkyne R-C≡C-H Base Base Alkyne->Base Deprotonation CuX CuX Base->CuX CuAcetylide R-C≡C-Cu CuX->CuAcetylide CuAcetylide->Trans To Pd Cycle

Caption: Catalytic cycles of the Sonogashira coupling.

The Sonogashira reaction involves two interconnected catalytic cycles. [12]In the palladium cycle, oxidative addition of the halide to Pd(0) is followed by transmetalation with a copper acetylide species. In the copper cycle, the terminal alkyne is deprotonated by the amine base and reacts with the Cu(I) salt to form the active copper acetylide. Reductive elimination from the palladium center then furnishes the coupled product. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. [13] Experimental Protocol: Synthesis of Diphenylacetylene

  • Materials: Iodobenzene (1.0 mmol), phenylacetylene (1.2 mmol), Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), Et₃N (5 mL).

  • Procedure: To a Schlenk flask are added iodobenzene, Pd(PPh₃)₂Cl₂, and CuI. The flask is evacuated and backfilled with nitrogen. Triethylamine and phenylacetylene are then added via syringe. The reaction mixture is stirred at room temperature for 4 hours. The mixture is then filtered to remove the triethylammonium iodide salt, and the filtrate is concentrated. The residue is purified by column chromatography to yield diphenylacetylene.

  • Expected Yield: >90%.

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.55-7.53 (m, 4H), 7.38-7.35 (m, 6H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 131.6, 128.4, 128.3, 123.3, 89.4.

The Buchwald-Hartwig Amination: A Revolution in C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. [14]This reaction has become a cornerstone of medicinal chemistry, as the arylamine motif is prevalent in a vast number of pharmaceuticals. [15]The reaction is also applicable to the formation of C-O and C-S bonds. [14] Mechanism:

Buchwald-Hartwig Amination Mechanism Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)L_n-X OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord HNR₂ PdII_Amine [Ar-Pd(II)L_n(HNR₂)]⁺X⁻ AmineCoord->PdII_Amine Deprot Deprotonation PdII_Amine->Deprot Base PdII_Amido Ar-Pd(II)L_n-NR₂ Deprot->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR₂ RedElim->Product Base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

The reaction begins with the oxidative addition of the aryl halide to a Pd(0) complex. [16]The amine then coordinates to the resulting Pd(II) complex, and a strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium amido complex. [16]Reductive elimination from this complex forms the desired C-N bond and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is crucial to promote the reductive elimination step and prevent competing β-hydride elimination. [9] Experimental Protocol: Synthesis of 4-Morpholinoanisole

  • Materials: 4-Chloroanisole (1.0 mmol), morpholine (1.2 mmol), Pd₂(dba)₃ (1.5 mol%), XPhos (3 mol%), NaOtBu (1.4 mmol), toluene (5 mL).

  • Procedure: In a glovebox, a vial is charged with Pd₂(dba)₃, XPhos, and NaOtBu. Toluene is added, followed by 4-chloroanisole and morpholine. The vial is sealed and heated to 100 °C for 16 hours. After cooling, the reaction mixture is diluted with ether, filtered through a pad of celite, and concentrated. The crude product is purified by column chromatography to give 4-morpholinoanisole.

  • Expected Yield: ~95%. [3]* ¹H NMR (300 MHz, CDCl₃) δ: 6.89 – 6.82 (m, 4H), 3.86 (t, J = 4.8 Hz, 4H), 3.76 (s, 3H), 3.10 (t, J = 4.8 Hz, 4H). [3]* ¹³C NMR (75 MHz, CDCl₃) δ: 154.0, 145.7, 117.8, 114.5, 67.1, 55.6, 50.8. [3]

Ligand Selection: The Key to Success

The success of a cross-coupling reaction is often dictated by the choice of ligand. Phosphine ligands have historically been the workhorses in this field, with their steric and electronic properties being readily tunable. [9]Bulky, electron-rich phosphines, such as the Buchwald and Hartwig ligands, are particularly effective as they promote the formation of monoligated Pd(0) species, which are highly active in oxidative addition, and facilitate the crucial reductive elimination step. [9] More recently, N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for cross-coupling reactions. [17]NHCs are typically stronger σ-donors than phosphines, leading to the formation of more stable palladium complexes. [18]This enhanced stability can translate to higher catalyst longevity and efficiency, particularly in challenging coupling reactions involving less reactive substrates like aryl chlorides. [17]

Green Chemistry Considerations

When selecting a cross-coupling reaction, it is increasingly important to consider the principles of green chemistry. [19]

  • Atom Economy: The Heck reaction often exhibits the highest atom economy as it avoids the use of pre-formed organometallic reagents. [12]* Toxicity: The high toxicity of organotin reagents makes the Stille reaction the least environmentally friendly option. [8]In contrast, the organoboron reagents used in the Suzuki coupling are considered to have low toxicity. [3]* Solvents: The development of cross-coupling reactions that can be performed in greener solvents, such as water or bio-renewable solvents, is an active area of research. [20]The Suzuki reaction is often amenable to aqueous conditions. [3]* Catalyst Loading and Recycling: Minimizing the amount of precious palladium catalyst used is both economically and environmentally beneficial. The development of highly active catalysts with high turnover numbers (TONs) and turnover frequencies (TOFs) is a key goal. [21]Heterogeneous catalysts that can be easily recovered and recycled are also being explored. [22]

Conclusion

The Heck, Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions represent a powerful and versatile toolkit for the synthetic chemist. Each reaction possesses a unique set of strengths and weaknesses, and the optimal choice depends on the specific synthetic challenge at hand. A thorough understanding of their mechanisms, substrate scopes, and practical considerations, as detailed in this guide, is essential for the rational design of efficient and sustainable synthetic strategies. As ligand design and catalyst development continue to advance, the capabilities of these named reactions will undoubtedly continue to expand, enabling the synthesis of increasingly complex and valuable molecules.

References

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]

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  • Iversen, K. J., Wilson, D. J. D., & Dutton, J. L. (2012). Are N-heterocyclic carbenes "better" ligands than phosphines in main group chemistry? A theoretical case study of ligand-stabilized E2 molecules, L-E-E-L (L = NHC, phosphine; E = C, Si, Ge, Sn, Pb, N, P, As, Sb, Bi). Inorganic Chemistry, 51(14), 7657-68.
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  • Ligand design for cross-couplings: phosphines. (2024, January 10). OpenChemHub. [Video]. YouTube.
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  • General procedure for Sonogashira coupling reaction. (2024). International Journal of New Chemistry, 11(4), 1014-1021.
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  • Sonogashira coupling of phenylacetylene and iodobenzene on Au(1 1 1) under vacuum.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2022). WuXi AppTec.
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  • Ananikov, V. P. (2016). Which Metals are Green for Catalysis? Comparison of the Toxicities of Ni, Cu, Fe, Pd, Pt, Rh, and Au Salts.
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Bridging the Digital and the Physical: A Guide to the Experimental Validation of Predicted Reaction Outcomes

Author: BenchChem Technical Support Team. Date: January 2026

In the modern era of chemical research and drug development, computational models have become indispensable tools for predicting the outcomes of chemical reactions.[1][2] These in silico techniques, ranging from quantum mechanical calculations to sophisticated machine learning algorithms, offer the tantalizing promise of accelerating discovery by predicting reaction products, yields, and selectivity before a single flask is touched.[3][4] However, the ultimate arbiter of a model's utility is its correspondence with reality. Experimental validation is not merely a confirmatory step; it is the crucible in which the accuracy and reliability of computational predictions are forged.[1][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate predicted reaction outcomes, ensuring that computational insights translate into tangible laboratory success.

The Symbiotic Relationship Between Computation and Experiment

Computational chemistry and experimental practice exist in a symbiotic relationship. Theoretical predictions can guide experimental design, saving time and resources by narrowing the search space for optimal reaction conditions.[2][3] Conversely, experimental data is crucial for training, validating, and refining computational models, leading to more accurate predictions in the future.[1][5][6] This iterative cycle of prediction and validation is the engine of modern chemical innovation.

The following diagram illustrates the iterative workflow that underpins the robust validation of computational reaction predictions.

G cluster_computational Computational Modeling cluster_experimental Experimental Validation cluster_analysis Data Analysis & Refinement Model_Selection Select/Develop Computational Model Prediction Predict Reaction Outcomes (Products, Yield, Selectivity) Model_Selection->Prediction Experiment_Design Design Validation Experiments Prediction->Experiment_Design Hypothesis Generation Execution Execute Reaction & Monitor Progress Experiment_Design->Execution Analysis Analyze Reaction Mixture Execution->Analysis Comparison Compare Predicted vs. Experimental Data Analysis->Comparison Refinement Refine Model or Experimental Hypothesis Comparison->Refinement Discrepancies Inform Refinement Refinement->Model_Selection Iterative Improvement

Caption: Iterative workflow for computational prediction and experimental validation.

A Comparative Overview of Computational Models for Reaction Prediction

The choice of computational model is a critical first step that influences the nature of the predictions and the required validation strategy. Broadly, these models can be categorized into two main classes: quantum mechanics-based methods and data-driven machine learning models.

Model TypeUnderlying PrincipleStrengthsLimitationsTypical Applications
Density Functional Theory (DFT) Solves approximations of the Schrödinger equation to determine the electronic structure of molecules.[1]Provides detailed mechanistic insights, including transition states and reaction energetics.[1] Applicable to a wide range of chemistries without prior experimental data.Computationally expensive, especially for large systems.[1] Accuracy is dependent on the chosen functional and basis set.Elucidating reaction mechanisms, predicting reaction barriers, and understanding catalyst activity.[1][7]
Machine Learning (ML) Models (e.g., Neural Networks) Learns patterns from large datasets of known reactions to predict the outcomes of new reactions.[6][8]Can be very fast for prediction once trained.[6] Can capture complex, non-linear relationships in high-dimensional data.[6]Performance is highly dependent on the quality and quantity of training data.[6][9] May struggle to predict outcomes for reactions outside of their training distribution (out-of-distribution).[9][10]High-throughput screening of reaction conditions, predicting major products for known reaction classes.[11]
Hybrid/Template-Based Models Combine predefined reaction templates with machine learning to rank potential products.[11][12]Balances generalizability with chemical knowledge. Can predict outcomes for reactions that are variations of known transformations.[12]Performance is limited by the comprehensiveness of the reaction template library.[11]Retrosynthesis planning, predicting products of well-established named reactions.[12]

The Experimentalist's Toolkit: Techniques for Validating Reaction Outcomes

Once a computational model has generated a set of predictions, the next step is to design and execute experiments to test their validity. A multi-faceted approach to reaction analysis is often necessary to obtain a complete picture of the reaction outcome.

Monitoring Reaction Progress

Real-time or frequent monitoring of a reaction can provide invaluable information about reaction kinetics, the formation of intermediates, and the consumption of starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive technique that provides detailed structural information about molecules in solution.[13][14][15] It can be used for in-situ reaction monitoring, allowing for the direct observation of the appearance of products and the disappearance of reactants over time.[16][17][18]

  • Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for monitoring the change in functional groups during a reaction.[14][19] For example, the disappearance of a carbonyl stretch can indicate the progress of a reduction reaction.

  • Mass Spectrometry (MS): Techniques like Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) can provide real-time information on the masses of species present in the reaction mixture, enabling the detection of intermediates and products.

Characterizing the Final Reaction Mixture

After the reaction is deemed complete, a thorough analysis of the product mixture is required to determine the identity of the products, their relative ratios (selectivity), and the overall yield.

  • Chromatographic Techniques (HPLC and GC): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for separating the components of a complex reaction mixture.[20][21][22][23] The choice between HPLC and GC depends on the volatility and thermal stability of the analytes.[20][21] Coupling these techniques with a mass spectrometer (LC-MS or GC-MS) allows for the identification of the separated components based on their mass-to-charge ratio.[20]

  • Spectroscopic Techniques (NMR, IR, MS): After purification of the reaction products, spectroscopic methods are used to definitively determine their structures.[19][24][25] 1D and 2D NMR techniques are particularly powerful for elucidating the connectivity of atoms in a molecule.[13][14]

The general workflow for analyzing a reaction mixture is depicted below.

G Reaction_Mixture Reaction Mixture Quenching Quench Reaction Reaction_Mixture->Quenching Workup Aqueous Workup/ Extraction Quenching->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product_Analysis Product Characterization (NMR, IR, MS) Purification->Product_Analysis Yield_Calculation Determine Yield & Selectivity Product_Analysis->Yield_Calculation

Caption: General workflow for reaction mixture analysis.

Quantifying Success: Yield and Selectivity

A key aspect of validating reaction predictions is the quantitative comparison of experimental and predicted outcomes. The two primary metrics for this are yield and selectivity.

  • Yield: The yield of a reaction is the amount of desired product obtained.[26] It is typically expressed as a percentage of the theoretical maximum amount of product that could be formed.[27][28][29]

    • Theoretical Yield: The maximum amount of product that can be produced from the limiting reactant, assuming 100% conversion and no side reactions.[27][28]

    • Actual Yield: The measured amount of product obtained experimentally.[27][28]

    • Percent Yield = (Actual Yield / Theoretical Yield) x 100% [27][29]

  • Selectivity: In reactions where multiple products can be formed, selectivity measures the preference for the formation of the desired product over others.[26][27]

    • Selectivity = (Moles of desired product / Moles of all products) x 100% [27]

Detailed Experimental Protocols

To ensure reproducibility and accuracy, detailed and well-documented experimental protocols are essential.

Protocol 1: In-situ NMR Reaction Monitoring

Objective: To monitor the progress of a reaction in real-time to observe the formation of products and the consumption of reactants.

Materials:

  • NMR-compatible reaction vessel (e.g., a standard 5 mm NMR tube)

  • Deuterated solvent appropriate for the reaction

  • Reactants and reagents

  • NMR spectrometer

Procedure:

  • Prepare a solution of the starting material(s) and any stable reagents in the deuterated solvent directly in the NMR tube.[16]

  • Acquire an initial 1H NMR spectrum to serve as a time-zero reference.

  • Initiate the reaction by adding the final reagent (e.g., via syringe) and quickly inverting the tube to mix.

  • Immediately begin acquiring a series of 1H NMR spectra at regular time intervals.[18]

  • Process the spectra and integrate the signals corresponding to the starting materials and products to determine their relative concentrations over time.

Protocol 2: Workup and Analysis by HPLC

Objective: To isolate and quantify the products of a reaction using HPLC.

Materials:

  • Reaction mixture

  • Quenching agent (e.g., water, saturated sodium bicarbonate)

  • Extraction solvent (e.g., ethyl acetate, dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • HPLC system with an appropriate column and detector

  • HPLC-grade solvents

Procedure:

  • At the desired time point, quench the reaction by adding the appropriate quenching agent.[16]

  • If necessary, perform a liquid-liquid extraction to transfer the organic products into an immiscible organic solvent.[20]

  • Dry the organic layer over an anhydrous drying agent and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve a known mass of the crude product in a suitable solvent for HPLC analysis.

  • Inject a known volume of the sample onto the HPLC and run the appropriate method.

  • Identify and quantify the products by comparing their retention times and peak areas to those of authentic standards.

Case Study: A Head-to-Head Comparison

Consider a hypothetical Suzuki coupling reaction where two computational models, a DFT-based approach and a neural network model, predict the yield of the desired cross-coupled product.

ParameterDFT PredictionNeural Network PredictionExperimental Result
Predicted Major Product 4-phenylpyridine4-phenylpyridine4-phenylpyridine
Predicted Yield 85%92%88%
Predicted Major Byproduct Homocoupling of boronic acidNone predictedHomocoupling of boronic acid (3%)

In this case, both models correctly predicted the major product. The neural network provided a slightly more accurate yield prediction, while the DFT model correctly anticipated the formation of a minor byproduct. This highlights the complementary nature of different computational approaches.

Conclusion: A Path to More Reliable Predictions

The experimental validation of computationally predicted reaction outcomes is a cornerstone of modern chemical research. It provides the necessary ground truth to assess the accuracy of our digital models and drives their improvement. By employing a rigorous and multi-faceted experimental approach, researchers can confidently bridge the gap between in silico predictions and real-world chemical transformations, ultimately accelerating the pace of discovery in drug development and beyond. The continuous dialogue between theory and experiment is not just good scientific practice; it is the very essence of scientific progress.

References

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Safety Operating Guide

Navigating the Disposal of (2-((3,5-Difluorophenoxy)methyl)phenyl)boronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of (2-((3,5-Difluorophenoxy)methyl)phenyl)boronic acid, a compound whose structural motifs—a boronic acid and a difluorinated aromatic ether—necessitate a careful and informed approach to waste management. Our objective is to furnish you with the essential knowledge to not only ensure laboratory safety but also to maintain environmental stewardship and regulatory compliance.

Hazard Assessment and Chemical Profile

Analogous Compound Analysis:

CompoundKey Hazards
Phenylboronic Acid Harmful if swallowed.[1][2]
(3,5-Difluoro-2-methoxyphenyl)boronic acid Skin irritation, serious eye irritation, may cause respiratory irritation.[3]
2,5-Difluorophenylboronic acid Causes skin irritation, causes serious eye irritation, may cause respiratory irritation, harmful if swallowed.[4]
(3-Chloro-2-fluoro-5-methylphenyl)boronic acid Causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[5]

Based on these analogs, it is prudent to handle this compound as a substance that is:

  • Harmful if swallowed.

  • A skin and eye irritant.

  • A potential respiratory tract irritant.

The presence of the difluorophenoxy group places this compound in the category of halogenated organic compounds. Such compounds can form hazardous byproducts upon incomplete combustion and require specific disposal protocols.

Chemical Properties of Note:

Boronic acids are Lewis acids and can form reversible covalent complexes with diols.[6][7] While this reactivity is beneficial in synthetic chemistry, it does not typically present an immediate disposal hazard. Most boronic acids are moderately stable but can be prone to deboronation under strongly acidic, basic, or oxidative conditions.[8]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound for disposal, ensure you are wearing the appropriate PPE. This is a non-negotiable aspect of laboratory safety.

  • Eye Protection: Chemical safety goggles are mandatory. For splash hazards, a face shield should be worn in addition to goggles.[9]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn. Inspect gloves for any signs of degradation or perforation before use.[1][2]

  • Protective Clothing: A lab coat is essential. For larger quantities, consider a chemical-resistant apron.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[2][4]

Disposal Procedure: A Step-by-Step Protocol

The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste. Due to its halogenated nature, drain disposal is strictly prohibited.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions within waste containers.

  • Solid Waste:

    • Collect unadulterated solid this compound in a dedicated, clearly labeled hazardous waste container.

    • Contaminated materials such as weighing paper, gloves, and paper towels should be placed in a separate, sealed plastic bag or container designated for solid chemical waste.[10]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container.

    • Do not mix this waste stream with other incompatible wastes, such as strong oxidizing agents, strong acids, or strong bases.[3][11]

Step 2: Waste Container Management

  • Labeling: All waste containers must be clearly and accurately labeled with the full chemical name: "this compound" and the appropriate hazard warnings (e.g., "Irritant," "Harmful").

  • Container Integrity: Use containers that are in good condition and compatible with the chemical. High-density polyethylene (HDPE) containers are generally suitable.[12]

  • Closure: Keep waste containers tightly closed when not in use to prevent the release of vapors.[12]

  • Fill Level: Do not fill containers beyond 90% of their capacity to allow for expansion.[12]

Step 3: Storage Pending Disposal

  • Store the sealed and labeled waste containers in a designated, well-ventilated hazardous waste accumulation area.

  • This area should be away from general laboratory traffic and incompatible materials.

Step 4: Final Disposal

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][9]

  • Never attempt to dispose of this chemical in the regular trash or down the sanitary sewer.[1][10]

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE before attempting to clean up the spill.

    • For a solid spill, carefully sweep it up to avoid generating dust and place it in a labeled hazardous waste container.[3][4]

    • For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place the absorbent material into a sealed, labeled hazardous waste container.

    • Clean the spill area with soap and water.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[4]

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][13]

    • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[4]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Waste Generation This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Determine Waste Type solid_waste Solid Waste (Pure compound, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid improper_disposal Improper Disposal (Trash or Drain) waste_type->improper_disposal segregate_solid Segregate Solid Waste in a Labeled Container solid_waste->segregate_solid segregate_liquid Segregate Liquid Waste in a Labeled Container liquid_waste->segregate_liquid ppe->waste_type storage Store in Designated Hazardous Waste Area segregate_solid->storage segregate_liquid->storage ehs_pickup Arrange for EHS/ Contractor Pickup storage->ehs_pickup disposal_complete Disposal Complete ehs_pickup->disposal_complete prohibited PROHIBITED

Sources

Personal protective equipment for handling (2-((3,5-Difluorophenoxy)methyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: (2-((3,5-Difluorophenoxy)methyl)phenyl)boronic acid

This document provides essential safety protocols and operational guidance for the handling and disposal of this compound. As a specialized organoboron compound, its unique reactivity in synthetic chemistry, particularly in cross-coupling reactions, necessitates a thorough understanding of its hazard profile to ensure the safety of laboratory personnel.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a framework for risk mitigation that extends beyond basic product specifications to build a culture of safety and trust.

Hazard Assessment: A Class-Based Approach

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a comprehensive review of analogous fluorinated and non-fluorinated phenylboronic acids reveals a consistent and predictable hazard profile.[3] The primary risks associated with this class of compounds involve irritation to the skin, eyes, and respiratory system.[4][5][6] The following table summarizes the expected GHS hazard classifications based on available data for similar boronic acids.

Hazard ClassificationGHS Hazard Statement CodeDescriptionSupporting Sources
Skin IrritationH315Causes skin irritation.[3][4][5][6][7]
Eye IrritationH319Causes serious eye irritation.[3][4][5][6][7]
Respiratory IrritationH335May cause respiratory irritation.[3][4][5][6][7]
Acute Oral ToxicityH302Harmful if swallowed.[3][8]

Causality of Hazards: Boronic acids act as Lewis acids, which contributes to their reactivity and potential to interact with biological molecules. Skin and eye irritation likely stem from this acidity and the compound's ability to form complexes with biomolecules. The fine, crystalline nature of many boronic acids makes them an inhalation hazard, with dust particles capable of causing irritation to the respiratory tract.[9][10]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to create a protective barrier against all potential routes of exposure—dermal, ocular, and inhalation.

Eye and Face Protection
  • Primary Equipment: Chemical safety goggles with side shields, compliant with OSHA 29 CFR 1910.133 or European Standard EN166, are the minimum requirement.[4][8][10]

  • Enhanced Protection: When there is a heightened risk of splashes, such as during transfers of solutions or reaction quenching, a full-face shield must be worn in addition to safety goggles.[9][11]

  • Rationale: This dual-layer protection is critical to prevent contact with the solid powder or solutions, which can cause serious eye irritation.[3][9]

Hand Protection
  • Required Equipment: Chemically resistant, disposable gloves (e.g., nitrile) are required for all handling activities.[3][9]

  • Protocol: Gloves must be inspected for tears or pinholes before each use.[11] If contact with the chemical occurs, gloves must be removed immediately using the proper technique to avoid contaminating the skin, and hands should be washed thoroughly.[11] Contaminated gloves must be disposed of as hazardous waste.

  • Rationale: This prevents dermal contact, which is a primary route of exposure that causes skin irritation.[9]

Body Protection
  • Required Equipment: A fully buttoned laboratory coat, long pants, and closed-toe shoes are mandatory to protect the skin from accidental spills.[9][10][12]

  • For Large Quantities: When handling quantities greater than a few grams, an impervious apron should be worn over the lab coat.

  • Rationale: Standard laboratory attire protects against incidental contact and small splashes, minimizing the risk of skin exposure.[10]

Respiratory Protection
  • Primary Control: All weighing and handling of solid this compound must be conducted within a certified chemical fume hood to minimize the inhalation of dust particles.[3][7][9]

  • Secondary Control: In the rare event that a fume hood is not available or its performance is compromised, a NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required.[9][10]

  • Rationale: The fine particulate nature of this compound poses a significant risk of respiratory tract irritation if inhaled.[3][4] Engineering controls like a fume hood are the most effective way to mitigate this risk.

Operational & Disposal Plans

A systematic approach to handling and disposal is crucial for safety and environmental compliance.

Pre-Handling Operational Plan
  • Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and is functioning correctly.

  • Assemble Safety Equipment: Ensure a safety shower and an eyewash station are readily accessible and unobstructed.[8][9]

  • Prepare Spill Kit: Have a spill kit containing appropriate absorbent materials and neutralizers readily available.

  • Inspect PPE: Thoroughly inspect all PPE for defects before donning.[11]

  • Review Procedures: Read through the entire experimental protocol and this safety guide before beginning any work.

PPE Workflow: Donning and Doffing Sequence

The order of donning and doffing PPE is critical to prevent cross-contamination. The following workflow should be strictly followed.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) d1 1. Lab Coat & Closed-Toe Shoes d2 2. Nitrile Gloves d1->d2 d3 3. Safety Goggles / Face Shield d2->d3 d4 4. Respirator (If Required) d3->d4 WashHands Wash Hands Thoroughly f1 1. Gloves (Contaminated) f2 2. Face Shield / Goggles f1->f2 f3 3. Lab Coat f2->f3 f4 4. Respirator (At Exit) f3->f4 f4->WashHands

Caption: PPE Donning and Doffing Workflow Diagram.

Step-by-Step Disposal Protocol

All materials contaminated with this compound must be treated as hazardous chemical waste.[3]

  • Waste Segregation: Do not mix boronic acid waste with other chemical waste streams unless specifically instructed by your institution's Environmental Health & Safety (EHS) department.[13]

  • Solid Waste: Collect excess solid reagent and any contaminated consumables (e.g., weigh boats, contaminated paper towels) in a clearly labeled, sealed container.[13][14]

  • Contaminated PPE: Used gloves, disposable aprons, and other contaminated PPE should be placed in a designated hazardous waste container immediately after doffing.

  • Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management provider in accordance with all local, state, and federal regulations.[13][15]

Emergency Response Protocols

Immediate and correct action during an emergency can significantly mitigate harm.

Spill Response
Spill SizeContainment & Cleanup Protocol
Small Spill (<1g, contained in fume hood)1. Ensure proper PPE is worn. 2. Gently sweep or scoop up the solid material to avoid generating dust.[14] 3. Place the material into a labeled hazardous waste container. 4. Clean the spill area with an appropriate solvent and decontaminate.
Large Spill (>1g, or any spill outside of a fume hood)1. Evacuate the immediate area and alert nearby personnel. 2. Restrict access to the spill area. 3. Contact your institution's EHS or emergency response team immediately. 4. Do not attempt to clean up a large spill without specialized training and equipment.
First Aid for Exposure

The following first aid measures are based on guidelines for analogous boronic acids and should be administered while seeking immediate medical attention.[4][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6][7][8][10]

  • Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[4][6][7][8][10]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[4][8][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][10]

References

  • How to Dispose of Boric Acid Safely? - Zhongbo (Shandong) Chemical Technology Co., Ltd.
  • How To Safely Dispose of Boric Acid - Lab Alley.
  • Personal protective equipment for handling 2-Naphthylboronic acid-D7 - Benchchem.
  • Disposal Of Boric Acid - Sciencing.
  • Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98% - Cole-Parmer.
  • Understanding Boronic Acids: Properties, Handling, and Sourcing.
  • Safe Disposal of (7-Heptylnaphthalen-2-yl)boronic acid: A Procedural Guide - Benchchem.
  • SAFETY DATA SHEET - Fisher Scientific (2,5-Difluorophenylboronic acid).
  • BLD Pharmatech Safety Data Sheet for (7-Chloroquinolin-3-yl)boronic acid.
  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
  • Recommended PPE to handle chemicals - Bernardo Ecenarro.
  • SAFETY DATA SHEET - Sigma-Aldrich ((2-Formylphenyl)boronic acid).
  • SAFETY DATA SHEET - Sigma-Aldrich (Phenylboronic acid).
  • SAFETY DATA SHEET - Fisher Scientific ((3,5-Difluoro-2-methoxyphenyl)boronic acid).
  • Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide.
  • Boronic acids : everything you need to know! - Interchim – Blog.
  • The Things You Need To Know About Boronic Acids - Labinsights.
  • SAFETY DATA SHEET - Fisher Scientific (2,3-Difluorophenylboronic acid).
  • AK Scientific, Inc. Safety Data Sheet for 4-Methylphenylboronic acid.
  • Safety Data Sheet - Angene Chemical (3-(Trifluoromethyl)Phenylboronic Acid).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.